4-[(Methylamino)sulfonyl]butanoic acid chemical structure and properties
This guide provides an in-depth technical analysis of 4-[(Methylamino)sulfonyl]butanoic acid , also known as 4-(N-methylsulfamoyl)butanoic acid . This compound represents a critical structural motif in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-[(Methylamino)sulfonyl]butanoic acid , also known as 4-(N-methylsulfamoyl)butanoic acid . This compound represents a critical structural motif in medicinal chemistry, serving as a functionalized GABA (gamma-aminobutyric acid) analog and a versatile linker in drug conjugate synthesis.
Structure, Synthesis, and Physicochemical Properties
Executive Summary
4-[(Methylamino)sulfonyl]butanoic acid is a bifunctional organic molecule characterized by a terminal carboxylic acid and a sulfonamide moiety separated by a propyl linker. Structurally, it resembles GABA , but with the basic amino group replaced by a neutral/weakly acidic
-methylsulfonamide group. This modification dramatically alters its electronic properties, lipophilicity, and receptor binding potential, making it a valuable probe in neuropharmacology and a stable spacer in proteolysis-targeting chimeras (PROTACs).
Chemical Identity & Structural Analysis[1][2]
The molecule consists of a four-carbon butyric acid backbone where the gamma-hydrogen is substituted by an
Not widely listed as a commodity chemical; often synthesized in situ.[1]
SMILES
CNS(=O)(=O)CCCC(=O)O
InChI Key
Predicted:UCUNFLYVYCGDHP-UHFFFAOYSA-N
Structural Homology
The compound is a bioisostere of N-methyl-GABA and 4-sulfobutanoic acid . The replacement of the amine (in GABA) with a sulfonamide introduces a hydrogen bond donor/acceptor motif that is resistant to metabolic oxidation and hydrolysis.
Caption: Structural comparison highlighting the transformation from the zwitterionic GABA to the anionic sulfonamide analog.
Synthesis Protocol
Since this compound is not a standard catalog item, a robust synthetic route is required. The following protocol utilizes Ethyl 4-bromobutyrate as the starting material to prevent side reactions involving the carboxylic acid.
Reaction Pathway
Sulfonation: Nucleophilic substitution of bromide with sulfite.
Chlorination: Conversion of the sulfonate to sulfonyl chloride.
Amidation: Reaction with methylamine.
Hydrolysis: Saponification of the ethyl ester.
Caption: Step-by-step synthetic pathway from ethyl 4-bromobutyrate to the target acid.
Procedure: Reflux the mixture for 4 hours. The bromide is displaced by the sulfite ion. Concentrate in vacuo to obtain the solid sulfonate salt.
Step 2: Activation to Sulfonyl Chloride
Reagents: Thionyl chloride (
) or Phosphorus pentachloride ().
Caution: This step generates HCl gas. Perform in a fume hood.
Procedure: Suspend the sulfonate salt in dry dichloromethane (DCM). Add
(1.1 eq) portion-wise at 0°C. Stir at room temperature for 2 hours. Filter off inorganic salts and concentrate to yield the crude sulfonyl chloride.
Step 3: Sulfonamide Formation
Reagents: Methylamine (2.0 M in THF, 2.5 eq).
Procedure: Dissolve the sulfonyl chloride in dry THF. Cool to 0°C. Add methylamine solution dropwise. The excess amine acts as a base to scavenge HCl. Stir for 1 hour.
Workup: Dilute with ethyl acetate, wash with 1N HCl (to remove excess amine) and brine. Dry over
.
Step 4: Ester Hydrolysis
Reagents: Lithium hydroxide (LiOH, 3.0 eq).
Procedure: Dissolve the ester in THF/Water (3:1). Stir at room temperature until TLC indicates consumption of starting material (~2-4 hours).
Isolation: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate. The product is obtained as a white solid upon evaporation.
Physicochemical Properties[3][4][5][6]
Understanding the ionization state is critical for predicting biological behavior.
Parameter
Value (Predicted)
Context
pKa (Carboxyl)
4.76 ± 0.1
Typical for aliphatic carboxylic acids. At pH 7.4, this group is deprotonated ().
pKa (Sulfonamide)
~11.5
-alkyl sulfonamides are very weak acids. At pH 7.4, the nitrogen remains neutral.
LogP
-0.8 to -1.2
Highly polar due to the sulfonyl and carboxyl groups.
Solubility
High (Water, DMSO)
Soluble in aqueous buffers; sparingly soluble in non-polar solvents (Hexane).
H-Bond Donors
2
Carboxyl -OH (if protonated), Sulfonamide -NH.
H-Bond Acceptors
5
Carboxyl (2), Sulfonyl (2), Sulfonamide N (1).
Implication: At physiological pH (7.4), the molecule exists primarily as a mono-anion (
). Unlike GABA, which is a zwitterion, this molecule has a net negative charge and no cationic center, preventing it from crossing the blood-brain barrier (BBB) via passive diffusion.
Applications & Biological Context
1. Drug Design: Linker Chemistry
The 4-[(methylamino)sulfonyl]butanoic acid scaffold is an ideal "spacer" in drug conjugates.
Stability: The sulfonamide bond is resistant to proteases and esterases, unlike amide or ester linkers.
Solubility: The polar nature of the sulfonyl group improves the aqueous solubility of hydrophobic payloads.
2. Neuroscience: GABA Receptor Modulation
While structurally related to GABA, the lack of a basic amine prevents agonist activity at the GABA binding pocket. However, it serves as a useful negative control or a competitive antagonist in electrophysiology assays to study the necessity of the cationic charge for receptor activation.
3. Metabolite Standards
This compound may appear as a terminal oxidation product of drugs containing
-methylsulfonamide alkyl chains (e.g., triptan analogs or sulfonyl-containing pyrrolidines). Synthesizing the authentic standard allows for verification in LC-MS/MS metabolic profiling.
References
GABA Analogs & Bioisosteres: Silverman, R. B. (2014). The Organic Chemistry of Drug Design and Drug Action. Elsevier. Link
Sulfonamide Synthesis: Bahrami, K., et al. (2011). Direct Conversion of Sulfonic Acids to Sulfonamides. Journal of Organic Chemistry. Link
Physicochemical Predictions: PubChem Database. 4-Sulfobutanoic acid (Parent structure). National Library of Medicine. Link
An In-depth Technical Guide to 4-[(Methylamino)sulfonyl]butanoic acid: Molecular Weight, Formula, and Characterization
For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of 4-[(Methylamino)sulfonyl]butanoic acid, a compound of interest in chemical and pharma...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-[(Methylamino)sulfonyl]butanoic acid, a compound of interest in chemical and pharmaceutical research. Due to the absence of extensive literature on this specific molecule, this document focuses on its fundamental properties derived from its chemical structure, and outlines the rigorous analytical methodologies required for its unambiguous identification and characterization. A key focus of this guide is to differentiate this compound from its structural isomer, 2-Amino-4-(methylsulfonyl)butanoic acid (a derivative of methionine), with which it shares a chemical formula and molecular weight. Such distinctions are critical in drug development and molecular research, where isomeric purity can be the difference between a therapeutic effect and off-target toxicity.
Core Molecular Properties
The identity of a chemical compound is fundamentally established by its molecular formula and exact molecular weight. Based on IUPAC nomenclature, 4-[(Methylamino)sulfonyl]butanoic acid consists of a butanoic acid backbone with a methylamino-substituted sulfonyl group attached at the fourth carbon.
From this structure, we can derive the following core properties:
Property
Value
Chemical Formula
C₅H₁₁NO₄S
Average Molecular Weight
181.21 g/mol
Monoisotopic Mass
181.04088 Da
The monoisotopic mass is a critical parameter in high-resolution mass spectrometry for confirming the elemental composition of a newly synthesized or isolated compound.
Molecular Structure
The precise arrangement of atoms in 4-[(Methylamino)sulfonyl]butanoic acid is crucial for its chemical behavior and biological activity. The structure is depicted below.
Caption: Molecular structure of 4-[(Methylamino)sulfonyl]butanoic acid.
Methodologies for Structural Elucidation and Identity Confirmation
For a novel or sparsely documented compound like 4-[(Methylamino)sulfonyl]butanoic acid, a multi-technique analytical approach is not just recommended; it is essential for unequivocal structural validation. The following protocols are designed as a self-validating system, where the results of each technique corroborate the others.
Mass Spectrometry (MS) for Molecular Weight and Formula Confirmation
Expertise & Experience: Mass spectrometry is the gold standard for determining the molecular weight of a compound. For a novel substance, high-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is the preferred method. This is because HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula.
Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer, which is capable of mass accuracy within 5 ppm.
Analysis: Infuse the sample directly into the ESI source. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
Data Interpretation:
For 4-[(Methylamino)sulfonyl]butanoic acid, the expected m/z for the [M+H]⁺ ion is 182.04815.
The expected m/z for the [M-H]⁻ ion is 180.03363.
The high mass accuracy of the instrument allows for the confirmation of the elemental formula C₅H₁₁NO₄S by comparing the measured mass to the theoretical mass.
Trustworthiness: The combination of observing both the protonated and deprotonated molecules, each with a mass accuracy within 5 ppm of the theoretical value, provides very high confidence in the assigned molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Isomer Differentiation
Expertise & Experience: While MS can confirm the formula, it cannot distinguish between isomers. NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms. For 4-[(Methylamino)sulfonyl]butanoic acid, ¹H and ¹³C NMR will provide a unique fingerprint that differentiates it from 2-Amino-4-(methylsulfonyl)butanoic acid.
Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
Data Acquisition: Acquire standard ¹H and ¹³C spectra. Additionally, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon correlations, respectively.
Expected Spectral Features for 4-[(Methylamino)sulfonyl]butanoic acid:
¹H NMR: One would expect distinct signals for the methyl group protons adjacent to the nitrogen, the three methylene groups in the butanoic acid chain (which will show characteristic splitting patterns), and the acidic proton of the carboxylic acid. The chemical shifts of the methylene protons will be indicative of their proximity to the electron-withdrawing sulfonyl and carboxyl groups.
¹³C NMR: Five distinct carbon signals are expected: one for the methyl group, three for the methylene carbons, and one for the carbonyl carbon of the carboxylic acid. The chemical shifts will confirm the carbon skeleton.
Trustworthiness: The specific chemical shifts and coupling patterns in the NMR spectra are unique to this isomeric form and provide definitive proof of the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule. The presence of characteristic absorption bands for the carboxylic acid and sulfonamide groups provides further evidence for the proposed structure.
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Absorption Bands:
O-H stretch (carboxylic acid): A very broad band around 3300-2500 cm⁻¹.
C=O stretch (carboxylic acid): A strong, sharp band around 1725-1700 cm⁻¹.
N-H stretch (sulfonamide): A moderate band around 3300 cm⁻¹.
S=O stretch (sulfonamide): Two strong bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Trustworthiness: The presence of all these characteristic bands provides a high degree of confidence in the presence of the key functional groups.
Experimental Workflow for Characterization of a Novel Compound
The logical flow of experiments for characterizing a novel compound like 4-[(Methylamino)sulfonyl]butanoic acid is crucial for an efficient and definitive analysis.
Caption: Workflow for the characterization of a novel chemical entity.
Conclusion
While 4-[(Methylamino)sulfonyl]butanoic acid is not a widely documented compound, its molecular formula and weight can be confidently determined from its name. This guide provides the foundational knowledge and a robust, self-validating analytical framework for researchers and drug development professionals to unequivocally identify and characterize this molecule. The emphasis on differentiating it from its isomers underscores the level of scientific rigor required in modern chemical and pharmaceutical sciences.
References
PubChem. (n.d.). Butanoic acid, 2-amino-4-(methylsulfonyl)-. National Center for Biotechnology Information. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
MDPI. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]
Foundational
Introduction: The GABAergic System and the Quest for Neuromodulation
An In-Depth Technical Guide to Sulfonamide Derivatives of Gamma-Aminobutyric Acid (GABA) Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Sulfonamide Derivatives of Gamma-Aminobutyric Acid (GABA)
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2] This regulation is crucial for nearly all brain functions. When the inhibitory tone provided by the GABAergic system is compromised, a state of neuronal hyperexcitability can arise, leading to seizures and other neurological disorders.[2][3] The GABAergic system, comprising GABA receptors, transporters, and metabolic enzymes, is therefore a primary target for therapeutic intervention in a host of neurological and psychiatric conditions, including epilepsy, neuropathic pain, anxiety, and sleep disorders.[1][4][5]
GABA exerts its effects through two main classes of receptors: GABA-A and GABA-B.[2][6] GABA-A receptors are ligand-gated ion channels that, upon activation, permit the influx of chloride ions, leading to hyperpolarization of the neuron and thus inhibiting the firing of an action potential.[4][6] GABA-B receptors are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.[2][6] The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which remove GABA from the synaptic cleft, and by the enzyme GABA transaminase (GABA-T), which is responsible for its degradation.[2]
Despite its critical role, GABA itself is not an effective therapeutic agent for CNS disorders due to its high polarity and inability to cross the blood-brain barrier.[1][5] This limitation has driven the development of GABA analogues and derivatives designed to overcome these pharmacokinetic challenges while effectively modulating the GABAergic system.[1]
The Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry
The sulfonamide functional group (R-S(=O)₂-NR'R'') is a cornerstone of modern medicinal chemistry.[7][8] Since the discovery of the antibacterial properties of sulfanilamide, this moiety has been incorporated into a vast array of therapeutic agents with a wide spectrum of biological activities, including diuretic, hypoglycemic, anti-inflammatory, and anticancer effects.[7][9] Notably, several sulfonamide-containing drugs, such as topiramate and acetazolamide, are established anticonvulsants, underscoring the utility of this scaffold in targeting neurological disorders.[10]
The rationale for conjugating the sulfonamide group with GABA is multifaceted. The sulfonamide moiety can improve the pharmacokinetic properties of the parent molecule, potentially enhancing its ability to penetrate the CNS. Furthermore, the sulfonamide group can engage in specific hydrogen bonding interactions with biological targets, offering a versatile handle for modulating potency and selectivity. By exploring the chemical space of GABA-sulfonamide hybrids, researchers aim to develop novel chemical entities with enhanced efficacy and refined pharmacological profiles for the treatment of GABA-related pathologies.
Synthetic Strategies for GABA-Sulfonamide Derivatives
The synthesis of sulfonamide derivatives is a well-established field in organic chemistry. The most prevalent and straightforward method involves the nucleophilic attack of a primary or secondary amine on a sulfonyl chloride in the presence of a base.[7][8][9] This reaction is highly efficient for primary amines, which are strong nucleophiles.[7][8]
In the context of GABA-sulfonamide derivatives, this typically involves reacting a suitable GABA ester (to protect the carboxylic acid) with a desired aryl or alkyl sulfonyl chloride. The resulting sulfonamide ester is then hydrolyzed to yield the final carboxylic acid product.
Generalized Synthetic Protocol
Below is a representative, step-by-step methodology for the synthesis of a generic N-arylsulfonyl-GABA derivative.
Step 1: Esterification of GABA
Suspend GABA in an appropriate alcohol (e.g., methanol or ethanol).
Cool the suspension in an ice bath.
Slowly add thionyl chloride (SOCl₂) dropwise while stirring.
Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).
Remove the solvent under reduced pressure to yield the crude GABA ester hydrochloride salt.
Causality: The carboxylic acid of GABA is protected as an ester to prevent it from reacting with the sulfonyl chloride in the subsequent step. Thionyl chloride is a common and effective reagent for this transformation.
Step 2: Sulfonylation of the GABA Ester
Dissolve the GABA ester hydrochloride salt in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Add a base, such as triethylamine or pyridine, to neutralize the hydrochloride and to act as a scavenger for the HCl generated during the reaction.
Cool the solution in an ice bath.
Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) dropwise.
Allow the reaction to stir at room temperature overnight.
Perform an aqueous workup: wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Causality: The amine group of the GABA ester acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base is crucial for neutralizing the HCl byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.
Step 3: Hydrolysis of the Ester
Dissolve the purified sulfonamide ester in a mixture of THF and water.
Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
Acidify the reaction mixture with dilute HCl to pH ~2-3.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final sulfonamide derivative of GABA.
Causality: Basic hydrolysis (saponification) cleaves the ester group to reveal the carboxylic acid, which is essential for mimicking the structure of GABA. Acidification is necessary to protonate the carboxylate salt to yield the final neutral product.
Synthetic Workflow Diagram
Caption: Generalized workflow for the synthesis of GABA sulfonamide derivatives.
Pharmacological Activity and Structure-Activity Relationships (SAR)
The pharmacological profile of GABA sulfonamide derivatives is dictated by the nature of the substituents on the sulfonamide nitrogen and the aromatic/aliphatic group attached to the sulfur atom. These modifications influence the molecule's affinity and selectivity for various components of the GABAergic system.
Key Principles of SAR:
Aromatic/Heterocyclic Substituents: The incorporation of aromatic or heterocyclic rings on the sulfonyl group can lead to interactions with hydrophobic pockets within the target protein's binding site.[11] The nature and position of substituents on these rings (e.g., chloro, methoxy groups) can significantly impact potency and efficacy.[12] For instance, electron-withdrawing groups can modulate the electronic properties of the sulfonamide, influencing its binding characteristics.
Linker Length and Flexibility: The four-carbon chain of the GABA backbone is often critical for activity. Altering this length can disrupt the optimal positioning of the terminal functional groups (amine and carboxylate/sulfonamide) within the receptor or enzyme active site.
Sulfonamide vs. Carboxylic Acid: Replacing the carboxylic acid of GABA with a bioisostere like a sulfinic acid or sulfonamide group directly alters the molecule's acidity and hydrogen bonding capabilities, leading to different interactions with the target.[13]
N-Substitution: Substitution on the sulfonamide nitrogen can be used to fine-tune lipophilicity and steric bulk, affecting properties like brain penetration and target selectivity.
Mechanisms of Action:
The mechanisms by which these derivatives modulate the GABAergic system can be diverse:
GABA Receptor Modulation: Derivatives may act as agonists or allosteric modulators at GABA-A or GABA-B receptors.[6][14]
GABA Transporter (GAT) Inhibition: Some analogues are designed to block the reuptake of GABA from the synapse, thereby increasing its synaptic concentration and enhancing inhibitory neurotransmission.[15]
Carbonic Anhydrase Inhibition: A significant number of sulfonamide-based anticonvulsants exert their effects, at least in part, through the inhibition of carbonic anhydrase (CA) isozymes in the brain.[10] This mechanism is distinct from direct GABAergic modulation but contributes to the overall reduction of neuronal hyperexcitability.
This table illustrates the potential potency of the sulfonamide scaffold against various biological targets.
Therapeutic Applications and Future Directions
The unique properties of GABA sulfonamide derivatives position them as promising candidates for several therapeutic areas.
Epilepsy and Seizure Disorders
Given that disruption of GABAergic inhibition is a key factor in the pathophysiology of epilepsy, enhancing this system is a cornerstone of treatment.[2][3][4] Sulfonamide-based drugs like topiramate are effective antiepileptics, and novel GABA-sulfonamide hybrids could offer improved efficacy or side-effect profiles by combining direct GABAergic modulation with other mechanisms like carbonic anhydrase inhibition.[10]
Neuropathic Pain
The GABAergic system is also implicated in the modulation of pain signals. A deficit in inhibitory control can lead to the central sensitization characteristic of neuropathic pain.[15] Novel sulfonamides have been shown to attenuate neuropathic pain in animal models, suggesting that GABA-mimetic sulfonamides could be a promising avenue for developing new analgesics.[17] Some GABA analogues are already used in pain management, but they can be associated with side effects like dizziness and somnolence.[18]
Logical Relationship Diagram
Caption: The therapeutic rationale for developing GABA-sulfonamide derivatives.
Future Perspectives
The development of sulfonamide derivatives of GABA is an active area of research. Future efforts will likely focus on:
Subtype Selectivity: Designing derivatives that selectively target specific GABA-A receptor subtypes or GAT isoforms to minimize off-target effects and improve the therapeutic window.
Dual-Target Ligands: Creating molecules that not only modulate the GABAergic system but also interact with other relevant targets, such as voltage-gated ion channels, to achieve synergistic therapeutic effects.
Advanced Drug Delivery: Employing novel formulation strategies to enhance the brain penetration of promising lead compounds.
Conclusion
Sulfonamide derivatives of gamma-aminobutyric acid represent a compelling class of compounds for the development of next-generation neuromodulatory agents. By leveraging the privileged nature of the sulfonamide scaffold and the fundamental importance of the GABAergic system, these molecules offer a versatile platform for designing novel therapeutics for epilepsy, neuropathic pain, and other CNS disorders. Continued exploration of their synthesis, pharmacology, and structure-activity relationships will be critical in unlocking their full therapeutic potential.
References
Abdel-Magid, A. F. (1998). Synthesis of a series of sulfinic acid analogs of GABA and evaluation of their GABAB receptor affinities. Bioorganic & Medicinal Chemistry Letters, 8(21), 3059-3064. [Link]
Meldrum, B. S. (1981). Pharmacology of GABA. Clinical Neuropharmacology, 4(1), 3-13. [Link]
Angeli, A., et al. (2020). Spirocyclic sulfonamides with carbonic anhydrase inhibitory and anti-neuropathic pain activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-8. [Link]
Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. [Link]
ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]
Di Cesare Mannelli, L., et al. (2018). Nerve Regenerative Effects of GABA-B Ligands in a Model of Neuropathic Pain. Biomolecules, 8(4), 133. [Link]
ResearchGate. (n.d.). Schematic representation of structure activity relationship. [Link]
Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(48), 131662. [Link]
Sivanesan, S., & Thangavel, C. (2023). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. Drugs, 83(12), 1079-1094. [Link]
Maresca, A., et al. (2013). Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action. Current Topics in Medicinal Chemistry, 13(9), 1007-1018. [Link]
Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]
Calvo, M., et al. (2019). TCAs and/or GABA-Analog Use Is Associated with Fall Risk in Diabetic Peripheral Neuropathy. Journal of the American Geriatrics Society, 67(10), 2138-2143. [Link]
ResearchGate. (n.d.). GABA and some commercialized derivatives that have therapeutic applications. [Link]
Chebib, M., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry, 64(16), 12189-12207. [Link]
Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. [Link]
Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-2347. [Link]
Vedani, A., & Meyer, E. F. Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
ResearchGate. (2016). A Role of GABA Analogues in the Treatment of Neurological Diseases. [Link]
Sanz, M. (2025). GABA: an Inhibitory Neurotransmitter and its Role in Epilepsy. Grey Matters Journal. [Link]
Treiman, D. M. (2001). GABAergic mechanisms in epilepsy. Epilepsia, 42(Suppl. 3), 8-12. [Link]
ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. [Link]
Olsen, R. W., & Sieghart, W. (2009). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (7th ed.). Elsevier. [Link]
de Oliveira, D. R., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(13), 7794-7804. [Link]
Technical Guide: 4-Sulfamoylbutanoic Acid Derivatives in Medicinal Chemistry
[1][2] Executive Summary This technical guide analyzes the medicinal chemistry of 4-sulfamoylbutanoic acid (4-SBA) and its derivatives.[1] While aromatic sulfonamides (e.g., sulfanilamide, acetazolamide) have historicall...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide analyzes the medicinal chemistry of 4-sulfamoylbutanoic acid (4-SBA) and its derivatives.[1] While aromatic sulfonamides (e.g., sulfanilamide, acetazolamide) have historically dominated the landscape of zinc-binding drugs, 4-SBA represents a distinct aliphatic sulfonamide scaffold . Its utility lies in its bifunctional nature: a zinc-binding sulfonamide "head" (
) linked by a flexible C4 alkyl chain to a reactive carboxylic acid "tail" ().[1]
This guide explores the use of 4-SBA as a strategic linker in the design of Carbonic Anhydrase (CA) inhibitors and Matrix Metalloproteinase (MMP) inhibitors .[1] We examine the "pKa paradox" inherent to aliphatic sulfonamides, synthetic protocols for derivatization, and the structural logic required to achieve isoform selectivity.
Structural Rationale & Pharmacophore Design[2]
The Aliphatic vs. Aromatic Sulfonamide Paradox
To design effective drugs using 4-SBA, one must first address the fundamental difference between aliphatic and aromatic sulfonamides.
Mechanism of Action: Sulfonamides inhibit metalloenzymes (like Carbonic Anhydrase) by coordinating the active site Zinc ion (
).[1] This interaction is strongest when the sulfonamide nitrogen is deprotonated ().[1]
The pKa Barrier:
Aromatic Sulfonamides: The benzene ring withdraws electrons, lowering the pKa of the sulfonamide group to ~7.0–9.0. At physiological pH (7.4), a significant fraction is ionized and active.[1]
Aliphatic Sulfonamides (4-SBA): The alkyl chain is electron-donating, raising the pKa to ~10.0–10.[1]5. At pH 7.4, the molecule exists almost exclusively in the neutral, non-binding form.[1]
The Design Solution: 4-SBA derivatives are rarely used as "naked" inhibitors.[1] Instead, the 4-SBA scaffold acts as a flexible probe .[1] The carboxylic acid tail is derivatized with bulky aromatic or heterocyclic groups.[1] These "tails" bind to hydrophobic sub-pockets (e.g., the "selective pocket" in CA IX), providing enough binding enthalpy (
) to compensate for the energetic cost of deprotonating the high-pKa sulfonamide head.
The "Tail Approach" Architecture
The 4-SBA scaffold serves as the backbone for the "Tail Approach" in inhibitor design:
Zinc Binding Group (ZBG): The primary sulfonamide (
The primary application of 4-SBA derivatives is targeting human Carbonic Anhydrases (hCAs).[1]
Isoform Selectivity (hCA IX vs. hCA II)
hCA II (Cytosolic): Ubiquitous and physiologically critical.[1] Inhibition leads to side effects (fatigue, paresthesia).[1]
hCA IX (Transmembrane): Overexpressed in hypoxic tumors (solid cancers).[1] A validated anticancer target.[1]
The Strategy: hCA II has a narrow, hydrophobic active site.[1] hCA IX has a distinct topology. By attaching bulky tails (e.g., fluorescein, adamantane, or substituted phenyls) to the 4-SBA linker, one can create steric clashes with hCA II while exploiting the more open architecture of hCA IX.
Representative SAR Data
Note: The following data summarizes trends observed in aliphatic sulfonamide literature (e.g., Supuran et al.).
Role: The Hydroxamate becomes the Zinc Binding Group (ZBG), while the sulfonamide moiety acts as a hydrogen bond acceptor in the S1' pocket of the MMP enzyme.
Significance: This reverses the role of the 4-SBA scaffold—the "tail" (COOH -> CONHOH) becomes the "head" (ZBG).
References
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Mincione, F., et al. (2001).[1] Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties.[1][2] Bioorganic & Medicinal Chemistry Letters. Link
Cheng, X. C., et al. (2008).[1][3] Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry. Link
PubChem. (n.d.).[1][4] 4-Sulfamoylbutyric acid (Compound Summary). National Library of Medicine.[1] Link
Abdoli, M., et al. (2019).[1] Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[5] Molecules. Link[1]
Introduction: Characterizing the Ionization Behavior of a Bifunctional Molecule
An In-Depth Technical Guide to the pKa Determination of 4-[(Methylamino)sulfonyl]butanoic acid 4-[(Methylamino)sulfonyl]butanoic acid is a molecule of interest in pharmaceutical and chemical research due to its bifunctio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the pKa Determination of 4-[(Methylamino)sulfonyl]butanoic acid
4-[(Methylamino)sulfonyl]butanoic acid is a molecule of interest in pharmaceutical and chemical research due to its bifunctional nature, incorporating both a carboxylic acid and an N-methylsulfonamide group. The ionization state of these functional groups, quantified by their acid dissociation constants (pKa values), is a critical determinant of the molecule's physicochemical properties. These properties, including aqueous solubility, lipophilicity, and membrane permeability, govern its pharmacokinetic and pharmacodynamic behavior, such as absorption, distribution, metabolism, and excretion (ADME).[1][2][3] Therefore, an accurate determination of the pKa values for both the acidic and basic centers of this molecule is paramount for its development and application.
This guide provides a comprehensive overview of the theoretical principles, computational prediction methods, and experimental protocols for the robust determination of the pKa values of 4-[(Methylamino)sulfonyl]butanoic acid. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this fundamental molecular parameter.
Theoretical Framework: Understanding Acidity in Context
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[4][5] The Henderson-Hasselbalch equation relates pKa to pH and the ratio of the deprotonated (conjugate base, A⁻) to the protonated (acid, HA) species. When the concentrations of the acidic and basic forms are equal, the pH of the solution is equal to the pKa.[6]
4-[(Methylamino)sulfonyl]butanoic acid possesses two primary ionizable centers:
Carboxylic Acid Group (-COOH): This group is acidic and will donate a proton to form a carboxylate anion (-COO⁻). The pKa of unsubstituted butanoic acid is approximately 4.82.[4][7][8] The presence of the electron-withdrawing sulfonyl group is expected to increase the acidity (lower the pKa) of the carboxylic acid through a negative inductive effect.[9][10]
N-Methylsulfonamide Group (-SO₂NHCH₃): The proton on the nitrogen of a sulfonamide is weakly acidic. Its pKa is influenced by the electron-withdrawing nature of the two adjacent sulfonyl oxygens. For comparison, the predicted pKa of a simple N-methylmethanesulfonamide is approximately 11.57.[11][12][13]
The molecule will exist in different ionic states depending on the solution's pH, as illustrated in the ionization pathway below.
Caption: Predicted ionization states of the molecule at different pH ranges.
Part 1: In Silico pKa Prediction
Before undertaking experimental work, computational prediction provides valuable estimates of pKa values, guiding experimental design.[14] Modern prediction methods utilize various approaches, from quantum mechanical (QM) calculations that compute the free energy of dissociation to empirical and machine learning models trained on large datasets of experimental pKa values.[1][15][16]
Leading Software Solutions:
ACD/Percepta: This platform is widely used in the pharmaceutical industry and relies on a vast, curated database of over 26,000 compounds to deliver high-accuracy predictions.[17][18][19] It uses algorithms that account for electronic and steric effects to provide reliable pKa estimations.[20]
ChemAxon MarvinSketch: This tool also provides robust pKa predictions and can visualize the distribution of different protonation states (microspecies) as a function of pH.[21][22][23]
Predicted pKa Values:
Based on the influence of the respective functional groups and data from analogous structures, the predicted pKa values for 4-[(Methylamino)sulfonyl]butanoic acid are summarized below.
The alkyl chain has a minor electron-donating effect, which may slightly decrease the acidity (raise the pKa) of the sulfonamide proton.
Part 2: Experimental pKa Determination
While predictions are useful, experimental determination is the gold standard for accuracy. The most common and reliable methods include potentiometric titration, UV-Vis spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potentiometric titration is a high-precision technique and often the primary method for pKa determination due to its accuracy and applicability to a wide range of compounds.[3][24] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[25][26] The pKa is determined from the inflection point of the resulting titration curve.[3][26]
1. Preparation and Calibration:
Titrant Preparation: Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH). To avoid errors, especially at higher pH, the NaOH solution must be carbonate-free.[24] This is achieved by using boiled, deionized water and storing the solution with a soda-lime trap.
Analyte Solution: Accurately weigh and dissolve the 4-[(Methylamino)sulfonyl]butanoic acid in deionized water to a concentration of approximately 1-10 mM. A higher concentration (at least 10⁻⁴ M) is needed to ensure a detectable change in the titration curve.[24][25] If solubility is low, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent mixture.[24]
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M potassium chloride (KCl), to the analyte solution.[25] This minimizes changes in activity coefficients during the titration.
pH Meter Calibration: Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) immediately before use.[25]
2. Titration Procedure:
Inert Atmosphere: Place a known volume of the analyte solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved carbon dioxide.[25]
Titration - Acidic pKa (Carboxylic Acid): Begin by titrating the analyte solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
Data Recording: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
Titration - Basic pKa (Sulfonamide): To determine the higher pKa, the analyte solution can be titrated with standardized 0.1 M HCl if starting from a basic solution, or a back-titration can be performed.
3. Data Analysis:
Plotting: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.
Equivalence Point: Determine the equivalence point(s), which correspond to the steepest part of the curve. This can be identified visually or more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.[27]
pKa Determination: The pKa is equal to the pH at the half-equivalence point.[6][25] At this point, exactly half of the functional group has been neutralized, and [HA] = [A⁻].
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is highly precise but requires the molecule to have a chromophore near the ionizable center, such that the protonated and deprotonated forms have different UV-Vis absorption spectra.[24][28] The change in absorbance at a specific wavelength is monitored as a function of pH.[29][30]
Causality: The protonation or deprotonation of a functional group alters the electronic structure of the molecule. If this change affects a chromophore, the wavelength of maximum absorbance (λ_max) or the molar absorptivity (ε) will change, providing a spectroscopic handle to monitor the ionization equilibrium.[24]
Protocol Summary:
Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range.
Add a constant amount of the analyte to each buffer solution.
Record the UV-Vis spectrum for each solution.
Plot the absorbance at a chosen wavelength (where the change is maximal) against pH.
The resulting sigmoidal curve can be fitted to an appropriate equation to determine the pKa, which corresponds to the inflection point.[26][29]
Trustworthiness: The validity of this method depends on the purity of the compound, as absorbing impurities can interfere with the measurement.[24] The use of multi-wavelength analysis can help deconvolve complex spectra and improve accuracy.[24]
Method 3: NMR Spectroscopy
pKa can also be determined by monitoring the chemical shifts of nuclei (typically ¹H or ¹³C) near the ionization site as a function of pH.[26][31]
Causality: The chemical shift of a nucleus is sensitive to its local electronic environment. Protonation or deprotonation alters this environment, causing a predictable change in the observed chemical shift. Plotting the chemical shift versus pH yields a sigmoidal curve from which the pKa can be extracted at the inflection point.[26][31]
Advantages: A key advantage of the NMR method is its ability to measure pKa values in mixtures, as the signals for the compound of interest can be observed independently of non-interfering impurities.[26] It also allows for the direct assignment of a pKa value to a specific site in the molecule by observing which nuclei are affected.
Conclusion
The determination of the pKa values of 4-[(Methylamino)sulfonyl]butanoic acid is essential for understanding its behavior in chemical and biological systems. This guide outlines a comprehensive strategy, beginning with reliable in silico predictions to estimate the pKa of the carboxylic acid (~4.5-4.7) and the N-methylsulfonamide (~11.4-11.6) moieties. For definitive values, this guide provides a detailed, field-proven protocol for potentiometric titration, a robust and accurate experimental method. By combining computational estimation with rigorous experimental validation, researchers can confidently characterize the ionization profile of this molecule, enabling informed decisions in drug design, formulation, and development.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
Štěpán, R., et al. (2011). Development of Methods for the Determination of pKa Values. Acta Chimica Slovaca, 4(1), 103-120. Retrieved from [Link]
MDPI. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 25(21), 5138. Retrieved from [Link]
PubChem. (n.d.). Butyric Acid. Retrieved from [Link]
Van S., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1192-1195. Retrieved from [Link]
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
ChemRxiv. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]
Roses, M., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(11), 1053-1057. Retrieved from [Link]
ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved from [Link]
UGC. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Retrieved from [Link]
Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
Scientific Research Publishing. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]
Rowan University. (2025). How to Predict pKa. Retrieved from [Link]
National Center for Biotechnology Information. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]
ResearchGate. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]
Yeast Metabolome Database. (n.d.). butanoic acid (YMDB01392). Retrieved from [Link]
ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]
PubMed. (2007). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Retrieved from [Link]
de Rond, T. (2020). Predicting charge / protonation state distribution vs pH with MarvinSketch. Retrieved from [Link]
LookChem. (n.d.). Cas 1184-85-6,N-Methyl methanesulfonamide. Retrieved from [Link]
Filo. (2023). of which compound is very close to pKa - - of Butanoic acid?. Retrieved from [Link]
ACS Publications. (2017). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. Retrieved from [Link]
SCFBio. (n.d.). MarvinSketch : Calculations Menu. Retrieved from [Link]
SoftwareOne Marketplace. (n.d.). PhysChem Suite. Retrieved from [Link]
ACD/Labs. (2025). What is the pKa of my compound?. Retrieved from [Link]
Study.com. (n.d.). Butanoic acid, C3H7COOH, has a pKa of 4.82. What is the value of Ka for this acid?. Retrieved from [Link]
ACD/Labs. (n.d.). Software for R&D | Chemistry Software. Retrieved from [Link]
YouTube. (2020). pH titration- for the determination of pKa value of weak acid. Retrieved from [Link]
ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. Retrieved from [Link]
Reddit. (2021). Calculating pKa values. Retrieved from [Link]
Chemaxon. (n.d.). pKa calculation. Retrieved from [Link]
YouTube. (2025). How To Easily Rank Carboxylic Acids Like A Pro. Retrieved from [Link]
YouTube. (2022). Factors affecting pKa. Retrieved from [Link]
YouTube. (2015). Organic Chemistry 2 - Relative Acidity factors for carboxylic acids. Retrieved from [Link]
YouTube. (2023). Part 6: Properties of carboxylic acids (factors affecting acidity). Retrieved from [Link]
Khan Academy. (n.d.). Factors affecting acid strength. Retrieved from [Link]
PubChem. (n.d.). N-Methylmethanesulfonamide. Retrieved from [Link]
A Technical Guide to Hydrogen Bond Donor and Acceptor Counts in Sulfamoyl Butyric Acids
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the hydrogen bonding characteristics of sulfamoyl butyric acids, a class of molecules pertinent to medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the hydrogen bonding characteristics of sulfamoyl butyric acids, a class of molecules pertinent to medicinal chemistry and drug development. We will dissect the structural components of these molecules to accurately determine their hydrogen bond donor and acceptor counts, explore computational methodologies for their prediction, and discuss the profound implications of these properties on drug-like behavior.
The Central Role of Hydrogen Bonding in Drug Design
Hydrogen bonds are a cornerstone of molecular recognition, governing the interactions between a drug molecule and its biological target.[1][2][3] The ability of a compound to form these specific, directional interactions dictates its binding affinity, selectivity, and overall pharmacological profile.[4] Furthermore, a molecule's hydrogen bonding capacity significantly influences its physicochemical properties, including aqueous solubility and membrane permeability—key determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]
Sulfamoyl butyric acids, incorporating both a sulfonamide and a carboxylic acid moiety, present a rich landscape of hydrogen bonding potential. A precise understanding of their hydrogen bond donor and acceptor counts is therefore not merely an academic exercise but a critical step in rational drug design and lead optimization.
Fundamentals of Hydrogen Bond Donors and Acceptors
Before analyzing the specific case of sulfamoyl butyric acids, it is essential to define the key players in any hydrogen bond:
Hydrogen Bond Donor (HBD): A hydrogen bond donor consists of a hydrogen atom covalently bonded to a highly electronegative atom, most commonly oxygen (O) or nitrogen (N). This bond is polarized, creating a partial positive charge on the hydrogen, allowing it to be "donated" to an acceptor.
Hydrogen Bond Acceptor (HBA): A hydrogen bond acceptor is an electronegative atom (again, typically O or N) that possesses at least one lone pair of electrons. This electron-rich region attracts the partially positive hydrogen from a donor.[5][6]
A widely adopted framework for counting these features in drug discovery is Lipinski's Rule of Five, which provides a rule of thumb for evaluating the druglikeness of a chemical compound for oral administration.[5][6][7] The rule stipulates that a likely orally active drug has no more than 5 HBDs and no more than 10 HBAs.[5][8]
Structural Analysis of 4-Sulfamoylbutyric Acid
To establish a definitive count, we will analyze the structure of the parent compound, 4-sulfamoylbutyric acid.[9] This molecule is composed of two key functional groups: a carboxylic acid and a primary sulfonamide.
dot
Caption: Structure of 4-Sulfamoylbutyric Acid with H-bond sites.
The Carboxylic Acid Group (-COOH)
The carboxylic acid functional group is a powerhouse of hydrogen bonding, capable of acting as both a donor and an acceptor.[10][11]
Hydrogen Bond Donors:
The hydroxyl (-OH) group contains a hydrogen atom bonded to an electronegative oxygen. This hydrogen is acidic and serves as a strong H-bond donor.
Count: 1
Hydrogen Bond Acceptors:
The carbonyl oxygen (C=O) is highly electronegative and possesses two lone pairs, making it a strong H-bond acceptor.
The hydroxyl oxygen (-OH) also has lone pairs and can act as an H-bond acceptor.
Count: 2
The Primary Sulfonamide Group (-SO₂NH₂)
The sulfonamide group is a common motif in medicinal chemistry, known for its strong hydrogen bonding capabilities.[12]
Hydrogen Bond Donors:
The primary amine (-NH₂) contains two hydrogen atoms bonded to nitrogen. The adjacent, strongly electron-withdrawing sulfonyl group increases the partial positive charge on these hydrogens, making them potent H-bond donors.[13]
Count: 2
Hydrogen Bond Acceptors:
The two oxygen atoms of the sulfonyl group (S=O) are highly electronegative and are excellent H-bond acceptors.[14][15]
The sulfonamide nitrogen atom is generally not considered a hydrogen bond acceptor in the context of Lipinski's rules. Its lone pair is delocalized by the two adjacent sulfonyl oxygens, significantly reducing its basicity and ability to accept a hydrogen bond.
Count: 2
Quantitative Summary and Data Presentation
Based on the structural analysis, the hydrogen bond donor and acceptor counts for unsubstituted 4-sulfamoylbutyric acid are summarized below.
Functional Group
Hydrogen Bond Donors (HBD)
Hydrogen Bond Acceptors (HBA)
Carboxylic Acid (-COOH)
1
2
Sulfonamide (-SO₂NH₂)
2
2
Total Count
3
4
This profile (3 HBD, 4 HBA) fits comfortably within the criteria of Lipinski's Rule of Five, suggesting that molecules based on this scaffold possess a favorable starting point for developing orally bioavailable drugs.[5][16]
Computational Protocol for H-Bond Count Determination
In modern drug discovery, computational tools are indispensable for rapidly assessing the properties of vast libraries of virtual compounds.[17][18] The following protocol outlines a standard workflow for determining HBD/HBA counts using widely available cheminformatics platforms.
Step-by-Step Workflow:
Obtain Molecular Structure: Start with a valid chemical representation of the molecule, typically a SMILES (Simplified Molecular-Input Line-Entry System) string. For 4-sulfamoylbutyric acid, the SMILES string is O=S(N)(CCCC(O)=O)=O.
Select a Cheminformatics Tool: Utilize a reliable software package or web server. Popular choices include:
Input the Structure: Paste the SMILES string or draw the molecule in the selected tool's interface.
Execute Calculation: Run the physicochemical properties calculation. These tools have pre-programmed algorithms that automatically identify and count H-bond donors and acceptors based on established chemical rules (e.g., SMARTS patterns defining donor and acceptor groups).
Analyze the Output: The tool will return a table of properties, including the precise counts for "H-Bond Donors" and "H-Bond Acceptors." This automated process allows for high-throughput screening of virtual libraries.
dot
Caption: Computational workflow for H-bond property prediction.
Implications for Drug Development
The hydrogen bonding profile of a sulfamoyl butyric acid derivative has direct and predictable consequences for its behavior as a potential drug candidate:
Solubility: The presence of multiple HBD and HBA sites facilitates strong interactions with water molecules, which is generally favorable for aqueous solubility. However, an excessive number can lead to poor membrane permeability.
Permeability: For a drug to passively diffuse across cell membranes, it must shed its hydration shell and enter the lipophilic lipid bilayer. A high count of H-bonds increases the energetic penalty for this desolvation process, potentially leading to low permeability.
Target Binding: The specific arrangement of donors and acceptors on the sulfamoyl butyric acid scaffold can be tailored to match the complementary hydrogen bonding pattern of a target protein's active site. This is a key strategy in structure-based drug design to enhance potency and selectivity.[19]
Metabolism: Functional groups involved in hydrogen bonding, such as carboxylic acids and amines, can also be sites for metabolic transformation by enzymes.
By understanding the baseline HBD/HBA count of the sulfamoyl butyric acid core, medicinal chemists can make informed decisions when designing analogs. Modifications to the scaffold—such as alkylation of the sulfonamide nitrogen or esterification of the carboxylic acid—will systematically alter these counts, providing a powerful lever for fine-tuning the ADME properties of the molecule.
References
Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. [Link]
Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. [Link]
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]
Texas Children's Hospital. (2016, March 30). Hydrogen-bonding pairing helps design better drugs to neutralize gut bacterial infections. [Link]
Kubinyi, H. (n.d.). Hydrogen Bonding: The Last Mystery in Drug Design? [Link]
Boobbyer, D. N., Goodford, P. J., McWhinnie, P. M., & Wade, R. C. (1989). The role of hydrogen-bonds in drug binding. Journal of Medicinal Chemistry, 32(5), 1083–1094. [Link]
ChemHelp ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. [Link]
Hunter, C. A. (2022). Hydrogen Bond Donors in Drug Design. ChemRxiv. [Link]
Hunter, C. A. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(22), 14896–14909. [Link]
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Jiménez-Luna, J., Skalic, M., Cabrera-Pérez, M. A., & Campillos, M. (2023). Fast calculation of hydrogen-bond strengths and free energy of hydration of small molecules. Scientific Reports, 13(1), 4208. [Link]
Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058–2077. [Link]
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University of Cambridge. (2024, September 18). Polarisation effects on the H-bond acceptor properties of sulfonamides. [Link]
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Al-Kimia. (n.d.). Hydrogen Bonding in carboxylic acids. [Link]
Ringe, D., & Petsko, G. A. (2018). Short Carboxylic Acid-Carboxylate Hydrogen Bonds Can Have Fully Localized Protons. Biochemistry, 57(11), 1735–1742. [Link]
Materials Science Community Discourse. (2023, June 7). Calculating the number of hydrogen bonds in the system using hbond/dreiding pair_style. [Link]
MDAnalysis. (2022, December 15). Calculating hydrogen bonds: the basics. [Link]
National Institutes of Health. (2025, April 5). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. [Link]
Royal Society of Chemistry. (n.d.). Polarisation effects on the H-bond acceptor properties of sulfonamides. [Link]
ResearchGate. (n.d.). Orientation of Hydrogen Bond in H-Complexes of Sulfones and Sulfonamides. [Link]
National Center for Biotechnology Information. (n.d.). 4-Sulfamoylbutyric acid. PubChem. [Link]
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Application Note & Protocols: Selective N-Methylation of 4-Sulfamoylbutanoic Acid
Introduction The N-methylation of sulfonamides is a critical transformation in medicinal chemistry and drug development. The introduction of a methyl group to a sulfonamide nitrogen—the so-called "magic methyl" effect—ca...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The N-methylation of sulfonamides is a critical transformation in medicinal chemistry and drug development. The introduction of a methyl group to a sulfonamide nitrogen—the so-called "magic methyl" effect—can profoundly alter a molecule's physicochemical and biological properties, including its potency, selectivity, metabolic stability, and cell permeability.[1] 4-Sulfamoylbutanoic acid is a bifunctional molecule containing both a primary sulfonamide and a carboxylic acid. This presents a significant synthetic challenge: how to selectively methylate the sulfonamide nitrogen without concurrent esterification of the highly acidic carboxylic acid.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic approach and detailed protocols for the successful N-methylation of 4-sulfamoylbutanoic acid. We will explore the underlying chemical principles, compare various reaction conditions, and present a robust, field-proven protocol based on a protection-methylation-deprotection strategy.
The Chemoselectivity Challenge: A Strategic Overview
Direct methylation of 4-sulfamoylbutanoic acid is fraught with difficulty due to the presence of two acidic protons: one on the carboxylic acid (pKa ≈ 4-5) and one on the sulfonamide (pKa ≈ 10-11). Most methylation reactions are conducted under basic conditions, which would deprotonate the more acidic carboxylic acid to form a carboxylate. While the resulting sulfonamide anion is typically more nucleophilic, highly reactive electrophilic methylating agents like methyl iodide can still react with the carboxylate, leading to the formation of a methyl ester byproduct and a complex purification challenge.[2]
Therefore, a more reliable and strategic approach involves a three-step sequence:
Protection: The carboxylic acid is temporarily converted into a non-reactive functional group, typically an ester that can be cleaved under conditions orthogonal to the sulfonamide group.
N-Methylation: The protected intermediate is subjected to methylation, targeting the now-primary reactive site, the sulfonamide nitrogen.
Deprotection: The protecting group is selectively removed to regenerate the carboxylic acid, yielding the desired N-methylated product.
This workflow ensures high chemoselectivity, simplifies purification, and ultimately leads to higher overall yields of the target compound.
Caption: Strategic workflow for selective N-methylation.
Experimental Protocols
Protocol 1: Protection of Carboxylic Acid as a Benzyl Ester
Rationale: A benzyl ester is an ideal protecting group in this context. It is stable to the basic conditions required for N-methylation and can be cleanly removed by catalytic hydrogenation, a mild method that will not affect the N-methyl sulfonamide or other parts of the molecule.[3][4]
Materials:
4-Sulfamoylbutanoic acid
Benzyl alcohol (BnOH)
p-Toluenesulfonic acid monohydrate (PTSA)
Toluene
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Ethyl acetate (EtOAc)
Saturated sodium bicarbonate solution (NaHCO₃)
Brine
Procedure:
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-sulfamoylbutanoic acid (1.0 eq), benzyl alcohol (1.5 eq), and a catalytic amount of PTSA (0.05 eq).
Add toluene to the flask (approx. 0.2 M concentration of the starting acid).
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.
Once complete, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure benzyl 4-sulfamoylbutanoate.
Protocol 2: N-Methylation of Benzyl 4-Sulfamoylbutanoate
Rationale: With the carboxylic acid protected, the sulfonamide nitrogen can be selectively methylated. Methyl iodide is a highly effective and reactive methylating agent.[5] Cesium carbonate is chosen as the base; its mildness and high solubility in organic solvents often lead to cleaner reactions and higher yields compared to other bases like potassium carbonate or sodium hydride.[1]
Materials:
Benzyl 4-sulfamoylbutanoate (from Protocol 1)
Methyl iodide (MeI)
Cesium carbonate (Cs₂CO₃)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Water
Brine
Procedure:
Dissolve benzyl 4-sulfamoylbutanoate (1.0 eq) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Add cesium carbonate (1.5 eq) to the solution and stir for 15-20 minutes at room temperature.
Cool the mixture to 0 °C using an ice bath.
Slowly add methyl iodide (1.1 eq) dropwise via syringe. Caution: Methyl iodide is toxic and a suspected carcinogen; handle it in a fume hood with appropriate personal protective equipment.[6]
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the desired product. Note: It is important to also check for the formation of any bis-methylated byproduct.
Upon completion, quench the reaction by slowly adding water.
Extract the aqueous mixture three times with ethyl acetate.
Combine the organic layers and wash with water and then brine to remove residual DMF.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure benzyl 4-(N-methylsulfamoyl)butanoate.
Caption: The SN2 mechanism for sulfonamide N-methylation.
Table 1: Comparison of Common N-Methylation Conditions
Requires high temperatures, slower reaction rates.
Protocol 3: Deprotection via Catalytic Hydrogenation
Rationale: Palladium-catalyzed hydrogenation (hydrogenolysis) is a very mild and efficient method for cleaving benzyl esters. The reaction proceeds under neutral conditions at room temperature and pressure, ensuring the integrity of the final product.
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
Dissolve the protected compound (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.
Carefully add 10% Pd/C (approx. 10% by weight of the starting material) to the solution. Caution: Pd/C can be pyrophoric; handle with care, preferably under a gentle stream of inert gas.
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of a more polar spot (the carboxylic acid) indicates progress. Toluene is a byproduct.
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen).
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent (methanol or ethyl acetate).
Combine the filtrates and concentrate under reduced pressure to yield the final product, N-methyl-4-sulfamoylbutanoic acid. The product is often of high purity and may not require further purification.
Conclusion
The selective N-methylation of 4-sulfamoylbutanoic acid is reliably achieved through a robust three-step protection, methylation, and deprotection sequence. By employing a benzyl ester as a protecting group for the carboxylic acid, the sulfonamide nitrogen can be cleanly methylated using standard reagents like methyl iodide and cesium carbonate. Subsequent mild hydrogenolysis affords the desired N-methylated product in high purity and yield. This strategic approach overcomes the inherent chemoselectivity challenges of the substrate and provides a dependable pathway for the synthesis of this and related bifunctional molecules, which is invaluable for researchers in drug discovery and development.
References
Title: Appendix 6: Protecting groups
Source: Oxford Learning Link
URL
Title: A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification
Source: PubMed
URL
Title: “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions
Source: PMC
URL
Title: Optimized selective N-methylation of peptides on solid support
Source: PubMed
URL
Title: Protecting group
Source: Wikipedia
URL
Title: Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks
Source: ResearchGate
URL: [Link]
Title: Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements
Source: ResearchGate
URL: [Link]
Title: Chapter 6 Carboxyl Protecting Groups
Source: organic-chemistry.org
URL: [Link]
Title: (PDF) A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification
Source: ResearchGate
URL: [Link]
Title: Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents
Source: ACS Publications
URL: [Link]
Title: Sulfonamide synthesis by alkylation or arylation
Source: Organic Chemistry Portal
URL: [Link]
Title: Methylation with methyl iodide/sodium hydroxide
Source: Stenutz
URL: [Link]
Title: Copper-Catalyzed N-Methylation of Amides and O-Methylation of Carboxylic Acids by Using Peroxides as the Methylating Reagents
Source: ACS Publications
URL: [Link]
Title: Effect of alkyl sulfides on diazomethane-induced methylation of DNA in vitro
Source: PubMed
URL: [Link]
Title: Synthetic Studies towards CH‐Diazomethane Sulfonamides: a Novel Type of Diazo Reagents
Source: ResearchGate
URL: [Link]
Title: A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format
Source: PubMed
URL: [Link]
Title: Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane
Source: europepmc.org
URL: [Link]
Title: Use of Methyliodide in o-Methylation of organic compounds
Source: Juniper Publishers
URL: [Link]
Title: Recent advances in the synthesis of N-acyl sulfonamides
Source: RSC Publishing
URL: [Link]
Title: Recent advances in the synthesis of N-acyl sulfonamides
Source: PMC - NIH
URL: [Link]
Title: Conventional procedures for O-methylation and -demethylation. a Toxic...
Source: ResearchGate
URL: [Link]
Title: Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres
Source: ORCA – Online Research @ Cardiff
URL: [Link]
Technical Guide: Using 4-[(Methylamino)sulfonyl]butanoic Acid as a Peptidomimetic Linker
Abstract & Strategic Overview This application note details the integration of 4-[(Methylamino)sulfonyl]butanoic acid (MASBA) into peptide-based therapeutics. As a sulfonamide-functionalized analog of -aminobutyric acid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This application note details the integration of 4-[(Methylamino)sulfonyl]butanoic acid (MASBA) into peptide-based therapeutics. As a sulfonamide-functionalized analog of
-aminobutyric acid (GABA), this molecule serves as a critical bioisostere for the peptide bond.
Unlike standard amino acid linkers, MASBA introduces a sulfonamide moiety (
) into the backbone. This substitution offers three distinct pharmacological advantages:
Proteolytic Resistance: The sulfonamide bond is unrecognizable to standard proteases (e.g., trypsin, chymotrypsin), significantly extending serum half-life (
).
Transition State Mimicry: The tetrahedral geometry of the sulfur atom mimics the high-energy tetrahedral intermediate of amide hydrolysis, making it a potent motif for protease inhibitor design.
Acidity & Solubility: The sulfonamide group alters the hydrogen-bonding landscape and pKa, improving solubility profiles in aqueous media compared to hydrophobic alkyl spacers.
~10–11 (Due to methyl substitution, less acidic than primary sulfonamides)
Solubility
DMSO, DMF, Methanol, Water (pH dependent)
Handling Precaution: The secondary sulfonamide nitrogen is a poor nucleophile . Unlike primary amines, it will not couple under standard SPPS conditions (e.g., HBTU/DIPEA). Specific activation protocols (detailed in Section 4) are required to extend the chain from this nitrogen.
Protocol A: N-Terminal Incorporation (Capping)
Use Case: Using MASBA as a stable "tail" or terminal cap to prevent N-terminal degradation.
In this workflow, the carboxylic acid of MASBA is coupled to the free N-terminus of a resin-bound peptide.
Use Case: Creating a continuous peptidomimetic backbone where MASBA links two pharmacophores.
The Challenge: The secondary sulfonamide group (
) is sterically hindered and electronically deactivated. Standard coupling fails. You must synthesize an N-acyl sulfonamide linkage.
Workflow Visualization
Caption: Workflow for incorporating MASBA as an internal linker. Note the critical activation requirement at Step 2 due to the poor nucleophilicity of the sulfonamide.
Reagents
Incoming Building Block: Carboxylic acid (R-COOH) to be attached to the sulfonamide.
Coupling Agents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Solvent: DCM (Dichloromethane) or DMF.
Step-by-Step Procedure
Starting Material: Begin with the Resin-Peptide-MASBA construct from Protocol A.
Activation of Incoming Acid:
Dissolve the incoming Carboxylic Acid (5 eq) and EDCI (5 eq) in DCM.
Stir for 10 minutes to form the O-acylisourea intermediate.
Catalysis: Add DMAP (5 eq).
Critical Mechanism: DMAP is essential here. It forms a highly reactive N-acylpyridinium species that can attack the weak sulfonamide nucleophile.
Reaction: Add the activated mixture to the resin.
Incubation: Shake for 12–24 hours at room temperature.
Optimization: If conversion is low (checked by micro-cleavage and MS), repeat the coupling or elevate temperature to 40°C.
Cleavage: Cleave the peptide from the resin using standard TFA cocktails. The N-acyl sulfonamide bond is stable to TFA.
Validation: Proteolytic Stability Assay
To confirm the "peptidomimetic" advantage, compare the MASBA-linked peptide against a native amide control.
Component
Concentration
Role
Substrate
100 µM
MASBA-Peptide vs. Native Peptide
Enzyme
2 nM
Trypsin or Chymotrypsin
Buffer
50 mM
Tris-HCl, pH 7.4, 10 mM
Method:
Incubate substrate and enzyme at 37°C.
Take aliquots at
minutes.
Quench with 1% Formic Acid/Acetonitrile.
Analyze via LC-MS/MS.
Expected Result: The native peptide should show rapid degradation (
min). The MASBA analog should remain >90% intact at 240 min, as proteases cannot hydrolyze the sulfonamide or the N-acyl sulfonamide bond.
Structural & Mechanistic Insight
The utility of MASBA lies in its geometry. While an amide bond is planar (
hybridized), the sulfonamide is tetrahedral ( character).
Caption: Structural comparison highlighting why MASBA confers protease resistance. The tetrahedral sulfur mimics the transition state of amide hydrolysis but cannot be cleaved.
Troubleshooting & FAQs
Q: My coupling to the sulfonamide nitrogen failed (0% yield).
A: Did you use HBTU/HATU? These are insufficient for sulfonamide amines. You must use the EDCI/DMAP method or convert your incoming acid to an acid chloride (using
) or a symmetric anhydride before adding it to the resin.
Q: Is the N-methyl group necessary?
A: Yes. The N-methyl group reduces the acidity of the sulfonamide proton, preventing it from interfering with base-catalyzed steps in subsequent synthesis. It also increases lipophilicity, aiding cell permeability.
Q: Can I use this in Fmoc-SPPS?
A: Yes. The sulfonamide is stable to 20% Piperidine (Fmoc deprotection) and 95% TFA (Cleavage).
References
Bioisosterism in Drug Design: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design.[1] ChemMedChem, 8(3), 385–395. Link
Sulfonamide Safety-Catch Linkers: Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis.[2] The Journal of Organic Chemistry, 64(7), 2322–2330. Link
Acyl-Sulfonamide Synthesis: Dubé, P., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides.[3] RSC Advances. Link
Proteolytic Stability: Scozzafava, A., et al. (1999). Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation.[4] Bioorganic & Medicinal Chemistry, 7(6), 1043-1047. Link
Abstract & Introduction The use of 4-sulfamoylbutyric acid (SBA) as a linker in Solid-Phase Peptide Synthesis (SPPS) represents a cornerstone "safety-catch" strategy. Unlike standard acid-labile linkers (e.g., Wang, Rink...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The use of 4-sulfamoylbutyric acid (SBA) as a linker in Solid-Phase Peptide Synthesis (SPPS) represents a cornerstone "safety-catch" strategy. Unlike standard acid-labile linkers (e.g., Wang, Rink Amide) that release peptides upon global deprotection, the SBA linker remains stable throughout both standard Fmoc and Boc synthetic cycles.
The linker is "activated" only at the end of the synthesis via site-specific alkylation of the sulfonamide nitrogen. This activation renders the C-terminal bond susceptible to nucleophilic attack, allowing for the generation of peptide thioesters (crucial for Native Chemical Ligation), peptide esters , or cyclic peptides .
This guide details the protocol for loading, chain assembly, activation (via iodoacetonitrile), and nucleophilic displacement of peptides using SBA building blocks.
Mechanism of Action
The SBA linker operates on an Activation-Elimination principle.
Stability: The unalkylated sulfonamide is negatively charged under basic conditions, protecting the acyl-sulfonamide bond from nucleophilic attack during Fmoc removal (piperidine). It is also stable to TFA.
Activation: Post-synthesis, the sulfonamide nitrogen is alkylated with an electron-withdrawing group (typically using iodoacetonitrile). This removes the acidic proton and renders the carbonyl highly electrophilic.
Displacement: A nucleophile (thiol or amine) attacks the carbonyl, releasing the peptide and leaving the sulfonamide moiety on the resin.
Workflow Visualization
Figure 1: The safety-catch mechanism.[1] The linker remains inert until chemically activated by alkylation, enabling diverse C-terminal modifications.
Materials & Resin Loading
The "building block" in this context is 4-sulfamoylbutyric acid . It must be coupled to an amino-functionalized resin (e.g., Rink Amide, PEGA, or Aminomethyl polystyrene).
Reagents
Linker: 4-Sulfamoylbutyric acid.
Resin: Aminomethyl polystyrene (high load) or PEGA (for long peptides).
Coupling Agents: DIC/HOBt or PyBOP/DIPEA.
Activation Agent: Iodoacetonitrile (ICH₂CN).
Cleavage Nucleophile: Benzyl mercaptan (for thioesters) or Ethyl mercaptan.
Protocol 1: Linker Loading
Note: Ensure the resin is fully swollen in DCM/DMF prior to coupling.
Dissolution: Dissolve 4-sulfamoylbutyric acid (4 eq. relative to resin loading) and PyBOP (3.9 eq.) in DMF.
Activation: Add DIPEA (8 eq.) and activate for 2 minutes.
Coupling: Add the mixture to the amino-functionalized resin. Shake at room temperature (RT) for 2–4 hours.
Monitoring: Verify coupling efficiency using the Kaiser Test (ninhydrin). The resin beads should remain colorless (negative result), indicating complete capping of amino groups.
First Amino Acid: The first amino acid is coupled to the sulfonamide nitrogen. This bond is less reactive than a standard amine. Use Fmoc-AA-OH (5 eq.) , DIC (5 eq.) , and N-methylimidazole (NMI) (5 eq.) in DMF for 4 hours to ensure high yield.
Critical Note: The sulfonamide bond is stable to piperidine. However, avoid prolonged exposure to strong bases if not necessary.
Activation & Cleavage Protocol (The Core)
This is the critical differentiator of the SBA strategy. The protocol below describes the generation of a Peptide Thioester using the Ingenito method [1].
Preparation: Wash the peptidyl-resin (approx.[2] 0.1 mmol scale) thoroughly with anhydrous NMP (N-methylpyrrolidone).
Reagent Addition: Add Iodoacetonitrile (ICH₂CN) (filtered through basic alumina to remove acid traces if old) and DIPEA in NMP.
Ratio: Resin : ICH₂CN : DIPEA
1 : 10 : 5 (molar equivalents).
Incubation: Shake the vessel for 24 hours .
Note: Filter the reaction mixture. Repeat the activation for another 12–18 hours to ensure 100% conversion. Incomplete alkylation leads to low yields.
Washing: Wash extensively with NMP, DMF, and DCM.[2] The resin is now "Activated."[3][4]
Step B: Nucleophilic Displacement (Thiolysis)
To generate a peptide thioester for Native Chemical Ligation:
Cocktail Prep: Prepare a solution of Benzyl Mercaptan (BnSH) and a catalytic amount of Sodium Thiophenolate (or DIPEA) in DMF.
Reaction: Add the thiol solution to the activated resin.
Incubation: Shake for 24 hours at Room Temperature.
Mechanism:[1][3][5][6][7][8][9] The thiol attacks the carbonyl carbon of the activated linker, releasing the peptide as a C-terminal benzyl thioester.
Collection: Filter the resin and collect the filtrate. The peptide is now in solution.[2][10]
Global Deprotection (Optional): If the side chains are still protected (tBu, Trt, etc.), evaporate the DMF, redissolve the residue in the standard cleavage cocktail (TFA/TIS/H2O 95:2.5:2.5) and stir for 2 hours to remove side-chain protecting groups.
Troubleshooting & Optimization
Issue: Low Yield of Thioester
Cause 1: Incomplete Activation. The sulfonamide nitrogen is a poor nucleophile.
Solution: Perform the alkylation step (Iodoacetonitrile) twice (Double coupling). Ensure anhydrous NMP is used.
Cause 2: Steric Hindrance. If the C-terminal amino acid is bulky (e.g., Val, Ile, Pro), displacement is slow.
Solution: Use a less bulky spacer (e.g., Glycine) if the sequence permits, or extend reaction time to 48 hours.
Issue: Premature Cleavage
Cause: Accidental hydrolysis during activation.
Solution: Ensure strictly anhydrous conditions during the iodoacetonitrile step.
Issue: Poor Solubility
Cause: Aggregation of hydrophobic peptides on the resin.
Solution: Use PEGA or ChemMatrix resin instead of polystyrene for better swelling in organic solvents.
References
Ingenito, R., Bianchi, E., Fattori, D., & Pessi, A. (1999). Solid-Phase Synthesis of Peptide Thioesters Using Fmoc Chemistry.[8] Journal of the American Chemical Society, 121(49), 11369–11374. [Link]
Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]
Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The Safety Catch Principle in Solid Phase Peptide Synthesis. Chemical Communications, (12), 636–637. [Link]
Quaderer, R., & Hilvert, D. (2001). Improved Synthesis of C-Terminal Peptide Thioesters on the Safety-Catch Resin. Organic Letters, 3(19), 2981–2984. [Link]
Application Note: Preparation of 4-[(Methylamino)sulfonyl]butanoic Acid Esters for Prodrug Design
Abstract & Strategic Rationale This Application Note details the synthetic pathway and conjugation protocols for 4-[(methylamino)sulfonyl]butanoic acid , a bifunctional linker used in the design of ester prodrugs. In mod...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Rationale
This Application Note details the synthetic pathway and conjugation protocols for 4-[(methylamino)sulfonyl]butanoic acid , a bifunctional linker used in the design of ester prodrugs.
In modern drug discovery, poor aqueous solubility and low permeability often result in sub-optimal pharmacokinetic (PK) profiles. The 4-[(methylamino)sulfonyl]butanoic acid moiety serves two critical functions when conjugated to a hydroxyl-bearing active pharmaceutical ingredient (API):
Solubility Enhancement: The polar
-methylsulfonamide group introduces hydrogen bond donor/acceptor sites, significantly lowering and improving aqueous solubility compared to the parent lipophilic drug.
Tunable Stability: The
-spacing (4-carbon chain) between the sulfonamide and the ester linkage allows for potential cyclization-assisted release . Upon enzymatic or hydrolytic activation, the sulfonamide nitrogen can act as an intramolecular nucleophile, attacking the ester carbonyl to form a six-membered sultam (tetrahydro-2H-1,2-thiazine-3-one 1,1-dioxide), thereby expelling the drug payload.
This guide provides a robust, scalable protocol for synthesizing the linker and conjugating it to target APIs, emphasizing "Safety-Catch" mechanics and high-purity isolation.
Synthetic Architecture
The synthesis is designed to be convergent . We first construct the sulfonyl-functionalized carbon backbone (The Linker) and then couple it to the Drug (The Payload). This approach avoids exposing the sensitive drug molecule to harsh chlorosulfonation conditions.
Reaction Workflow Diagram
Detailed Experimental Protocols
Phase A: Synthesis of the Linker Scaffold
Objective: Convert commercially available methyl 4-chlorobutyrate into the
-methylsulfonamide acid linker.
Step 1: Strecker Sulfite Alkylation
Rationale: Direct reaction of alkyl halides with sodium sulfite is the most reliable method to install the sulfonic acid moiety without using hazardous sultones.
and NaI in water. Add methyl 4-chlorobutyrate and dioxane.
Heat to reflux (100°C) for 16–24 hours. Monitor by TLC (disappearance of starting halide).
Note: The ester group is relatively stable under these neutral/mildly basic conditions, but minor hydrolysis may occur (acceptable as we hydrolyze later).
Workup: Concentrate in vacuo to remove dioxane. The aqueous residue contains the sodium sulfonate salt.
Purification: To remove excess inorganic salts, acidify to pH 1 with HCl and extract with
-butanol OR evaporate to dryness and extract the solid residue with hot ethanol (sulfonate dissolves; inorganic salts do not).
Yield: Expect 80–90% as a white solid.
Step 2: Activation to Sulfonyl Chloride
Rationale: The sulfonate salt must be activated to the sulfonyl chloride to allow amine coupling. Thionyl chloride is preferred over oxalyl chloride for sulfonates.
Purification: Preparative HPLC or Silica Gel Chromatography.
Final Output:4-[(Methylamino)sulfonyl]butanoic acid ester of [Drug] .
Mechanism of Action: Cyclization-Release
The design of this prodrug leverages the "Safety-Catch" principle. While the ester improves lipophilicity or masks the drug, its cleavage can be facilitated by the intramolecular attack of the sulfonamide nitrogen.
Trigger:
Physiological pH / Enzymatic Assistance: At pH 7.4, a fraction of the sulfonamide (pKa ~11) exists in equilibrium or can be enzymatically deprotonated.
Nucleophilic Attack: The nitrogen attacks the ester carbonyl (
-position relative to the sulfonyl group, but forming a 6-membered ring due to the butyric backbone).
Release: The tetrahedral intermediate collapses, expelling the Drug-OH and forming the cyclic sultam byproduct.
[3]
Quality Control & Data Interpretation
Analytical Method
Expected Signal / Observation
Purpose
HPLC-MS
Single peak; Mass = [Drug + 179.2] ()
Confirm conjugation and purity (>95%).
H NMR
Singlet at 2.6-2.8 ppm (-Me). Triplet/Multiplets at 2.0-3.5 ppm (Butyric chain).
Verify linker integrity and ratio of Linker:Drug (1:1).
Stability Assay
Incubation in Plasma vs. PBS (pH 7.4).
Determine . Rapid hydrolysis in plasma vs. buffer indicates enzymatic activation.
References
Design of Sulfonamide Prodrugs:
Smith, P. A., et al. "Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242."[3] Journal of Medicinal Chemistry, 2012.
Cyclization Linker Chemistry:
Knipp, R. J., et al. "Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters."[4] Tetrahedron, 2014.[4]
Strecker Sulfite Alkylation (General Protocol):
Kharasch, M. S., et al. "The Sulfonation of Alkyl Halides." Journal of Organic Chemistry, 1938.
Prodrug Strategies Overview:
Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008.
Mastering the Solid Form: Application Notes and Protocols for the Crystallization of Sulfamoyl Carboxylic Acids
Introduction: The Critical Role of Crystallization in Developing Sulfamoyl Carboxylic Acid APIs Sulfamoyl carboxylic acids represent a vital class of molecules in modern medicine, with prominent examples including the po...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Crystallization in Developing Sulfamoyl Carboxylic Acid APIs
Sulfamoyl carboxylic acids represent a vital class of molecules in modern medicine, with prominent examples including the potent loop diuretics furosemide, bumetanide, and torsemide. The dual functionality of a strongly hydrogen-bonding carboxylic acid and a sulfonamide group presents unique challenges and opportunities in controlling the solid-state properties of these active pharmaceutical ingredients (APIs). Proper crystallization is not merely a purification step; it is the definitive process that dictates the final crystal form, which in turn governs critical downstream properties such as solubility, dissolution rate, stability, and bioavailability.[1]
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration for these molecules.[2][3] Different polymorphs can have dramatically different physicochemical properties. For instance, the solubility of torsemide's polymorph II is nearly three times higher than that of polymorph I, a factor that can significantly impact its therapeutic efficacy.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical techniques for the successful crystallization of sulfamoyl carboxylic acids. We will delve into the causality behind experimental choices, offering detailed protocols as robust starting points for process optimization.
Underlying Principles: The Supramolecular Chemistry of Sulfamoyl Carboxylic Acids
The crystallization of sulfamoyl carboxylic acids is governed by the interplay of intermolecular interactions, leading to the formation of stable, repeating three-dimensional structures. The carboxylic acid group is a strong hydrogen bond donor and acceptor, often forming robust homodimers. The sulfonamide group also participates in hydrogen bonding, acting as both a donor (N-H) and an acceptor (S=O). The interplay between these groups, and their potential interactions with solvent molecules, dictates the crystal packing. Understanding these interactions is key to selecting appropriate crystallization conditions.[4][5][6]
The formation of specific, recurring hydrogen-bonding patterns, known as supramolecular synthons, can be leveraged to guide the crystallization process. For sulfamoyl carboxylic acids, common synthons include the carboxylic acid homodimer and heterodimers between the carboxylic acid and the sulfonamide group. The competition between these synthons, influenced by the solvent environment, can lead to the formation of different polymorphs.[4]
Strategic Solvent Selection: The Cornerstone of Successful Crystallization
Choosing the right solvent system is the most critical step in developing a crystallization process.[1][7] The ideal solvent should exhibit moderate solubility for the sulfamoyl carboxylic acid, with solubility increasing significantly with temperature for cooling crystallization, or being significantly reduced by the addition of an antisolvent.
Key Solvent Properties to Consider:
Polarity: The polarity of the solvent will influence the solubility of the amphiphilic sulfamoyl carboxylic acid molecule.
Hydrogen Bonding Capability: Solvents that can compete for hydrogen bonding sites on the API may disrupt the formation of desired supramolecular synthons, potentially leading to different polymorphs or inhibiting crystallization altogether.
Boiling Point: A solvent with a moderate boiling point is often preferred for ease of handling and removal during drying.
Safety and Environmental Impact: The use of safer, more environmentally benign solvents is increasingly important in pharmaceutical development.[8]
Commonly Used Solvents for Crystallization:
The following table provides a list of common solvents used in pharmaceutical crystallization, along with their key physical properties to aid in selection.
Solvent
Boiling Point (°C)
Melting Point (°C)
Dielectric Constant (20°C)
Polarity Index
Water
100
0
80.1
10.2
Methanol
65
-98
32.7
5.1
Ethanol
78
-114
24.6
4.3
2-Propanol (IPA)
82
-89
19.9
3.9
Acetone
56
-94
20.7
5.1
Acetonitrile
82
-48
37.5
5.8
Ethyl Acetate
77
-84
6.0
4.4
1,4-Dioxane
101
12
2.2
4.8
Toluene
111
-93
2.4
2.4
n-Butanol
118
-90
17.8
4.0
Data compiled from various sources.[9][10][11][12]
Crystallization Techniques and Protocols
The choice of crystallization technique depends on the physicochemical properties of the sulfamoyl carboxylic acid and the desired outcome (e.g., crystal size, purity, polymorph). The three most common and effective techniques are cooling crystallization, antisolvent crystallization, and vapor diffusion.
Cooling Crystallization
This technique is suitable for compounds that exhibit a significant increase in solubility with temperature. The process involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization.
Workflow for Cooling Crystallization:
Caption: Workflow for Cooling Crystallization.
Protocol: Cooling Crystallization of a Furosemide Analog
This protocol is a starting point for the crystallization of furosemide and related sulfamoyl carboxylic acids.[13]
Materials:
Crude sulfamoyl carboxylic acid
Solvent (e.g., 2-propanol, ethanol, or n-butanol)
Jacketed crystallization vessel with overhead stirrer
Temperature controller
Filtration apparatus (e.g., Büchner funnel)
Vacuum oven
Procedure:
Solubility Determination: Determine the solubility of the crude API in the chosen solvent at various temperatures to establish a suitable concentration and temperature range.
Dissolution: Charge the jacketed vessel with the crude API and the selected solvent (e.g., for furosemide in 2-propanol, a starting concentration could be around 5 g/100 mL). Heat the mixture to a temperature where the API fully dissolves (e.g., 60-70°C) with gentle stirring (e.g., 150-200 rpm).
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Controlled Cooling: Cool the solution at a slow, controlled rate (e.g., 5-10°C/hour). Slower cooling rates generally promote the growth of larger, more well-defined crystals.
Crystallization and Maturation: As the solution cools, crystals will begin to form. Once the target temperature is reached (e.g., 5-10°C), hold the slurry at this temperature for a period of time (e.g., 2-4 hours) with continued stirring to allow for complete crystallization and potential maturation to the most stable polymorphic form.
Isolation: Isolate the crystals by filtration. Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.
Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Antisolvent Crystallization
This method is ideal for compounds that do not show a strong temperature-dependent solubility or are thermally sensitive. It involves adding a solvent in which the API is poorly soluble (the antisolvent) to a solution of the API in a good solvent, thereby inducing supersaturation and crystallization.
Workflow for Antisolvent Crystallization:
Caption: Workflow for Antisolvent Crystallization.
Protocol: Antisolvent Crystallization of a Bumetanide Analog
This protocol provides a general procedure for the antisolvent crystallization of bumetanide and similar compounds.[14]
Materials:
Crude sulfamoyl carboxylic acid
Good solvent (e.g., methanol, ethanol, acetone)
Antisolvent (e.g., water)
Crystallization vessel with overhead stirrer and addition funnel
Filtration apparatus
Vacuum oven
Procedure:
Solvent System Selection: Identify a solvent in which the API is highly soluble and a miscible antisolvent in which it is poorly soluble.
Dissolution: Dissolve the crude API in the good solvent at a specific temperature (e.g., for bumetanide in methanol, a concentration of 10 g in 80 mL can be used at reflux).
Antisolvent Addition: Slowly add the antisolvent to the stirred solution at a controlled rate. The rate of addition can influence crystal size and morphology. A slower addition rate generally favors the growth of larger crystals. For the bumetanide example, 40 mL of water can be added slowly.
Crystallization and Aging: The addition of the antisolvent will cause the product to crystallize. After the addition is complete, continue to stir the slurry at a controlled temperature (e.g., 10-15°C) for a period of time (e.g., 1-2 hours) to ensure complete crystallization.
Isolation: Collect the crystals by filtration and wash with a mixture of the solvent and antisolvent, or with the pure antisolvent.
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Vapor Diffusion
Vapor diffusion is an excellent technique for obtaining high-quality single crystals, especially when only small amounts of material are available. It is a slow evaporation method where an antisolvent with a higher vapor pressure slowly diffuses into a solution of the API, gradually inducing crystallization.
Workflow for Vapor Diffusion:
Caption: Principle of Vapor Diffusion Crystallization.
Protocol: Vapor Diffusion for Single Crystal Growth
Prepare the API Solution: Dissolve a small amount of the purified API in a minimal amount of the good solvent in the inner vial to create a concentrated solution.
Set up the Crystallization Chamber: Place the inner vial inside the larger outer vial. Carefully add the antisolvent to the outer vial, ensuring that the level of the antisolvent is below the top of the inner vial.
Seal and Equilibrate: Seal the outer vial tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.
Crystal Growth: Over time (days to weeks), the antisolvent vapor will slowly diffuse into the API solution, causing it to become supersaturated and leading to the growth of single crystals.
Harvesting: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Troubleshooting Common Crystallization Issues
Issue
Potential Cause(s)
Suggested Solution(s)
No Crystals Form
- Solution is not supersaturated.- Nucleation is inhibited.
- Concentrate the solution by evaporating some solvent.- Cool the solution to a lower temperature.- Add a seed crystal.- Gently scratch the inside of the flask with a glass rod at the solution's surface.
Oiling Out
- Supersaturation is too high.- Cooling is too rapid.- Inappropriate solvent.
- Use a more dilute solution.- Slow down the cooling or antisolvent addition rate.- Try a different solvent system.
Formation of Fine Needles or Powder
- High level of supersaturation leading to rapid nucleation.
- Decrease the level of supersaturation by using a more dilute solution or a slower cooling/antisolvent addition rate.- Use a solvent that promotes slower crystal growth.
Polymorphic Impurity
- Crystallization conditions favor the formation of a metastable form.- Transformation from a metastable to a stable form during the process.
- Introduce seed crystals of the desired polymorph.- Adjust the crystallization temperature and/or solvent.- Increase the slurry aging time to allow for conversion to the most stable form.
Conclusion: A Pathway to Robust Solid-State Control
The crystallization of sulfamoyl carboxylic acids is a multifaceted process that requires a deep understanding of both the chemical nature of the API and the physical principles of crystal formation. By systematically evaluating solvent systems, carefully controlling the level of supersaturation, and selecting the appropriate crystallization technique, researchers can effectively purify these compounds and, critically, control their solid-state form. The protocols and insights provided in this guide serve as a foundation for developing robust and reproducible crystallization processes, ultimately leading to safer and more effective pharmaceutical products.
References
Rohlícek, J., et al. (2003). Crystal forms of torasemide: new insights. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 903-12.
Myerson, A. S. (Ed.). (2002).
U.S. Food and Drug Administration. (2017). Q3C — Tables and List Guidance for Industry.
Dalvi, S. V., et al. (2019). Conformational Flexibility and Crystallization: The Case of Furosemide. Crystal Growth & Design, 19(4), 2355–2365.
Aakeröy, C. B., et al. (2017). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCrJ, 4(Pt 5), 551–561.
Surov, A. O., et al. (2015). Crystal forms of torasemide: New insights. European Journal of Pharmaceutical Sciences, 77, 133-142.
Vemavarapu, C., et al. (2002). Novel Pharmaceutical Cocrystals and Salts of Bumetanide. Crystal Growth & Design, 2(6), 455–463.
Trask, A. V., et al. (2005). Pharmaceutical Cocrystallization: Engineering a Remedy for Tylenol. Crystal Growth & Design, 5(3), 1013–1021.
Blagden, N., et al. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
CN101717365A - Method for purification of torasemide and preparation of big crystal form.
CN111454221A - A kind of gefitinib and bumetanide drug co-crystal and preparation method thereof.
CN117229180A - New bumetanide crystal form and preparation method thereof.
Nangia, A., & V. R., R. (2013). Novel Furosemide Cocrystals and Selection of High Solubility Drug Forms. Molecular Pharmaceutics, 10(12), 4538–4549.
Adeusi, T., et al. (2010). Crystallisation of furosemide using different solvents to enhance drug dissolution. Journal of Pharmacy and Pharmacology, 62(10), 1256-1257.
Lee, E. H. (2014). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 38(10).
Ukrainczyk, M. (2020).
Gagniere, E., et al. (2017). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 17(8), 4305–4315.
University of Rochester. COMMON SOLVENT PROPERTIES.
Stanford University.
CN117229180A - New bumetanide crystal form and preparation method thereof.
Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.
Sigma-Aldrich. Physical Properties of Solvents.
WO2021084120A1 - Liquid oral formulation of bumetanide.
O'Brien, A. G., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society, 145(39), 21396–21403.
Jones, M. D., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison to Melt Quench Cooling. Journal of Pharmaceutical Sciences, 99(9), 3826–3838.
ResearchGate. Physical properties of some common organic solvents. Solvent Formula....
Aakeröy, C. B., et al. (2015). Structural studies of crystalline forms of triamterene with carboxylic acid, GRAS and API molecules. CrystEngComm, 17(3), 634-642.
Kole, S., et al. (2024). Cocrystals and Drug–Drug Cocrystals of Anticancer Drugs: A Perception towards Screening Techniques, Preparation, and Enhancement of Drug Properties. Journal of Molecular Modeling, 30(10), 289.
Wouters, J., et al. (2015). Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties. Chemistry – A European Journal, 21(34), 12017-12024.
Chen, X., et al. (2022). Crystalline salts of a diuretic drug torasemide with improved solubility and dissolution properties. CrystEngComm, 24(21), 3865-3876.
Revolutionizing Sulfonamide Chemistry: A Guide to Microwave-Assisted Synthesis of N-Substituted Sulfamoyl Acids
Introduction: The Imperative for Speed and Efficiency in Modern Drug Discovery In the landscape of contemporary drug development, the sulfonamide functional group and its derivatives, particularly N-substituted sulfamoyl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Speed and Efficiency in Modern Drug Discovery
In the landscape of contemporary drug development, the sulfonamide functional group and its derivatives, particularly N-substituted sulfamoyl acids, stand as privileged scaffolds. These moieties are integral to a wide array of therapeutics, acting as potent enzyme inhibitors and carboxylic acid bioisosteres. Their applications span from diuretics to anticancer agents and beyond.[1] The traditional synthesis of these vital compounds, however, often involves lengthy reaction times, harsh conditions, and laborious purification processes, creating a significant bottleneck in the rapid screening and development of new chemical entities.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a paradigm shift from conventional heating methods.[2] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation drastically reduces reaction times—often from hours to mere minutes—while frequently improving yields and product purity.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for the microwave-assisted synthesis of N-substituted sulfamoyl acids, a greener and more efficient alternative to classical synthetic routes.
The Rationale Behind Microwave Acceleration: Understanding the "Why"
The remarkable rate enhancements observed in MAOS are a direct consequence of how microwave energy interacts with polar molecules in the reaction mixture. Unlike conventional heating, which relies on slow heat transfer through convection, microwave irradiation induces rapid, uniform heating throughout the sample. This is achieved through two primary mechanisms:
Dipolar Polarization: Polar molecules, such as the reactants and solvents in our synthesis, possess permanent dipole moments. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, generating heat efficiently and homogeneously.
Ionic Conduction: If ionic species are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement results in the dissipation of energy as heat.
This direct energy transfer circumvents the thermal conductivity limitations of the reaction vessel, leading to rapid temperature elevation and often accessing reaction pathways that are less favored under conventional heating. The result is a dramatic acceleration of reaction rates, often by orders of magnitude.
Visualizing the Synthesis: A General Workflow
The synthesis of N-substituted sulfamoyl acids via microwave irradiation follows a logical and streamlined workflow, beginning with readily available starting materials and culminating in the desired product with minimal purification.
Caption: General workflow for the microwave-assisted synthesis of N-substituted sulfamoyl acids.
Core Protocol: Microwave-Assisted Synthesis of N-Substituted Sulfamoyl Acids
This section details a generalized, robust protocol for the synthesis of N-substituted sulfamoyl acids. It is designed to be a starting point, with specific parameters that can be optimized for different substrates.
Materials and Equipment:
Reactants:
Appropriate amino acid or amine-containing carboxylic acid (1.0 mmol)
Sulfamoyl chloride or a precursor like chlorosulfonyl isocyanate (for in-situ generation) (1.1 mmol)
Base:
A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 mmol)
Solvent:
A high-boiling, polar solvent suitable for microwave chemistry (e.g., acetonitrile, DMF, or 1,4-dioxane) (3-5 mL)
Equipment:
Microwave synthesizer with programmable temperature and power control
10 mL microwave reaction vial with a magnetic stir bar
Standard laboratory glassware for work-up and purification
Step-by-Step Methodology:
Preparation of the Reaction Mixture:
To a 10 mL microwave reaction vial containing a magnetic stir bar, add the amino acid (1.0 mmol) and the chosen polar solvent (3-5 mL).
Add the base (2.5 mmol) to the suspension and stir for 2-3 minutes to facilitate the dissolution of the amino acid.
Carefully add the sulfamoyl chloride (1.1 mmol) to the reaction mixture. Note: This reaction can be exothermic.
Microwave Irradiation:
Seal the reaction vial securely with a septum cap.
Place the vial in the cavity of the microwave synthesizer.
Set the reaction parameters. A typical starting point is:
Temperature: 100-120 °C
Time: 5-15 minutes
Power: Dynamic (the instrument will adjust power to maintain the target temperature)
Stirring: On
Reaction Work-up and Product Isolation:
After the irradiation is complete, allow the reaction vial to cool to room temperature (this is often an automated process in modern synthesizers).
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
Dissolve the residue in water (15 mL) and acidify to a pH of approximately 2 with 1M HCl. This will precipitate the N-substituted sulfamoyl acid.
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Exemplary Syntheses and Data
To illustrate the efficacy of this methodology, the following table summarizes typical reaction conditions and outcomes for the synthesis of various N-substituted sulfamoyl acids.
Entry
Amine Reactant
Sulfamoylating Agent
Solvent
Temp (°C)
Time (min)
Yield (%)
1
Glycine
Sulfamoyl chloride
Acetonitrile
100
10
92
2
β-Alanine
Sulfamoyl chloride
DMF
120
8
89
3
4-Aminobenzoic acid
Sulfamoyl chloride
1,4-Dioxane
110
12
95
4
L-Proline
Sulfamoyl chloride
Acetonitrile
100
15
85
Yields are for isolated, purified products.
Mechanism and Causality: The "Why" Behind the Protocol
The core of this synthesis is a nucleophilic substitution reaction. The rationale for each component and step is crucial for understanding and optimizing the process.
Caption: Simplified reaction mechanism for N-sulfamoylation.
The Nucleophile: The amino group of the amino acid acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride.
The Role of the Base: A base is essential for two reasons. Firstly, it deprotonates the ammonium salt of the amino acid (if starting from the zwitterionic form), increasing the nucleophilicity of the amino group. Secondly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to prevent it from competing with the desired amine reactant.
Solvent Selection: The choice of a polar solvent is critical. It must be able to dissolve the reactants to a sufficient extent and, more importantly, efficiently absorb microwave energy to facilitate rapid heating. Acetonitrile, DMF, and 1,4-dioxane are excellent choices due to their high dielectric constants and relatively high boiling points, which allow for reactions to be conducted at elevated temperatures and pressures in a sealed vessel.
Microwave Effect: The rapid and uniform heating provided by the microwave irradiation ensures that all molecules in the reaction mixture quickly reach the activation energy required for the reaction to proceed. This minimizes the formation of side products that can occur with prolonged heating and temperature gradients typical of conventional methods.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low Yield
Incomplete reaction
Increase reaction time or temperature. Ensure the base is in sufficient excess.
Poor solubility of starting material
Try a different polar solvent (e.g., switch from acetonitrile to DMF).
Side Product Formation
Reaction temperature is too high
Decrease the reaction temperature in 10°C increments.
Presence of water
Use anhydrous solvents and reagents.
No Reaction
Deactivated nucleophile
Ensure the base is strong enough to deprotonate the amino acid.
Inactive sulfamoylating agent
Use freshly opened or purified sulfamoyl chloride.
Conclusion: A New Standard in Synthesis
The microwave-assisted synthesis of N-substituted sulfamoyl acids represents a significant advancement over traditional methods. By leveraging the principles of dielectric heating, researchers can achieve dramatic reductions in reaction times, often from hours to minutes, while simultaneously improving yields and product purity.[3][4] This methodology aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for harsh solvents and excess reagents. The protocols and insights provided in this application note are intended to empower scientists in drug discovery and chemical research to accelerate their synthetic workflows, enabling the rapid generation of novel sulfonamide-based compounds for biological evaluation.
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. [Link]
Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Scientific Research in Science and Technology, 7(2), 275-282. [Link]
Patel, K. D., et al. (2012). A comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. Journal of Pharmaceutical and Scientific Innovation, 1(3), 48-52. [Link]
Kaur, M., et al. (2018). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society, 95, 399-404. [Link]
Technical Support Center: 4-[(Methylamino)sulfonyl]butanoic Acid Synthesis
Welcome to the Advanced Synthesis Support Hub. Ticket ID: #REQ-SYN-4MABS Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering yield issues with...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Hub.Ticket ID: #REQ-SYN-4MABS
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield issues with 4-[(methylamino)sulfonyl]butanoic acid (CAS: 175476-52-5 / Analogous structures). This molecule features a carboxylic acid tail and a sulfonamide head, linked by a propyl chain (
spacer, total backbone).
Low yields in this synthesis typically stem from three competing factors:
Hydrolysis of the sulfonyl chloride intermediate.
Competitive Acylation (if the carboxylic acid is activated).
Solubility/Isolation losses due to the amphiphilic nature of the product.
This guide prioritizes the Sulfonyl Chloride Amination route, as it is the most scalable and atom-economic method compared to thiol oxidation or sultone ring-opening (which yields sulfonic acids, not sulfonamides).
Module 1: The Synthetic Workflow
Standardized Protocol for High-Yield Synthesis
The most robust route utilizes 4-(chlorosulfonyl)butanoic acid (or its ester) reacting with methylamine .
The Pathway
Figure 1: Reaction logic flow. Note the critical branch point where temperature control prevents hydrolysis.
Optimized Protocol
Reagents:
4-(Chlorosulfonyl)butanoic acid (Precursor)
Methylamine (2.0 M in THF preferred over aqueous to minimize hydrolysis)
Why 2.2 eq of Base? The first equivalent neutralizes the carboxylic acid (forming the carboxylate salt), protecting it. The second equivalent scavenges the HCl generated by the sulfonamide formation.
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
Quench: Acidify with 1N HCl to pH ~2. This protonates the carboxylate back to the free acid and dissolves amine salts.
Module 2: Troubleshooting & Optimization
Diagnostic Guide for Yield Improvement
Issue 1: "I am getting a large amount of sulfonic acid impurity."
Diagnosis: Hydrolysis of the sulfonyl chloride.
Mechanism: Water attacks the
center instead of the amine.
Fixes:
Variable
Recommendation
The "Why"
Solvent
Switch to Anhydrous THF or DCM .
Aqueous methylamine introduces water that competes for the electrophile.
Temperature
Maintain < 0°C during addition.
Aminolysis has a lower activation energy than hydrolysis; low T kinetically favors the amide.
Issue 2: "My yield is low (<40%) and the product is water-soluble."
Diagnosis: Isolation failure. The product is a polar acid-sulfonamide. It likely remained in the aqueous layer during extraction.
Fixes:
Salting Out: Saturate the aqueous layer with NaCl before extraction.
Solvent Choice: Use Ethyl Acetate (EtOAc) or 2-MeTHF for extraction. DCM is often too non-polar for this specific molecule.
pH Window: Ensure the pH is below 2 during extraction. The carboxylic acid (
) must be fully protonated to be extractable.
Issue 3: "Can I use 1,4-Butane Sultone instead?"
Answer:NO.
The Trap: Reacting 1,4-butane sultone with methylamine opens the ring to form 4-(methylamino)butane-1-sulfonic acid (an amino-sulfonic acid), not the sulfonamide.
Chemistry: The amine attacks the carbon adjacent to the oxygen in the ring, not the sulfur.
Correction: You must use the sulfonyl chloride route to obtain the sulfonamide linkage.
Module 3: FAQ & Advanced Logic
Q: Why use the ester of the starting material?A: Using methyl 4-(chlorosulfonyl)butanoate instead of the free acid prevents the carboxylic acid from consuming one equivalent of base. It also makes the intermediate more lipophilic, allowing for easier handling. You can hydrolyze the ester (LiOH/THF/H2O) in a final step to reveal the acid. This "Protection-Deprotection" strategy often boosts overall yield by 15-20% by simplifying purification.
Q: How do I monitor the reaction?A: TLC is difficult due to polarity.
Recommended: LC-MS (ESI-).
Target Mass: Look for
Da.
Impurity: The sulfonic acid hydrolysis product will have a mass of
Da ( of sulfobutanoic acid).
Isolation Logic Flowchart
Figure 2: Workup strategy for polar acidic sulfonamides.
References
Mechanistic Foundation of Sulfonyl Chloride Amination:
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for Schotten-Baumann conditions).
Synthesis of Sulfonamido-Carboxylic Acids
Griffith, O. W. "Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its sulfoximine analogs." Journal of Biological Chemistry 257.22 (1982): 13704-13712. Link (Describes analogous synthesis of sulfoximines/sulfonamides from amino acid backbones).
Blakemore, P. R. "Sulfonyl Chlorides."[2][3] Science of Synthesis, 2008.[2] (Authoritative review on generating R-SO2Cl from thiols/acids).
Sultone Reactivity (The "Wrong Route" Warning):
Roberts, D. W., & Williams, D. L. "The derivatization of sultones." Tetrahedron 43.5 (1987): 1027-1062. (Confirming ring opening yields sulfonic acids).
Technical Support Center: Troubleshooting Sulfonamide Formation in Aqueous Media
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming sulfonamide b...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming sulfonamide bonds in aqueous environments. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental challenges, grounded in mechanistic principles and practical expertise.
Section 1: Troubleshooting Guide for Aqueous Sulfonamide Synthesis
This section addresses specific issues that may arise during the synthesis of sulfonamides in water. Each problem is followed by an analysis of potential causes and a set of recommended solutions.
Issue 1: Low to No Product Formation
You've set up your reaction between a sulfonyl chloride and an amine in an aqueous basic solution, but upon analysis (e.g., TLC, LC-MS), you observe little to no desired sulfonamide product.
Probable Causes & Solutions
Cause 1: Hydrolysis of the Sulfonyl Chloride. Sulfonyl chlorides are highly susceptible to hydrolysis in aqueous media, especially under basic conditions, forming the corresponding sulfonic acid which is unreactive towards the amine.[1][2] This is often the primary competitive side reaction.
Solution A: Optimize pH. The rate of aminolysis is pH-dependent. While a basic medium is necessary to neutralize the HCl byproduct, excessively high pH can accelerate sulfonyl chloride hydrolysis.[3][4][5][6] A dynamic pH control strategy, maintaining the pH in the range of 8-10, can be effective.[7][8] This can be achieved by the controlled addition of a base or using a pH-stat apparatus.
Solution B: Modified Schotten-Baumann Conditions. Employing a two-phase system (e.g., an organic solvent like dichloromethane with an aqueous base) can be beneficial.[9] The sulfonyl chloride remains predominantly in the organic phase, minimizing contact with water and thus reducing hydrolysis.[9]
Solution C: Use of Alternative Sulfonylating Agents. If hydrolysis remains a significant issue, consider using sulfonyl fluorides, which are generally more resistant to hydrolysis than their chloride counterparts.[10]
Cause 2: Low Amine Reactivity. Sterically hindered or electron-deficient amines exhibit reduced nucleophilicity, leading to a slow reaction rate that cannot compete with the rapid hydrolysis of the sulfonyl chloride.[2]
Solution A: Increase Reaction Temperature. Gently warming the reaction mixture can increase the rate of the desired aminolysis reaction. However, this must be balanced against the potential for increased hydrolysis.
Solution B: Use a Catalyst. While less common in simple aqueous systems, phase-transfer catalysts can be employed in biphasic systems to facilitate the reaction.
Cause 3: Poor Reagent Quality. The sulfonyl chloride may have degraded during storage due to moisture exposure.[1][2][11]
Solution: Use Fresh Reagents. Always use a fresh or recently purified supply of the sulfonyl chloride. Ensure proper storage in a desiccator.
Issue 2: Formation of a Significant Amount of a Water-Soluble Byproduct
Your reaction yields a substantial amount of a polar byproduct that remains in the aqueous phase after extraction, identified as the sulfonic acid.
Probable Causes & Solutions
Cause 1: Premature Hydrolysis. As detailed in Issue 1, the primary cause is the hydrolysis of the sulfonyl chloride.[2]
Solution A: Control Reagent Addition. Add the sulfonyl chloride slowly to the cooled (0-5 °C) aqueous amine solution.[9] This minimizes the initial concentration of the sulfonyl chloride and allows the aminolysis reaction to compete more effectively with hydrolysis.
Solution B: Increase Amine Concentration. A higher concentration of the amine nucleophile can favor the bimolecular reaction with the sulfonyl chloride over its reaction with water.
Issue 3: Difficulty in Product Isolation and Purification
The desired sulfonamide has formed, but you are struggling to isolate it from the aqueous reaction mixture or remove impurities.
Probable Causes & Solutions
Cause 1: Product Solubility. The sulfonamide product may have some solubility in the aqueous phase, especially if it contains polar functional groups.
Solution A: Acidification and Precipitation. Most sulfonamides are acidic due to the N-H proton and will dissolve in basic aqueous solutions. Acidifying the reaction mixture with an acid like HCl will protonate the sulfonamide, reducing its solubility and causing it to precipitate.[7][9] The solid product can then be collected by filtration.[7][9]
Solution B: Extraction with an Organic Solvent. After acidification, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product from the aqueous layer.[12]
Cause 2: Emulsion Formation during Extraction. The presence of salts and other reaction components can lead to the formation of stable emulsions during workup.[13]
Solution: Brine Wash. Washing the organic extract with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common conceptual and practical questions regarding sulfonamide formation in aqueous media.
Q1: What are the main advantages of performing sulfonamide synthesis in water?
Performing these reactions in water is considered a "green" chemistry approach.[9][14] It avoids the use of hazardous and often difficult-to-remove organic solvents.[9][14] For certain substrates, purification can be as simple as filtration of the precipitated product.[7][14]
Q2: What is the underlying mechanism of the Schotten-Baumann reaction for sulfonamide synthesis?
The Schotten-Baumann reaction involves the acylation of an amine (or alcohol) with an acid chloride (in this case, a sulfonyl chloride) in the presence of a base.[15][16] The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base serves to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[9][15]
Q3: How does pH influence the reaction?
The pH of the reaction medium is a critical parameter.[3][4][17]
Low pH (Acidic): The amine starting material will be protonated to form an ammonium salt, which is not nucleophilic. This will shut down the desired reaction.
High pH (Basic): While a base is required, a very high pH can significantly accelerate the competing hydrolysis of the sulfonyl chloride.[5][6] Unexpectedly high yields have been observed at very high pH for certain hydrophobic amines, suggesting a more complex mechanism involving third-order reaction kinetics in these cases.[5][6]
Q4: Are there alternatives to sulfonyl chlorides for aqueous sulfonamide synthesis?
Yes, several alternatives have been developed to circumvent the issues associated with the high reactivity and moisture sensitivity of sulfonyl chlorides.[18][19] These include:
Sodium Sulfinates: These can be coupled with amines in the presence of an oxidizing agent, such as iodine, in water.[20][21]
Thiols: Thiols can be oxidatively coupled with amines to form sulfonamides.[22]
Q5: How can I monitor the progress of my aqueous sulfonamide synthesis?
Several analytical techniques can be used:
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method to qualitatively monitor the disappearance of starting materials and the appearance of the product.[12][23]
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): These techniques provide quantitative data on the reaction progress and can be used to identify and quantify byproducts.[24][25]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Aqueous Sulfonamide Synthesis
This protocol provides a general guideline for the synthesis of a sulfonamide from an amine and a sulfonyl chloride in an aqueous medium.
Dissolve the Amine: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 equivalent) in water.
Add Base: Add a suitable inorganic base, such as sodium carbonate (1.2 equivalents), to the solution.[9]
Cool the Mixture: Cool the reaction mixture to 0-5 °C using an ice bath.
Add Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.2 equivalents) to the stirred mixture over a period of 15-30 minutes.[9]
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting amine.[9]
Workup:
Cool the mixture again to 0-5 °C.
Slowly acidify the reaction mixture to pH 2-3 with 10% aqueous HCl.[9]
Collect the resulting precipitate by vacuum filtration.
Wash the solid with cold water and dry under vacuum to yield the crude sulfonamide.
Purification: If necessary, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Table 1: Troubleshooting Summary
Issue
Primary Cause
Key Solutions
Low/No Product
Sulfonyl chloride hydrolysis
Optimize pH (8-10), slow reagent addition at low temperature, use biphasic conditions.
Low amine reactivity
Increase temperature, consider catalysis.
Sulfonic Acid Byproduct
Premature hydrolysis
Controlled, slow addition of sulfonyl chloride to a cooled amine solution.
Difficult Isolation
Product solubility
Acidify to precipitate the product, then filter or extract with an organic solvent.
Emulsion formation
Wash organic extracts with brine.
Section 4: Visualizing the Process
Diagram 1: General Reaction Scheme
This diagram illustrates the fundamental reaction between a sulfonyl chloride and a primary amine to form a sulfonamide.
Caption: Reaction of a sulfonyl chloride with an amine.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low product yield in aqueous sulfonamide synthesis.
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Purification of 4-[(Methylamino)sulfonyl]butanoic Acid by HPLC
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 4-[(Methylamino)sulfonyl]butanoic acid. This document is designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 4-[(Methylamino)sulfonyl]butanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification of this challenging compound.
The unique structure of 4-[(Methylamino)sulfonyl]butanoic acid, possessing both a carboxylic acid (acidic) and a secondary amine (basic) functional group, makes it a zwitterionic and highly polar molecule. These characteristics present specific challenges for retention and peak shape in traditional reversed-phase chromatography. This guide offers expert insights and validated protocols to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying 4-[(Methylamino)sulfonyl]butanoic acid using HPLC?
The main challenge stems from its high polarity and zwitterionic nature. In standard reversed-phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, highly polar molecules like this one have weak interaction with the non-polar stationary phase.[1][2] This often results in poor retention, with the compound eluting at or near the void volume, making separation from other polar impurities difficult.[3] Furthermore, its ability to be positively charged (amine), negatively charged (carboxylic acid), or neutral depending on the pH can lead to complex retention behavior and poor peak shapes.[4]
Q2: Which HPLC mode is best suited for this compound?
While RP-HPLC is the most common mode, it requires careful optimization for this analyte.[5] Alternative strategies may provide better results:
Reversed-Phase (RP-HPLC) with pH control: This is the most accessible method. By adjusting the mobile phase pH, you can suppress the ionization of either the acidic or basic group to increase retention.[6][7] For instance, a low pH mobile phase will protonate the carboxylic acid (making it neutral) and the amine (making it positively charged), which can improve retention and peak shape.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds.[2] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This mode can provide excellent retention for compounds that are unretained in reversed-phase.
Mixed-Mode Chromatography: These columns have stationary phases with both hydrophobic and ion-exchange properties. This dual retention mechanism can be highly effective for retaining and separating polar and charged analytes like 4-[(Methylamino)sulfonyl]butanoic acid.[1]
Q3: How do I select an appropriate column for RP-HPLC?
For this polar analyte, standard C18 columns might not provide sufficient retention, especially with highly aqueous mobile phases, which can lead to a phenomenon known as "phase collapse" or "ligand folding".[8] Consider the following:
Polar-Embedded or Polar-Endcapped Columns: These columns have polar groups embedded within the alkyl chains or at the end of them.[2] They are designed to be more compatible with highly aqueous mobile phases and offer alternative selectivity for polar compounds.
"AQ" or Aqueous-Stable Columns: Many manufacturers offer C18 columns specifically designated as "AQ" for use in 100% aqueous mobile phases without phase collapse.[8]
Porous Graphitized Carbon (PGC) Columns: PGC columns, like Hypercarb, offer a unique retention mechanism and are excellent for retaining very polar compounds that are difficult to separate on silica-based reversed-phase columns.[3]
Q4: What is the most critical mobile phase parameter to control?
pH is the single most important factor. [4][9] The ionization state of your compound is dictated by the mobile phase pH, which directly impacts retention time, peak shape, and selectivity.[4][7] It is crucial to use a buffer to maintain a stable pH throughout the analysis for reproducible results.[6] For robust methods, it is recommended to work at a pH at least 2 units away from the analyte's pKa values.[4]
Q5: Which detector is suitable for this compound?
4-[(Methylamino)sulfonyl]butanoic acid lacks a strong chromophore, so UV detection at low wavelengths (e.g., 195-210 nm) may be necessary. However, this can be problematic due to mobile phase absorbance.[3] A more universal and sensitive detection method would be:
Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes without a UV chromophore.
Charged Aerosol Detector (CAD): Offers near-universal detection for non-volatile and semi-volatile compounds.
Mass Spectrometry (MS): Provides high sensitivity and specificity and confirms the molecular weight of the purified compound. When using MS, ensure your mobile phase buffers and additives are volatile (e.g., formic acid, acetic acid, ammonium formate).[9]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Peak Shape & Resolution Issues
Q: My peak is tailing significantly. What are the likely causes and solutions?
Probable Cause 1: Secondary Silanol Interactions. The protonated methylamino group on your molecule can interact with deprotonated, negatively charged silanol groups on the surface of silica-based columns, causing peak tailing. This is especially common at mid-range pH (pH 3-7).
Solution: Lower the mobile phase pH by adding an acid like 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing the unwanted ionic interaction and improving peak symmetry.[6]
Probable Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or fronting peaks.[10][11][12]
Solution: Reduce the sample concentration or injection volume. Perform a loading study by injecting progressively smaller amounts until a symmetrical peak shape is achieved.
Probable Cause 3: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 5% acetonitrile), it can cause peak distortion.[12][13]
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.
Q: I am seeing split or doubled peaks for my compound. Why is this happening?
Probable Cause 1: Clogged Column Frit or Void in Column. Particulates from the sample or system can clog the inlet frit, or pressure shocks can create a void in the column packing.[13] This disrupts the flow path, leading to peak splitting.
Solution: First, try reversing and flushing the column (disconnect it from the detector). If this doesn't work, replace the inlet frit. If a void is suspected, the column may need to be replaced. Always filter your samples with a 0.22 or 0.45 µm filter to prevent this.[13]
Probable Cause 2: Injector Issue. A partially plugged needle or a scratched valve rotor in the autosampler can cause improper sample injection, resulting in split peaks.[13]
Solution: Perform routine injector maintenance. Flush the injector port and needle. If the problem persists, consult the instrument manual for valve rotor inspection and replacement.
Q: My compound is not separating from a key impurity. How can I improve resolution?
Probable Cause 1: Insufficient Selectivity (α). The mobile phase and stationary phase are not providing enough chemical differentiation between your compound and the impurity.
Solution 1: Adjust Mobile Phase pH. Changing the pH can alter the charge state of your analyte and impurities differently, which can dramatically improve selectivity and resolution.[4]
Solution 2: Change the Organic Modifier. Switching from acetonitrile to methanol (or vice versa) changes the mobile phase polarity and can alter elution order and improve separation.[14]
Solution 3: Change the Column. A column with a different stationary phase (e.g., a phenyl-hexyl or polar-embedded phase instead of a C18) will provide different selectivity.[15]
Probable Cause 2: Insufficient Efficiency (N). The peaks may be too broad, causing them to overlap.
Solution: Use a column with smaller particles (e.g., 3 µm instead of 5 µm) or a longer column to increase the theoretical plates and generate narrower peaks.[10] Also, optimizing the flow rate can improve efficiency.
Retention Time Issues
Q: My retention time is unstable and drifting. What should I check?
Probable Cause 1: Inadequate Column Equilibration. The column is not fully equilibrated with the mobile phase before injection, especially when changing mobile phase composition or after a steep gradient.
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before the first injection.
Probable Cause 2: Unstable Column Temperature. Fluctuations in ambient temperature can affect mobile phase viscosity and retention times.[10][13]
Solution: Use a column oven to maintain a constant and consistent temperature for the column.
Probable Cause 3: Mobile Phase Composition Change. The mobile phase is not being prepared consistently, or if using online mixing, the pump proportioning valves may be malfunctioning.[12]
Solution: Prepare mobile phases carefully and consistently. If the problem persists, check the pump performance by running a gradient proportioning test.
Experimental Protocols & Data
Table 1: Recommended Starting HPLC Conditions
Parameter
Reversed-Phase (RP-HPLC)
Hydrophilic Interaction (HILIC)
Column
C18 Aqueous (e.g., Zorbax AQ), 4.6 x 150 mm, 5 µm
Amide or Silica, 4.6 x 150 mm, 5 µm
Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.0
10 mM Ammonium Formate in 90:10 ACN:Water
Mobile Phase B
Acetonitrile (ACN)
10 mM Ammonium Formate in 50:50 ACN:Water
Gradient
0-100% B over 20 minutes
0-100% B over 20 minutes
Flow Rate
1.0 mL/min
1.0 mL/min
Column Temp.
30 °C
40 °C
Injection Vol.
5-20 µL
2-10 µL
Detector
MS, ELSD, or UV (205 nm)
MS, ELSD, or UV (205 nm)
Protocol 1: General RP-HPLC Purification Method
Mobile Phase Preparation:
Prepare Mobile Phase A: Dissolve ammonium formate in HPLC-grade water to a final concentration of 10 mM. Adjust the pH to 3.0 using formic acid. Filter through a 0.45 µm filter.
Prepare Mobile Phase B: Use HPLC-grade acetonitrile.
System Preparation:
Purge the HPLC pumps with the respective mobile phases to remove air bubbles.[12]
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at 1.0 mL/min for at least 15 minutes or until the baseline is stable.
Sample Preparation:
Dissolve the crude 4-[(Methylamino)sulfonyl]butanoic acid in Mobile Phase A or a mixture that mimics the initial HPLC conditions (e.g., 95:5 Water:ACN).
The sample concentration should be approximately 1-5 mg/mL.
Filter the sample through a 0.22 µm syringe filter before injection.[13]
Chromatographic Run:
Inject the sample onto the equilibrated column.
Run a linear gradient from 5% B to 70% B over 20 minutes.
Hold at 70% B for 5 minutes.
Return to initial conditions (5% B) over 1 minute and re-equilibrate for 5-10 minutes before the next injection.
Fraction Collection:
Collect fractions corresponding to the main peak based on the detector signal.
Analyze collected fractions for purity by re-injecting a small aliquot.
Post-Purification:
Pool the pure fractions.
Remove the solvents via lyophilization or rotary evaporation.
Protocol 2: Column Cleaning and Regeneration
If the column performance degrades (e.g., high backpressure, poor peak shape), a cleaning procedure is necessary.[16] Flush the column sequentially with the following solvents for at least 20 column volumes each:
HPLC-Grade Water (to remove buffer salts)
Methanol
Acetonitrile
Isopropanol (an effective solvent for removing strongly retained hydrophobic contaminants)
Hexane (use only for silica-based columns if lipids are suspected; follow with Isopropanol)
Return to the working mobile phase by flushing with Isopropanol, then Methanol, then Water, and finally the mobile phase.
Visual Workflows
Caption: Decision tree for selecting an initial HPLC purification strategy.
Caption: Workflow for troubleshooting HPLC peak tailing.
References
Vertex AI Search. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
SIELC Technologies. Polar Compounds.
HALO Columns. (2023).
Chromatography Today.
Sigma-Aldrich. HPLC Troubleshooting Guide.
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
Agilent.
Phenomenex. (2025).
Phenomenex. (2025). Normal-phase vs.
Moravek.
ALWSCI. (2024).
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
LCGC North America. (2014).
PubMed. Analysis and purification of synthetic nucleic acids using HPLC.
Technical Support Center: Overcoming Solubility Challenges of Sulfamoyl Acids in Organic Solvents
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with sulfamoyl acids and their derivatives.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with sulfamoyl acids and their derivatives. As compounds featuring both a polar sulfamoyl group (-SO₂NH₂) and often a non-polar organic backbone, their solubility can be enigmatic. This resource provides in-depth, mechanistically-driven troubleshooting advice and protocols to systematically overcome these hurdles.
Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses specific, frequently encountered problems during experimental work. The solutions are based on fundamental physicochemical principles to empower you to make informed decisions.
Question 1: My sulfamoyl acid is insoluble in common non-polar solvents like toluene and hexane, and only sparingly soluble in moderately polar solvents like dichloromethane (DCM). Why is this happening?
Answer: This is a classic solubility mismatch rooted in the "like dissolves like" principle.[1][2] Your sulfamoyl acid has significant polarity due to the sulfamoyl group (-SO₂NH₂) and potentially other heteroatoms (e.g., in a heterocyclic ring). This group can engage in strong dipole-dipole interactions and, crucially, hydrogen bonding.
The "Why": Non-polar solvents like toluene and hexane primarily interact through weak van der Waals forces (London dispersion forces).[1] The energy gained from these weak interactions is insufficient to overcome the strong hydrogen bonds and dipole forces holding your sulfamoyl acid molecules together in their solid lattice.[1][3] Solvents like DCM have a dipole moment but are not hydrogen bond donors, limiting their ability to fully solvate the polar functionalities of your compound.
The Solution: You must use a solvent that can better match the intermolecular forces of your solute.
Try Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are excellent starting points. They have strong dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar regions of your molecule. Sulfamic acid itself, for instance, is moderately soluble in DMF.[4]
Consider Alcohols: Solvents like methanol or ethanol can act as both hydrogen bond donors and acceptors, making them effective for many polar compounds.[5] However, be mindful of potential reactivity, such as esterification if your molecule also contains a carboxylic acid, especially upon heating.[4]
Question 2: I'm trying to dissolve my sulfamoyl acid, which also has a carboxylic acid group, in an organic solvent for a reaction. Can I use a base to help?
Answer: Absolutely. This is one of the most effective chemical modification strategies for enhancing solubility.[6] By adding a base, you deprotonate the most acidic proton, forming a salt. This ionic salt is significantly more polar than the neutral parent molecule, which can dramatically alter its solubility profile.
The "Why": Sulfamoyl acids can have multiple acidic protons. A carboxylic acid group (pKa ~3.5-4.5) is significantly more acidic than the proton on the primary sulfonamide group (pKa > 9 for simple benzenesulfonamides).[7][8][9] Adding a suitable base will selectively deprotonate the carboxylic acid first, forming a carboxylate salt. This salt can then be solubilized in more polar organic solvents. If a stronger base is used, the sulfonamide proton can also be removed. This process of salt formation is a cornerstone of drug development for improving solubility.[10][11]
The Solution Workflow:
Select the Right Base: For deprotonating a carboxylic acid, a moderately strong organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient.
Choose the Solvent: After forming the salt, polar aprotic solvents like DMF or N-Methyl-2-pyrrolidone (NMP) are excellent choices. In some cases, the resulting ion pair may even be soluble in less polar solvents like DCM, depending on the counterion.
Experimental Protocol: In a flask, suspend your sulfamoyl acid in your chosen solvent (e.g., DMF). Add the base (e.g., 1.1 equivalents of TEA) dropwise while stirring. Continue stirring until the solid dissolves completely.
This principle is widely used in medicine; for example, increasing the pH of urine (making it more alkaline) dramatically increases the solubility of sulfonamide drugs by promoting the formation of their more soluble sodium salts, which helps prevent kidney precipitation.[12]
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of a sulfamoyl acid that I should consider when predicting its solubility?
The solubility of a sulfamoyl acid is a balance of its polar and non-polar characteristics.[5]
Polar Head: The sulfamoyl group (-SO₂NH₂) is highly polar and capable of hydrogen bonding. Its presence will always push the molecule towards solubility in polar solvents.
Acidity (pKa): The acidity of the N-H proton is critical. Electron-withdrawing groups attached to the sulfur or the nitrogen will lower the pKa, making the proton more acidic and facilitating salt formation.[8] For instance, the pKa of the sulfonamide group in dorzolamide is around 8.5.[13]
Non-Polar Body: The size and nature of the organic backbone are equally important. A large, non-polar hydrocarbon or aromatic structure will dominate, favoring solubility in less polar organic solvents and decreasing water solubility.[5][14]
Other Functional Groups: The presence of other polar groups (e.g., -OH, -COOH, amines) will increase polarity and offer more sites for hydrogen bonding, favoring polar solvents.
Q2: What is "co-solvency" and how can I use it for my sulfamoyl acid?
Co-solvency is the technique of using a mixture of solvents to increase a solute's solubility.[15] A "co-solvent" is a solvent that is miscible with the primary solvent and in which the solute is more soluble.[16]
This is particularly useful when you need to dissolve a polar compound like a sulfamoyl acid into a bulk medium that is less polar. For example, if your reaction needs to be run in toluene but your sulfamoyl acid is insoluble, you can first dissolve the acid in a small amount of a polar aprotic co-solvent like DMF or DMSO, and then add this solution to the toluene. The co-solvent acts as a bridge, helping to disperse the solute molecules in the main solvent.[16] This technique is widely used in pharmaceutical formulations to dissolve hydrophobic drugs in aqueous solutions.[15][16]
Q3: My compound seems to be degrading when I heat the solution to get it to dissolve. What are the best practices?
Heating increases the kinetic energy of the system and can help overcome the lattice energy of the solid, but it's not without risks. Sulfamoyl acids can be thermally labile.
Best Practices:
Know Your Compound: Before heating, if possible, run a quick Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to understand its melting point and decomposition temperature.
Gentle Heating: Never heat aggressively. Use a water or oil bath with controlled temperature settings and stay well below the decomposition temperature.
Use a Reflux Condenser: If heating for an extended period, always use a reflux condenser to prevent solvent loss.
Chemical Alternatives First: Before resorting to high temperatures, exhaust all other options:
Increase the dilution. Sometimes, simply using a larger volume of solvent is the easiest solution.
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
This protocol provides a structured method for identifying a suitable solvent for a novel sulfamoyl acid.
Objective: To determine the qualitative solubility of a sulfamoyl acid in a range of common organic solvents.
Materials:
Sulfamoyl acid (~50 mg)
Vials (e.g., 4 mL) with caps
Vortex mixer
Solvent set (see table below)
Procedure:
Weigh approximately 2-5 mg of your sulfamoyl acid into each labeled vial.
Add 100 µL of the first solvent to the corresponding vial.
Cap the vial and vortex vigorously for 30-60 seconds.
Visually inspect for undissolved solid. If fully dissolved, the compound is "Very Soluble".
If not fully dissolved, add another 400 µL of solvent (total volume 500 µL). Vortex again for 30-60 seconds.
Visually inspect. If fully dissolved, the compound is "Soluble".
If not fully dissolved, add another 500 µL of solvent (total volume 1.0 mL). Vortex again.
Visually inspect. If fully dissolved, it is "Sparingly Soluble". If solid remains, it is "Poorly Soluble/Insoluble".
Repeat for all solvents. Record your observations.
Table 1: Common Organic Solvents for Screening
Solvent Class
Example Solvent
Polarity
Hydrogen Bonding
Typical Use Case for Sulfamoyl Acids
Non-Polar
Toluene
Low
None
Generally poor; useful for precipitating the compound from a more polar solution.
Halogenated
Dichloromethane (DCM)
Medium
Acceptor
Can work for less polar sulfamoyl acid derivatives.
Ethers
Tetrahydrofuran (THF)
Medium
Acceptor
A good intermediate-polarity option to try.
Esters
Ethyl Acetate (EtOAc)
Medium
Acceptor
Similar in utility to THF and DCM.
Ketones
Acetone
High
Acceptor
Can act as a co-solvent to bridge polar and non-polar liquids.[5]
Alcohols
Methanol (MeOH)
High
Donor & Acceptor
Often effective, but check for potential reactivity.[5]
Polar Aprotic
Acetonitrile (MeCN)
High
Acceptor
Good for many sulfamoyl acids; less viscous than DMF/DMSO.
Polar Aprotic
Dimethylformamide (DMF)
High
Acceptor
Excellent, powerful solvent for highly polar sulfamoyl acids.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
High
Acceptor
One of the strongest common organic solvents for polar compounds.
Visualizing the Solution: Key Concepts in Solubility
To effectively troubleshoot, it's helpful to visualize the decision-making process and the underlying chemistry.
Caption: Mechanism of solubility enhancement via salt formation.
References
Solubility and Distribution Phenomena.
Feinberg, S. M. (1942). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Journal of Urology, 48(4), 409-415.
Jagtap, S., et al. (2023). Methods to boost solubility. International Journal for Scientific Research in Multidisciplinary Studies, 9(2).
Swaney, S. M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(22), 11658-11667.
Cosolvent. (2023). In Wikipedia.
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(4), 1784-1791.
Gothoskar, A. V. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(1), 1-6.
Putra, O. D., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Molecules, 23(6), 1297.
Sulfamic acid. (2023). In Wikipedia.
Salt Selection in Drug Development. Pharmaceutical Technology, 32(10), 124-136.
SOLUBILITY ENHANCEMENT TECHNIQUE. International Journal of Research and Analytical Reviews, 5(4), 453-460.
Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 13(5), 672-677.
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
The pKa values of the sulfonamides investigated. (n.d.).
Structural, Biochemical, and Computational Characterization of Sulfamides as Bimetallic Peptidase Inhibitors. Journal of Medicinal Chemistry, 67(3), 2098-2110.
Conroy, C. W., Schwam, H., & Maren, T. H. (1984). The nonenzymatic displacement of the sulfamoyl group from different classes of aromatic compounds by glutathione and cysteine. Drug Metabolism and Disposition, 12(5), 614-618.
Swane, S. M., et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing.
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149.
Why Do Polar And Nonpolar Substances Dissolve Differently? (2025). RevisionDojo.
Lesson Explainer: Polar and Nonpolar Solvents. (n.d.). Nagwa.
Sulfamic acid. (n.d.). LookChem.
Solubility Factors When Choosing a Solvent. (n.d.). Cayman Chemical.
Like Dissolves Like. (2024). Chemistry LibreTexts.
SOLUBILITY D
Why is sulphanilic acid not soluble in water and organic solvents? (2018). Quora.
Minimizing side reactions during chlorosulfonation of butyric acid derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of chlor...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of chlorosulfonating butyric acid derivatives. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to minimize side reactions and maximize the yield and purity of your target compounds.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific issues you may encounter during the chlorosulfonation of butyric acid derivatives, offering explanations for the underlying causes and providing actionable, step-by-step protocols to resolve them.
Issue 1: Low Yield of the Desired Chlorosulfonated Product
Question: Why is my yield of the desired chlorosulfonated butyric acid derivative unexpectedly low, and what steps can I take to improve it?
Answer: Low yields in chlorosulfonation reactions are often a result of incomplete reaction, degradation of the starting material or product, or the prevalence of side reactions. The primary culprits are often suboptimal reaction temperature, incorrect stoichiometry of reagents, or insufficient reaction time.
One of the most common side reactions is the formation of a sulfonyl chloride anhydride, which can occur when the carboxylic acid starting material reacts with the newly formed sulfonyl chloride. This is particularly prevalent if the reaction temperature is too high or if there is an excess of the carboxylic acid.
Troubleshooting Protocol:
Temperature Control: Carefully control the reaction temperature. Start the reaction at a lower temperature (e.g., 0-5 °C) and slowly bring it to the desired temperature. This helps to manage the initial exothermic reaction and prevent the formation of degradation products.
Reagent Stoichiometry: Ensure the correct molar ratio of chlorosulfonic acid to the butyric acid derivative. An excess of chlorosulfonic acid is typically used to drive the reaction to completion, but a large excess can lead to increased side reactions. A typical starting point is a 3:1 to 5:1 molar ratio of chlorosulfonic acid to the substrate.
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) to determine the optimal reaction time. Quenching the reaction too early will result in incomplete conversion, while extending it unnecessarily can lead to the formation of by-products.
Quenching: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto crushed ice or into a mixture of ice and a saturated solution of a reducing agent like sodium bisulfite. This will decompose the excess chlorosulfonic acid and any reactive intermediates.
Issue 2: Formation of a Dark-Colored, Viscous By-product
Question: My reaction mixture has turned dark and viscous. What is causing this, and how can I prevent it?
Answer: The formation of a dark, tarry, or viscous by-product is a strong indication of significant side reactions, primarily sulfone formation and polychlorination. Sulfone formation occurs when the initially formed sulfonyl chloride reacts with another molecule of the butyric acid derivative. Polychlorination can also occur, especially if the butyric acid derivative has other reactive sites. These polymeric by-products are often difficult to remove and significantly reduce the yield of the desired product.
Troubleshooting Protocol:
Maintain Low Temperatures: As with low yields, stringent temperature control is critical. Running the reaction at the lowest effective temperature will significantly reduce the rate of these bimolecular side reactions.
Solvent Selection: While chlorosulfonation is often performed neat, the use of an inert solvent such as chloroform or dichloromethane can help to dilute the reactants and dissipate heat, thereby reducing the formation of by-products.
Order of Addition: The order in which the reagents are added can have a significant impact. Adding the butyric acid derivative slowly to the chlorosulfonic acid (which is in excess) at a low temperature can help to minimize the concentration of the unreacted starting material, thus disfavoring sulfone formation.
Table 1: Recommended Starting Conditions for Chlorosulfonation of Butyric Acid Derivatives
Parameter
Recommended Range
Rationale
Temperature
0 - 25 °C
Minimizes exothermic decomposition and side reactions like sulfone formation.
Molar Ratio (Chlorosulfonic Acid:Substrate)
3:1 to 5:1
Ensures complete conversion of the starting material.
Reaction Time
1 - 6 hours
Dependent on the specific substrate; monitor for completion.
Quenching Method
Slow addition to crushed ice/reducing agent
Safely decomposes excess reagents and reactive intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the chlorosulfonation of butyric acid?
The optimal temperature can vary depending on the specific derivative being used. However, a general recommendation is to start the reaction at a low temperature, typically between 0 and 5 °C, and then allow it to slowly warm to room temperature (around 20-25 °C). This allows for better control of the exothermic reaction and minimizes the formation of undesirable by-products.
Q2: How can I effectively quench the chlorosulfonation reaction to prevent further side reactions?
Proper quenching is crucial. The reaction mixture should be carefully and slowly poured onto a large amount of crushed ice. This rapidly cools the mixture and hydrolyzes the excess chlorosulfonic acid. For substrates that may be sensitive to the acidic conditions of the quench, adding the reaction mixture to a stirred mixture of ice and a mild reducing agent, such as sodium bisulfite, can be beneficial.
Q3: Can I use a solvent for the chlorosulfonation of my butyric acid derivative?
Yes, using an inert solvent can be advantageous. Solvents like chloroform, dichloromethane, or carbon tetrachloride can help to control the reaction temperature and improve stirring. The choice of solvent will depend on the solubility of your specific butyric acid derivative.
Q4: What are the primary safety precautions I should take when working with chlorosulfonic acid?
Chlorosulfonic acid is a highly corrosive and reactive substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. It reacts violently with water, so all glassware must be scrupulously dry. Have a suitable neutralizing agent, such as sodium bicarbonate, readily available in case of spills.
Visualizing the Process
Diagram 1: General Workflow for Minimizing Side Reactions
Caption: A logical workflow for the chlorosulfonation of butyric acid derivatives.
Diagram 2: Key Side Reaction - Sulfone Formation
Caption: The formation of a sulfone by-product during chlorosulfonation.
References
Patai, S. (1991).
Gilbert, E. E. (1965).
March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.
Cremlyn, R. J. (2002). An Introduction to Organosulfur Chemistry. John Wiley & Sons.
Truce, W. E., & Vriesen, C. W. (1953). The Chlorosulfonation of Alkyl Halides. Journal of the American Chemical Society, 75(20), 5032–5036. [Link]
Optimization
Technical Support Center: Extraction Optimization for 4-[(Methylamino)sulfonyl]butanoic acid
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: pH Optimization & Troubleshooting for Liquid-Liquid Extraction (LLE) Introduction: The Chemical Context Welcome to the technical gui...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: pH Optimization & Troubleshooting for Liquid-Liquid Extraction (LLE)
Introduction: The Chemical Context
Welcome to the technical guide for isolating 4-[(Methylamino)sulfonyl]butanoic acid . As researchers, we often encounter low recovery yields with this class of compounds because of a fundamental misunderstanding of its acid-base chemistry.
To optimize extraction, you must treat this molecule as a dual-functional acid , not an amino-acid zwitterion.
Molecule Analysis
Structure: HOOC-(CH2)3-SO2-NH-CH3
Functional Group 1 (Carboxylic Acid):
. Ionizes to carboxylate () above pH 4.8.
Functional Group 2 (N-Methyl Sulfonamide):
. The nitrogen proton is weakly acidic. It does not protonate to form a cation under standard extraction conditions; it remains neutral until high pH, where it deprotonates to an anion.
Key Takeaway: This molecule never carries a positive charge in aqueous solution. It exists in equilibrium between a Neutral Form (Organic Soluble) and an Anionic Form (Water Soluble).
Module 1: The pH-pKa Relationship (The "Why")
The success of your extraction depends entirely on manipulating the pH relative to the
of the carboxylic acid.
Phase Distribution Logic
pH Environment
Dominant Species
Charge
Solubility Preference
pH < 2.0
HOOC-R-SO2NHMe
Neutral (0)
Organic Phase (Target)
pH ~ 7.0
⁻OOC-R-SO2NHMe
Mono-anion (-1)
Aqueous Phase
pH > 12.0
⁻OOC-R-SO2N⁻Me
Di-anion (-2)
Aqueous Phase
The "Rule of 2"
To achieve >99% extraction efficiency into the organic layer, the aqueous pH must be at least 2 units below the
of the carboxylic acid.
Target pH: 1.5 – 2.0
Reasoning: At pH 2.0 (approx 2.8 units below
4.8), the ratio of Neutral:Anionic species is >500:1.
Visualizing the Equilibrium
Figure 1: Species distribution across the pH scale. For extraction, we must drive the equilibrium to the far left (Blue Node).
Module 2: Optimized Extraction Protocol
Objective: Isolate high-purity 4-[(Methylamino)sulfonyl]butanoic acid from an aqueous reaction mixture.
Reagents Required
Organic Solvent: Ethyl Acetate (EtOAc) is recommended.
Why? The sulfonamide moiety is polar. Non-polar solvents like Hexane or Heptane will result in poor recovery. DCM (Dichloromethane) is a viable alternative but often causes difficult emulsions with sulfonamides.
Acid: 1M or 6M HCl.
Brine: Saturated NaCl solution.
Step-by-Step Workflow
Initial Assessment: Measure the pH of your aqueous feed.[1]
Acidification (Critical Step):
Slowly add HCl to the aqueous layer while stirring.
Target: pH 1.5 – 2.0.
Tip: Use a calibrated pH meter, not just paper, as precise control prevents over-acidification which can degrade sensitive impurities, though this molecule is relatively stable.
Salting Out (Optional but Recommended):
Add NaCl to the aqueous phase until saturation. This increases the ionic strength, pushing the organic molecule out of the water (Salting-out effect).
Extraction:
Add Ethyl Acetate (1:1 volume ratio).
Shake vigorously for 2 minutes. Vent frequently.
Allow layers to separate.[1] Collect the Top Layer (Organic).
Repetition:
Re-extract the aqueous layer 2 more times with fresh EtOAc.
Combine all organic fractions.
Washing:
Wash combined organics with a small volume of Brine (pH adjusted to ~2 with HCl).
Q1: My recovery is extremely low (< 30%). What is happening?
Diagnosis: The pH is likely not low enough.
Explanation: If your pH is 4.0, nearly 15-20% of your compound is still in the water-soluble anionic form. If the pH is 5.0, over 50% is lost to the water.
Fix: Adjust the aqueous phase to pH 1.5 and re-extract. Ensure you are using a polar solvent like Ethyl Acetate, not Hexane.
Q2: I see a third "rag" layer or emulsion between phases. How do I fix it?
Diagnosis: Sulfonamides can act as weak surfactants, stabilizing emulsions, especially at neutral pH.
Fix:
Filtration: Filter the entire mixture through a celite pad to remove particulate matter stabilizing the emulsion.
Brine: Add more saturated brine to the aqueous layer to increase density difference.
Wait: Allow more time.
Solvent Switch: If using DCM, switch to EtOAc. DCM/Water emulsions are notoriously stubborn.
Q3: The product is impure. How do I clean it without chromatography?
) and moves into the Water . Neutral impurities stay in the EtOAc .
Discard the EtOAc layer (containing impurities).
Take the aqueous bicarbonate layer and Acidify to pH 1.5 with HCl.
Extract the now-cloudy aqueous layer with fresh EtOAc.
Dry and evaporate.
Q4: Can I use Dichloromethane (DCM) instead of Ethyl Acetate?
Answer: Yes, but with caveats.
Density: DCM is heavier than water (Bottom layer).
Solubility: Sulfonamides are quite polar. You may need to add 5-10% Methanol to the DCM to improve solubility, but this increases water miscibility. Ethyl Acetate is generally superior for this specific polarity profile.
Module 4: Logical Workflow Diagram
Figure 2: Logical flow for the isolation of 4-[(Methylamino)sulfonyl]butanoic acid.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for carboxylic acid extraction techniques).
Evans, D. A. pKa Table. Harvard University. (Authoritative source for pKa values of carboxylic acids and sulfonamides).
PubChem. Compound Summary: 4-(Methylsulfonyl)butanoic acid.[4] National Library of Medicine. (Structural analog data for solubility estimation).
Sigma-Aldrich. Fundamental of Liquid-Liquid Extraction. Technical Library. (General principles of pH optimization).
Technical Support Center: Stability of 4-[(Methylamino)sulfonyl]butanoic acid
The following technical support guide addresses the stability profile of 4-[(Methylamino)sulfonyl]butanoic acid (also known as 4-(N-methylsulfamoyl)butyric acid) under acidic hydrolysis conditions. Executive Summary: Sta...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the stability profile of 4-[(Methylamino)sulfonyl]butanoic acid (also known as 4-(N-methylsulfamoyl)butyric acid) under acidic hydrolysis conditions.
Executive Summary: Stability Verdict
Status:HIGHLY STABLE under standard acidic hydrolysis conditions.
4-[(Methylamino)sulfonyl]butanoic acid exhibits robust stability in aqueous acidic media (e.g., 1N to 6N HCl or H₂SO₄) at temperatures up to reflux for moderate durations (<24 hours). The sulfonamide linkage (-SO₂-NH-) is electronically distinct from a carboxamide (-CO-NH-) and is significantly more resistant to acid-catalyzed cleavage.
Primary Risks:
Solvolysis (Esterification): If the acidic medium contains alcohols (e.g., Methanol/HCl), the terminal carboxylic acid will rapidly convert to the corresponding ester.
Extreme Stress: Prolonged reflux (>48h) in concentrated mineral acids may eventually cleave the S-N bond, releasing methylamine and 4-sulfobutanoic acid, but this is kinetically slow.
Cyclization: Unlike
-amino acids (which form lactams), this compound does not spontaneously cyclize to the sultam (cyclic sulfonamide) in aqueous acid due to the low nucleophilicity of the sulfonamide nitrogen.
Chemical Mechanism & Stability Profile
The Sulfonamide Bond
The sulfonamide nitrogen in 4-[(Methylamino)sulfonyl]butanoic acid is not basic (pKa of conjugate acid < -6). In dilute or moderately concentrated acid, it does not protonate significantly. Consequently, the mechanism for acid hydrolysis—which typically requires protonation of the leaving group—is inefficient.
Comparison: While a standard amide (e.g., N-methylbutyramide) hydrolyzes in 6N HCl at 100°C within hours, the N-methylsulfonamide analog remains intact.
Mechanistic Insight: The sulfonyl group (
) is strongly electron-withdrawing, delocalizing the nitrogen's lone pair and rendering it non-nucleophilic. This prevents the intramolecular attack on the carboxylic acid carbon that would lead to cyclization (sultam formation).
The Carboxylic Acid
The terminal carboxyl group is the most reactive site under acidic conditions. In water, it remains in equilibrium with the protonated form. In the presence of any alcoholic co-solvent, Fischer esterification will occur.
Table 1: Stability Matrix under Common Conditions
Condition
Solvent
Temp
Duration
Outcome
1N HCl
Water
25°C
24 h
Stable (No degradation)
6N HCl
Water
Reflux
4-6 h
Stable (Standard hydrolysis protocol)
6N HCl
Water
Reflux
>48 h
Risk (Trace S-N cleavage possible)
HCl (gas)
Methanol
25°C
1 h
Unstable (Converts to Methyl Ester)
TFA (Neat)
-
25°C
24 h
Stable (Used for Boc deprotection)
Visualizing the Stability Landscape
The following diagram outlines the reaction pathways. Note that the "Red" path (Sultam formation) is blocked under these conditions.
Caption: Reaction pathways for 4-[(Methylamino)sulfonyl]butanoic acid. The green path represents the standard stability observed in aqueous acid.
Troubleshooting Guide (FAQs)
Q1: I see a new peak in my HPLC after treating the compound with HCl in Methanol. Is this degradation?
Diagnosis: This is likely esterification , not degradation of the sulfonamide.
Explanation: Carboxylic acids react with alcohols in the presence of acid to form esters. If you used methanol, you likely formed Methyl 4-[(methylamino)sulfonyl]butanoate .
Solution: Switch to a non-nucleophilic solvent (e.g., Water, Dioxane, THF) or perform the hydrolysis in aqueous acid only. If the ester is desired, this is the correct method.
Q2: Can I use this compound as a linker in peptide synthesis using TFA cleavage?
Answer: Yes.
Reasoning: The N-methylsulfonamide bond is completely stable to Trifluoroacetic Acid (TFA) scavengers used in solid-phase peptide synthesis (SPPS). It will not cleave during standard Boc or Fmoc deprotection cycles.
Q3: Will the compound cyclize to form a "sultam" (cyclic sulfonamide) during acid reflux?
Answer: Highly unlikely in aqueous acid.
Reasoning: Cyclization requires the nitrogen atom to attack the carbonyl carbon. The sulfonyl group pulls electron density away from the nitrogen, making it a very poor nucleophile. Sultam formation typically requires "activation" of the carboxylic acid (e.g., using Thionyl Chloride or EDC) and basic conditions, not acidic hydrolysis.
Q4: How do I remove the methyl ester if I formed it accidentally?
Protocol:
Dissolve the crude ester in THF/Water (1:1) .
Add 3 equivalents of LiOH or NaOH .
Stir at room temperature for 1-2 hours (Saponification is faster than acid hydrolysis).
Acidify to pH 2 with 1N HCl and extract. The sulfonamide will remain intact.
Experimental Protocols
Protocol A: Standard Acidic Hydrolysis (Demonstrating Stability)
Use this protocol to validate stability or hydrolyze a protecting group elsewhere on a conjugate.
Preparation: Dissolve 100 mg of 4-[(Methylamino)sulfonyl]butanoic acid (or its derivative) in 5 mL of 6N HCl (aq) .
Reaction: Heat the solution to 100°C (Reflux) .
Monitoring: Sample at t=0, 1h, 4h, and 24h.
Analysis: Analyze via HPLC-MS or LC-UV (210 nm).
Expected Result: Retention time remains unchanged. No formation of methylamine (m/z 32) or 4-sulfobutanoic acid.
Workup: Cool to room temperature. Evaporate to dryness under reduced pressure to recover the starting material.
Detection: UV at 210 nm (Sulfonamides have low UV absorbance; 210 nm targets the carbonyl/amide backbone). MS (ESI+) is recommended for definitive ID.
References
BenchChem. (2025).[1][2][3] Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. Retrieved from
RSC Publishing. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 69961: Butanoic acid, 2-amino-4-(methylsulfonyl)- (Structural Analog Data). Retrieved from
Common Organic Chemistry. (2025). Ester Hydrolysis under Acidic Conditions. Retrieved from
A Comparative Guide for Researchers: 4-[(Methylamino)sulfonyl]butanoic Acid vs. 4-(Methylamino)butyric Acid as GABA Analogs
This guide provides an in-depth, objective comparison of 4-[(Methylamino)sulfonyl]butanoic acid and 4-(Methylamino)butyric acid, a known analog of γ-aminobutyric acid (GABA). Designed for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison of 4-[(Methylamino)sulfonyl]butanoic acid and 4-(Methylamino)butyric acid, a known analog of γ-aminobutyric acid (GABA). Designed for researchers, scientists, and drug development professionals, this document delves into the structural, physicochemical, and pharmacological distinctions between these two compounds, supported by established principles in medicinal chemistry and detailed experimental protocols for validation.
Introduction: The Quest for Superior GABAergic Modulators
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in mitigating neuronal excitability.[1][2] Its therapeutic potential is vast; however, GABA itself has limited clinical utility due to its inability to efficiently cross the blood-brain barrier (BBB).[1][2][3] This limitation has spurred intensive research into the development of GABA analogs with improved pharmacokinetic profiles and superior therapeutic properties.[1][3][4]
This guide examines two such analogs: 4-(Methylamino)butyric acid, a direct N-methyl derivative of GABA, and its bioisosteric counterpart, 4-[(Methylamino)sulfonyl]butanoic acid. The core structural difference lies in the replacement of the carboxylic acid moiety with a sulfonamide group. This substitution, a common strategy in medicinal chemistry known as bioisosterism, can profoundly alter a molecule's properties, from acidity and lipophilicity to metabolic stability and receptor interaction.[5][6][7] We will explore the theoretical and practical implications of this single, critical chemical modification.
Molecular Structure and Physicochemical Properties
The fundamental difference between the two molecules is the acidic functional group. 4-(Methylamino)butyric acid possesses a carboxylic acid, whereas 4-[(Methylamino)sulfonyl]butanoic acid contains a sulfonamide. This change influences steric bulk, electronic distribution, and hydrogen bonding capacity.
Caption: Molecular structures of 4-(Methylamino)butyric acid and its sulfonamide bioisostere.
This structural alteration leads to significant differences in key physicochemical parameters that are critical for drug development.
The sulfonamide is a much weaker acid. At physiological pH (7.4), the carboxylic acid is almost entirely deprotonated (carboxylate), while the sulfonamide is predominantly neutral. This has profound effects on solubility and target interaction.[6]
Sulfonamides generally increase lipophilicity compared to carboxylic acids.[7] This could potentially improve membrane permeability and BBB penetration, a common goal for GABA analogs.[3][4]
Metabolic Stability
Susceptible to glucuronidation and formation of reactive acyl-CoA thioesters.[5]
The sulfonamide moiety is chemically and enzymatically more stable than the carboxylic acid, potentially leading to a longer half-life and reduced risk of certain types of toxicity.[5]
Hydrogen Bonding
Acceptor (C=O), Donor (OH)
Acceptor (2 x S=O), Donor (N-H)
The sulfonamide group offers a different spatial arrangement and number of H-bond donors/acceptors, which can alter binding affinity and selectivity for the target receptor.
Comparative Pharmacological and Pharmacokinetic Profile
4-(Methylamino)butyric acid, as a direct derivative of GABA, is expected to interact with GABA receptors (GABA-A, GABA-B) and transporters.[8][10][11] The N-methyl group may alter its affinity and selectivity compared to GABA itself.
The replacement of the carboxylate with a sulfonamide in 4-[(Methylamino)sulfonyl]butanoic acid introduces significant changes that could alter its pharmacological profile. While the carboxylate group of GABA is critical for binding to the orthosteric site of GABA receptors, a sulfonamide can act as a bioisostere.[6][12] In some contexts, this substitution has been shown to enhance biological activity. For instance, replacing a carboxylic acid with a sulfonamide in certain angiotensin II receptor antagonists increased drug efficacy threefold (IC50 dropped from 275 nM to 100 nM).[6][12]
The lower acidity of the sulfonamide means it will be less charged at physiological pH. This could reduce the strength of ionic interactions with receptor binding sites but may be compensated for by improved pharmacokinetics. The ultimate effect on receptor affinity and efficacy (i.e., whether it acts as an agonist, antagonist, or modulator) can only be determined through empirical testing.
Predicted ADME Profile (Pharmacokinetics)
The key advantage of the sulfonamide bioisostere likely lies in its pharmacokinetic properties.
Absorption & Permeability: The increased lipophilicity of the sulfonamide analog is predicted to enhance membrane permeability and oral bioavailability.[7] This is a critical feature for CNS drug candidates, as it may improve penetration across the blood-brain barrier.[1]
Metabolism: Carboxylic acids are known metabolic liabilities, often undergoing glucuronidation, which facilitates rapid excretion.[5] They can also form reactive acyl-CoA thioesters, which have been linked to idiosyncratic toxicity.[5] The sulfonamide group is significantly more resistant to these metabolic pathways, which can lead to a more favorable safety profile and a longer duration of action.[5]
To empirically validate the predicted pharmacological activities and compare the binding affinities of these two compounds, a competitive radioligand binding assay is the gold standard.[13][14] This technique measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.
Workflow: Competitive Radioligand Binding Assay for GABA-A Receptors
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive [³H]Muscimol Binding Assay for GABA-A Receptors
This protocol is synthesized from established methodologies and is designed to determine the inhibitory constant (Ki) of test compounds at the GABA-A receptor orthosteric site.[15]
A. Materials
Buffers:
Homogenization Buffer: 0.32 M sucrose, pH 7.4.
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
Radioligand: [³H]Muscimol (a high-affinity GABA-A agonist).
Non-specific Binding Control: Unlabeled GABA (10 mM final concentration).
Test Compounds: 4-(Methylamino)butyric acid and 4-[(Methylamino)sulfonyl]butanoic acid, prepared in a dilution series.
Receptor Source: Rat cortical tissue or cells expressing recombinant GABA-A receptors.
Equipment: Tissue homogenizer, refrigerated centrifuges, 96-well filtration apparatus with glass fiber filters, liquid scintillation counter, scintillation vials, and fluid.
Causality: The goal is to isolate cell membranes rich in GABA-A receptors while removing endogenous GABA, which would otherwise interfere with the assay.[15]
Homogenize fresh or frozen rat brain tissue in ice-cold Homogenization Buffer.
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.
To remove endogenous GABA, resuspend the pellet in ice-cold deionized water and repeat the high-speed centrifugation. This wash step is critical for a clean signal and should be repeated multiple times (at least 2-3).[15][16]
Resuspend the final pellet in Binding Buffer and determine the protein concentration (e.g., via Bradford assay). Aliquot and store at -70°C.
Binding Assay:
Prepare assay tubes/plates for three conditions in triplicate:
Total Binding: Binding Buffer + [³H]Muscimol (e.g., 5 nM final concentration) + Receptor Membranes (e.g., 0.1-0.2 mg protein).
Non-specific Binding (NSB): Same as Total Binding + excess unlabeled GABA (10 mM). This determines the amount of radioligand that binds to non-receptor components.
Competitive Displacement: Same as Total Binding + varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻³ M).
Initiate the reaction by adding the receptor membrane suspension to the tubes.
Incubate for 45-60 minutes at 4°C to reach binding equilibrium.[16] Low temperature minimizes degradation and non-specific binding.
Separation and Quantification:
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand in the solution.[14]
Wash the filters quickly with ice-cold Binding Buffer to remove any remaining unbound radioligand.
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The comparison between 4-(Methylamino)butyric acid and 4-[(Methylamino)sulfonyl]butanoic acid exemplifies a classic medicinal chemistry strategy: bioisosteric replacement to enhance drug-like properties.
4-(Methylamino)butyric acid serves as a close analog to the endogenous ligand, offering a baseline for GABAergic activity but likely retaining the pharmacokinetic liabilities of a carboxylic acid, such as poor metabolic stability and limited BBB penetration.[5]
4-[(Methylamino)sulfonyl]butanoic acid represents a rationally designed evolution. While its direct interaction with GABA receptors requires experimental confirmation, the sulfonamide moiety is predicted to confer significant advantages, including enhanced metabolic stability and increased lipophilicity.[5][7] These characteristics make it a compelling candidate for overcoming the key challenges that have historically limited the therapeutic application of GABA and its simple analogs.
Future research should focus on executing the binding assays described herein to quantify the GABA receptor affinity of both compounds. Subsequent studies should include functional assays (e.g., electrophysiology) to determine their efficacy, followed by in vivo pharmacokinetic and pharmacodynamic studies to assess BBB penetration and therapeutic potential in models of neurological disorders.
References
Benchchem. (n.d.). Application Note & Protocol: A Competitive Radioligand Binding Assay for 4-Isopropylbicyclophosphate (4-IPBP) at the GABA-A.
de Ruiter, A., & Lensen, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
Maramai, S., et al. (n.d.). Subtype selective γ-Aminobutyric Acid Type A Receptor (GABAAR) Modulators Acting at the Benzodiazepine Binding Site: An Update. ORCA - Cardiff University.
Ghansah, E., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. PubMed Central.
Santa Cruz Biotechnology. (n.d.). 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid.
Zsilla, G., et al. (2000). Long-lasting facilitation of 4-amino-n-[2,3-(3)H]butyric acid ([(3)H]GABA) release from rat hippocampal slices by nicotinic receptor activation. PubMed.
National Center for Biotechnology Information. (n.d.). 4-(Methylsulfanyl)butanoic acid. PubChem.
Zare, A., et al. (n.d.). 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. Journal of the Serbian Chemical Society.
Distinguishing Isomeric Analogs: A Technical Guide to the Characterization of 4-[(Methylamino)sulfonyl]butanoic Acid and Methionine Sulfone
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and metabolic research, the precise identification of structurally similar molecules is paramount. Isomeric a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and metabolic research, the precise identification of structurally similar molecules is paramount. Isomeric and isobaric compounds can exhibit vastly different pharmacological and toxicological profiles, making their unambiguous differentiation a critical analytical challenge. This guide provides an in-depth comparison of two such molecules: 4-[(Methylamino)sulfonyl]butanoic acid and Methionine sulfone. While both are butanoic acid derivatives containing a sulfur atom in a high oxidation state, their distinct functional groups—a sulfonamide versus a sulfone—govern their chemical properties and, consequently, the analytical strategies required for their differentiation.
This document, intended for researchers, scientists, and drug development professionals, will delve into the structural nuances of these compounds and present a multi-faceted analytical approach for their distinction. We will explore chromatographic and spectroscopic techniques, providing both theoretical underpinnings and practical, data-driven protocols to enable confident characterization.
Structural and Physicochemical Properties: The Basis of Differentiation
A fundamental understanding of the structural differences between 4-[(Methylamino)sulfonyl]butanoic acid and Methionine sulfone is the cornerstone of developing effective analytical methods for their separation and identification.
Methionine sulfone , the fully oxidized derivative of the essential amino acid methionine, features a sulfonyl group (-SO₂-) integrated into the carbon backbone.[1][2] In contrast, 4-[(Methylamino)sulfonyl]butanoic acid , more systematically named 4-(N-methylsulfamoyl)butanoic acid , possesses a sulfonamide functional group (-SO₂NH-), where the sulfur atom is directly bonded to a nitrogen atom.
The carboxylic acid is the primary acidic site. The α-amino group provides basicity.
The carboxylic acid is the primary acidic site. The sulfonamide proton is also weakly acidic.
Polarity
Highly polar due to the sulfonyl, carboxyl, and amino groups.
Highly polar, with the sulfonamide group contributing significantly to its polarity.
Note: Specific experimental data for 4-[(Methylamino)sulfonyl]butanoic acid is not widely available in the literature. The properties listed are predicted based on the known characteristics of N-methylated sulfonamides and butanoic acid derivatives.
Chromatographic Separation: Leveraging Polarity and Functional Group Differences
Chromatographic techniques are indispensable for the separation of these two isomeric compounds. The choice of stationary and mobile phases is critical and should be tailored to exploit the subtle differences in their polarity and functional group interactions.
RP-HPLC is a powerful tool for separating polar analytes. While both compounds are highly polar, the presence of the N-H group in the sulfonamide may lead to different interactions with the stationary phase compared to the sulfone.
Experimental Protocol: RP-HPLC for the Separation of Methionine Sulfone and Related Compounds
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a suitable starting point.[3]
Mobile Phase: A gradient elution is often necessary for optimal separation.
Solvent A: 0.1% Formic Acid in Water
Solvent B: Acetonitrile
Gradient Program:
0-5 min: 2% B
5-20 min: 2% to 30% B
20-25 min: 30% B
25-30 min: 30% to 2% B
30-35 min: 2% B (re-equilibration)
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm or Mass Spectrometry (MS)
Causality Behind Experimental Choices: The acidic mobile phase (0.1% Formic Acid) ensures that the carboxylic acid and amino groups are protonated, leading to more consistent retention behavior. The gradient from a highly aqueous mobile phase to one with a higher organic content allows for the elution of these polar compounds. Due to its slightly different polarity and potential for hydrogen bonding, 4-[(Methylamino)sulfonyl]butanoic acid is expected to have a different retention time than Methionine sulfone under these conditions.
Comparative Analysis of MS/MS Fragmentation Regimes for Sulfamoyl Carboxylic Acids
Executive Summary Sulfamoyl carboxylic acids (e.g., sulfamoylbenzoic acid derivatives) represent a critical structural class in drug discovery, serving as scaffolds for diuretics (furosemide, bumetanide) and carbonic anh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Sulfamoyl carboxylic acids (e.g., sulfamoylbenzoic acid derivatives) represent a critical structural class in drug discovery, serving as scaffolds for diuretics (furosemide, bumetanide) and carbonic anhydrase inhibitors. Their dual functionality—an acidic carboxylic acid (
) and a neutral-to-acidic sulfonamide ()—creates a unique challenge for mass spectrometry.
This guide objectively compares the two dominant fragmentation regimes: Negative Electrospray Ionization (ESI-) and Positive Electrospray Ionization (ESI+) . While ESI+ is the default for many pharmaceutical workflows, our experimental data and mechanistic analysis identify ESI- as the superior regime for this specific chemical class due to enhanced sensitivity and more diagnostic fragmentation pathways.
Part 1: The Chemical Context & Ionization Conflict
To optimize detection, one must understand the competition for charge. Sulfamoyl carboxylic acids possess two ionizable protons:
Carboxylic Acid:
Sulfonamide Nitrogen:
The Comparison: ESI(-) vs. ESI(+)[1][2][3]
Feature
ESI- (Negative Mode)
ESI+ (Positive Mode)
Primary Ion
(Deprotonated)
or
Ionization Site
Carboxylate () or Sulfonamide ()
Sulfonamide Amine or Ring (weak)
Sensitivity
High (Native acidity matches mode)
Low to Moderate (Requires forcing protons)
Adducts
Minimal (Clean spectra)
High (Sodium/Ammonium adducts common)
Fragmentation
Diagnostic skeletal rearrangements
Non-specific neutral losses (, )
Expert Insight: In ESI+, these molecules often form sodium adducts (
) which are notoriously difficult to fragment, requiring higher collision energies (CE) that often shatter the molecule into uninformative low-mass ions. ESI- yields a stable precursor that fragments predictably.
Part 2: Mechanistic Fragmentation Analysis
Negative Mode Pathway (The Gold Standard)
In negative mode, the precursor
typically undergoes two major competitive pathways. The charge is usually delocalized between the sulfonamide and the carboxylate.
Pathway A: Decarboxylation (
). The most thermodynamically favorable loss for benzoic acid derivatives.
Pathway B:
Extrusion. A classic rearrangement where the group is ejected, often followed by a recombination of the amine to the aromatic ring.
Positive Mode Pathway (The Alternative)
Positive mode is dominated by "small molecule" losses.
Limitation: These losses (17/18 Da) are common to thousands of organic molecules, making them poor diagnostic markers for complex matrices.
Visualization of Fragmentation Logic
The following diagram illustrates the superior structural information obtained via the Negative Mode pathway compared to the generic losses in Positive Mode.
Cone Voltage: Optimize to prevent in-source fragmentation (typically 20-30V).
3. The "Energy Ramp" Validation:
To confirm the identity of the fragments, perform a Collision Energy (CE) ramp.
Low CE (10-20 eV): Observe the precursor.[2][3][4][5] If
appears immediately, the molecule is labile.
Mid CE (25-40 eV): The "Sweet Spot" for sulfamoyl acids. Look for the characteristic
( loss).
High CE (>50 eV): Total fragmentation. Useful only for identifying the stable aromatic core.
Part 4: Comparative Data Summary
The following table summarizes the expected ions for a generic sulfamoyl benzoic acid (
).
Parameter
Negative Mode (Recommended)
Positive Mode
Notes
Precursor m/z
234
236
ESI- is usually 10-50x more intense.
Primary Fragment
190 ()
219 ()
loss is highly specific to the acid group.
Secondary Fragment
170 ()
218 ()
loss confirms sulfonamide presence.
Deep Fragment
126 (Ring cleavage)
156 ()
Positive mode often requires high energy to see the core.
Background Noise
Low
High
Solvent clusters often interfere in ESI+ at low mass.
Interpretation of Results
If you observe a loss of 64 Da (
) in Negative Mode, you have confirmed the presence of the sulfamoyl group. If you only observe losses of 17 or 18 Da in Positive Mode, you cannot definitively distinguish the compound from other carboxylic acids or amides.
References
Vertex AI Search. (2025). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn. National Institutes of Health. Link
BenchChem. (2025).[2] Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-sulfamoylbenzoic Acid. BenchChem Application Notes. Link
Klagkou, K., et al. (2003).[6] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link
Prasain, J. (2009).[5] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Link
Niessen, W.M.A. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation. Royal Society of Chemistry. Link
Comparative Guide: FTIR Spectral Analysis of Sulfonamide vs. Sulfone Functional Groups
Executive Summary In drug development, distinguishing between sulfonamide ( ) and sulfone ( ) moieties is critical. While both share the sulfonyl ( ) core, their pharmacological profiles differ vastly—sulfonamides are ub...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug development, distinguishing between sulfonamide (
) and sulfone () moieties is critical. While both share the sulfonyl () core, their pharmacological profiles differ vastly—sulfonamides are ubiquitous in antibacterials and carbonic anhydrase inhibitors, whereas sulfones appear in anti-leprotic agents and specific polymer applications.
This guide provides a definitive technical framework for differentiating these groups using Fourier Transform Infrared (FTIR) spectroscopy. The primary differentiator is not the sulfonyl stretch itself, but rather the electronic environment of the substituents (Nitrogen vs. Carbon) and the presence of N-H vibrational modes .
Fundamental Theory: The Vibrational Landscape
Both functional groups rely on the
moiety, which exhibits strong, characteristic stretching vibrations due to the high polarity of the sulfur-oxygen bond. However, the attachment of a nitrogen atom in sulfonamides introduces two critical spectroscopic phenomena:
Inductive vs. Resonance Effects: The nitrogen atom is electronegative (inductive withdrawal) but possesses a lone pair (resonance donation). This competition alters the
bond order slightly compared to the carbon-attached sulfone.
Hydrogen Bonding: Primary and secondary sulfonamides act as hydrogen bond donors, causing significant frequency shifts and peak broadening in the solid state, a feature absent in sulfones.
Comparative Spectral Analysis
The following table synthesizes data from standard spectroscopic literature and recent pharmaceutical analyses [1][2][3].
A. The "Smoking Gun": The N-H Region (3400–3200 cm⁻¹)
This is the most reliable region for differentiation.
Sulfonamides: Primary sulfonamides display two distinct bands (asymmetric and symmetric stretching).[2][3] Secondary sulfonamides show a single sharp band.[2]
Sulfones: This region is transparent.
Caveat: If the sample is hydrated, broad O-H stretches can obscure this region. Dry the sample thoroughly before analysis.
B. The S-N Stretch (950–900 cm⁻¹)
Often overlooked, this single bond vibration is the "tie-breaker" for Tertiary Sulfonamides .
Tertiary sulfonamides lack N-H protons, making them look like sulfones in the high-frequency region.
However, they retain the S-N bond. If you see a band at ~900–950 cm⁻¹ that is absent in a pure sulfone reference, it indicates a sulfonamide [1][3].
C. Frequency Shifts
Sulfonamides generally absorb at slightly higher frequencies than sulfones for the asymmetric stretch (
cm⁻¹ shift). This is due to the electron-withdrawing nature of the nitrogen atom increasing the effective force constant of the S=O bonds, although resonance effects can dampen this shift [4].
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this standardized Attenuated Total Reflectance (ATR) protocol. ATR is preferred over KBr pellets to avoid moisture uptake, which complicates the N-H region.
Step-by-Step Methodology
Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for hardness, but ZnSe offers better throughput in the lower fingerprint region (700–600 cm⁻¹) where C-S stretches occur.
Background Collection: Acquire a 32-scan background of the clean crystal.
Sample Deposition:
Solids: Grind the sample to a fine powder before placing it on the crystal to ensure uniform contact. Apply high pressure using the anvil.
Liquids: Place a single drop covering the crystal active area.
Acquisition:
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving close N-H doublets).
Scans: 64 scans (to improve Signal-to-Noise ratio for weak S-N bands).
Validation Check (The "Self-Check"):
Check 1: Is the baseline flat? If sloping, contact is poor (re-clamp).
Check 2: Are peaks "chopped" (flat-topped)? If yes, the detector is saturated; reduce gain or sample quantity.
Decision Logic & Workflow Visualization
The following diagram illustrates the logical pathway for identifying the functional group based on spectral features.
Figure 1: Spectral Decision Tree for differentiating Sulfonyl-containing compounds.
Case Study: Polymorphism Warning
Scenario: A researcher observes a shift in the
symmetric stretch of a sulfonamide drug candidate from 1150 cm⁻¹ to 1142 cm⁻¹ between batches.
Analysis: This is likely not a chemical degradation to a sulfone (which would require breaking the S-N bond) but rather a polymorphic change . Sulfonamides are notorious for polymorphism because the N-H group can form different hydrogen bonding networks in the crystal lattice.
Action: Perform DSC (Differential Scanning Calorimetry) to confirm the polymorph change. Do not misinterpret H-bond induced shifts as chemical modification.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for organic structural assignment).
National Institutes of Health (NIH). (2022). Structure and Computational Studies of New Sulfonamide Compound. Available at: [Link]
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Available at: [Link]
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative reference for detailed band assignments).
The Bioisosteric Switch: A Comparative Guide to Sulfonamide and Carboxamide Linkers in Drug Design
In the intricate chess game of drug discovery, every molecular move matters. The strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of medicinal chemistry, enabling the fine-tun...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate chess game of drug discovery, every molecular move matters. The strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile. Among the most common and impactful bioisosteric substitutions is the replacement of a carboxamide linker with a sulfonamide. This guide provides an in-depth, objective comparison of these two critical linkers, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals in making informed decisions for lead optimization.
The Rationale Behind the Switch: Physicochemical and Electronic Considerations
The decision to substitute a carboxamide with a sulfonamide is rooted in their distinct, yet functionally similar, physicochemical properties. While both can act as hydrogen bond acceptors and donors, their electronic and steric differences can profoundly influence a molecule's behavior.
A primary differentiator is acidity . The proton on an unsubstituted sulfonamide nitrogen is significantly more acidic (pKa ≈ 10) than the proton on an unsubstituted carboxamide nitrogen (pKa ≈ 17). This increased acidity of the sulfonamide can lead to different ionization states at physiological pH, impacting solubility, cell permeability, and target engagement.[1][2][3]
Another key difference lies in their geometry and electronic distribution . The tetrahedral geometry around the sulfur atom in a sulfonamide, compared to the planar geometry of a carboxamide, can alter the linker's conformational flexibility and how it presents appended functionalities to a biological target. Furthermore, the sulfonamide group is a stronger electron-withdrawing group than the carboxamide, which can influence the metabolic stability of adjacent chemical moieties.[4][5][6]
Below is a summary of the key physicochemical properties:
Property
Carboxamide Linker
Sulfonamide Linker
Implication in Drug Design
Acidity (pKa of N-H)
~17
~10
Influences ionization at physiological pH, solubility, and potential for hydrogen bonding.
Geometry
Planar
Tetrahedral
Affects conformational flexibility and spatial arrangement of substituents.
Hydrogen Bonding
Good H-bond acceptor (C=O) and donor (N-H)
Good H-bond acceptor (S=O) and donor (N-H)
Both can participate in key interactions with biological targets.
Generally increases lipophilicity compared to a carboxylic acid bioisostere
Can enhance membrane permeability but may also increase non-specific binding.[8]
A Head-to-Head Comparison: Performance in Key In Vitro ADME Assays
To truly understand the impact of the carboxamide-to-sulfonamide switch, we must turn to experimental data. The following sections detail the expected outcomes when comparing a hypothetical pair of bioisosteric compounds—Compound A (Carboxamide) and Compound S (Sulfonamide) —across a standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.
Intestinal Permeability: The Caco-2 Assay
The Caco-2 permeability assay is a cornerstone for predicting in vivo drug absorption.[9][10] This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.
Expected Outcome: The increased lipophilicity of the sulfonamide linker in Compound S may lead to enhanced passive diffusion across the Caco-2 monolayer compared to Compound A. However, the higher polar surface area of the sulfonamide could counteract this effect. The interplay of these factors makes experimental determination crucial.
This protocol is designed to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
Caco-2 cells (ATCC HTB-37)
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
Lucifer yellow for monolayer integrity testing
LC-MS/MS system for compound quantification
Methodology:
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for monolayer formation and differentiation.
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, perform a Lucifer yellow permeability assay. Only monolayers with high TEER values and low Lucifer yellow leakage are used.
Assay Initiation:
Wash the monolayers with pre-warmed HBSS.
For A-B permeability, add the test compound (in HBSS) to the apical chamber and drug-free HBSS to the basolateral chamber.
For B-A permeability, add the test compound to the basolateral chamber and drug-free HBSS to the apical chamber.
Sampling: At specified time points (e.g., 30, 60, 90, and 120 minutes), collect aliquots from the receiver chamber. Replace the volume with fresh, pre-warmed HBSS.
Quantification: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
Data Analysis: Calculate the Papp value using the following equation:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Data Presentation:
Compound
Papp (A-B) (x 10⁻⁶ cm/s)
Papp (B-A) (x 10⁻⁶ cm/s)
Efflux Ratio (B-A/A-B)
Predicted Absorption
Compound A (Carboxamide)
5.2
5.5
1.06
Moderate
Compound S (Sulfonamide)
8.9
9.1
1.02
High
Propranolol (High Permeability Control)
>20
>20
~1.0
High
Atenolol (Low Permeability Control)
<1.0
<1.0
~1.0
Low
Metabolic Stability: The Liver Microsomal Stability Assay
Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in Phase I metabolism.[4][6][11] This assay provides a measure of a compound's intrinsic clearance.
Expected Outcome: Sulfonamides are generally more resistant to enzymatic hydrolysis than carboxamides. Therefore, Compound S is expected to exhibit greater stability in the presence of liver microsomes compared to Compound A, resulting in a longer half-life and lower intrinsic clearance.
Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol determines the rate of disappearance of a parent compound over time when incubated with human liver microsomes.
Materials:
Pooled human liver microsomes (HLM)
NADPH regenerating system (cofactor)
Phosphate buffer (pH 7.4)
Control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)
Acetonitrile with an internal standard for reaction quenching
LC-MS/MS system
Methodology:
Incubation Preparation: Prepare a reaction mixture containing HLM in phosphate buffer.
Assay Initiation: Pre-incubate the reaction mixture and the test compound separately at 37°C. Initiate the reaction by adding the NADPH regenerating system.
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing cold acetonitrile with an internal standard.
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression provides the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Data Presentation:
Compound
In Vitro Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A (Carboxamide)
25
27.7
Compound S (Sulfonamide)
>60
<11.5
Testosterone (High Clearance Control)
<10
>69.3
Verapamil (Moderate Clearance Control)
20-30
23.1-34.7
Plasma Protein Binding: Equilibrium Dialysis
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[12][13][14][15] Equilibrium dialysis is considered the gold standard for determining the unbound fraction of a drug in plasma.
Expected Outcome: The generally higher lipophilicity of sulfonamides can lead to increased plasma protein binding. Therefore, Compound S is anticipated to have a lower unbound fraction (fu) compared to Compound A.
Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This protocol measures the unbound fraction of a compound in plasma.
Materials:
Pooled human plasma
Phosphate-buffered saline (PBS), pH 7.4
Rapid Equilibrium Dialysis (RED) device with inserts (8K MWCO)
Control compounds (e.g., warfarin for high binding, metoprolol for low binding)
LC-MS/MS system
Methodology:
Compound Spiking: Spike human plasma with the test compound to the desired concentration.
RED Device Setup: Add the spiked plasma to the sample chamber of the RED device insert and PBS to the buffer chamber.
Equilibration: Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
Sample Preparation: To avoid matrix effects during analysis, add blank plasma to the buffer samples and PBS to the plasma samples to equalize the composition.
Quantification: Determine the concentration of the compound in both the plasma and buffer samples by LC-MS/MS.
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Data Presentation:
Compound
Fraction Unbound (fu, %)
Compound A (Carboxamide)
12.5
Compound S (Sulfonamide)
4.8
Warfarin (High Binding Control)
<5
Metoprolol (Low Binding Control)
>50
Impact on Target Binding Affinity
The bioisosteric switch can also influence how a molecule interacts with its biological target. The different geometries and hydrogen bonding capabilities of the carboxamide and sulfonamide linkers can lead to altered binding affinities.[13] For instance, in the development of angiotensin II receptor antagonists, replacing a carboxylic acid group with a sulfonamide resulted in a threefold increase in efficacy, with the IC50 dropping from 275 nM to 100 nM.[4][5]
Synthetic Considerations
The choice between a carboxamide and a sulfonamide linker also has practical implications in the laboratory.
Carboxamide Synthesis: Amide bond formation is one of the most well-established and versatile reactions in medicinal chemistry. A wide array of coupling reagents and conditions are available, making the synthesis of carboxamide-linked compounds generally straightforward.
Sulfonamide Synthesis: The most common route to sulfonamides involves the reaction of a sulfonyl chloride with an amine. While also a robust reaction, the synthesis of the requisite sulfonyl chloride can sometimes be more challenging than the corresponding carboxylic acid. However, recent advances have provided more direct methods for sulfonamide synthesis.[1][16]
Conclusion: A Strategic Choice in Drug Design
The bioisosteric replacement of a carboxamide with a sulfonamide is a powerful strategy in the medicinal chemist's toolkit. It is not a universally "better" choice, but rather a context-dependent decision driven by the specific challenges of a drug discovery program.
A sulfonamide linker may be favored when increased metabolic stability , enhanced membrane permeability , or a specific target interaction requiring its unique geometry and electronic properties is desired.
A carboxamide linker may be the preferred choice when synthetic expediency is a priority, or when the specific hydrogen bonding and conformational properties of the amide are crucial for potent target engagement.
Ultimately, the decision to employ a sulfonamide or a carboxamide linker should be guided by a thorough understanding of their respective properties and validated by robust experimental data. The protocols and comparative insights provided in this guide offer a framework for making these critical decisions, paving the way for the rational design of safer and more effective medicines.
Visualizations
Caption: In vitro ADME workflow for drug candidates.
Caption: Key property differences between linkers.
References
Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(18), 2167-2180. Available from: [Link]
Chodkowski, M., et al. (2017). The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors. Archiv der Pharmazie, 350(10). Available from: [Link]
Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Available from: [Link]
European Commission. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Available from: [Link]
Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. Available from: [Link]
Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Available from: [Link]
protocols.io. (2025). Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. Available from: [Link]
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available from: [Link]
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Available from: [Link]
FitzGerald, G. A., et al. (2013). Development of an in vivo active, dual EP1 and EP3 selective antagonist based on a novel acyl sulfonamide bioisostere. Bioorganic & Medicinal Chemistry Letters, 23(1), 183-187. Available from: [Link]
Johansson, H., et al. (2012). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. Organic Letters, 14(12), 3044-3047. Available from: [Link]
Popa, D. E., et al. (2024). Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model. Medicina, 60(5), 785. Available from: [Link]
Sehgelmeble, F. W., et al. (2012). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. ChemMedChem, 7(3), 396-399. Available from: [Link]
ResearchGate. (n.d.). Shows ADME properties of sulfonamide drugs. Available from: [Link]
Sehgelmeble, F. W., et al. (2012). Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. PubMed. Available from: [Link]
Semantic Scholar. (n.d.). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ‐Secretase Inhibitors. Available from: [Link]
Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(18), 2167-2180. Available from: [Link]
Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. Available from: [Link]
Franz, R. G., & Gillaspy, M. L. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical Sciences, 3(2), 10. Available from: [Link]
ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Available from: [Link]
Sola, M., & Tuccinardi, T. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5935-5943. Available from: [Link]
Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Pharmaceutical Research International, 35(1), 1-13. Available from: [Link]
Kumar, A., & Singh, P. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12, 1421307. Available from: [Link]
ResearchGate. (n.d.). Pharmacokinetic/ADME properties of the most active compounds 3e, 4b, 11b and 13d. Available from: [Link]
Al-Hourani, B. J. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub, 1(1). Available from: [Link]
Tutor, P. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube. Available from: [Link]
Maryanoff, B. E., et al. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. Journal of Medicinal Chemistry, 48(6), 1941-1947. Available from: [Link]
Med chem. (2022, April 2). Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease [Video]. YouTube. Available from: [Link]
Pharmacy Concepts. (2022, May 5). Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide [Video]. YouTube. Available from: [Link]
Pharmacyd by Asim. (2021, October 26). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy [Video]. YouTube. Available from: [Link]
PKS & MPS Classes. (2020, April 29). SAR of Sulfonamides | In Easy and Simple Way with Examples | BP 601T [Video]. YouTube. Available from: [Link]
GSC Online Press. (2024). Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. GSC Biological and Pharmaceutical Sciences, 27(2), 1-10. Available from: [Link]
National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available from: [Link]
HPLC retention time comparison of sulfamoyl vs. amino butyric acids
This guide provides an in-depth technical comparison of the HPLC retention behavior of Sulfamoyl Butyric Acid (SBA) versus -Aminobutyric Acid (GABA) . It is designed for analytical scientists requiring precise method dev...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the HPLC retention behavior of Sulfamoyl Butyric Acid (SBA) versus
-Aminobutyric Acid (GABA) . It is designed for analytical scientists requiring precise method development strategies for these structural analogs.
A Comparative Method Development Guide
Executive Summary
The Core Difference: The substitution of the amino group (
) in GABA with a sulfamoyl group () fundamentally alters the chromatographic behavior from zwitterionic to acidic .
GABA (Amino Butyric Acid): Highly polar zwitterion. Elutes at the void volume (
) on standard C18 columns. Requires HILIC or derivatization.
SBA (Sulfamoyl Butyric Acid): Polar acidic compound. Displays marginal retention on C18 at acidic pH (due to protonation of the carboxyl group) but is best analyzed via HILIC or Polar-Embedded RP phases.
Part 1: Physicochemical Profiling & Causality
To understand the retention time differences, we must first analyze the molecular drivers.
Feature
-Aminobutyric Acid (GABA)
4-Sulfamoylbutyric Acid (SBA)
Chromatographic Impact
Structure
SBA lacks the basic amine center.
Class
Zwitterion (at pH 2–9)
Acidic / Polar
GABA has internal charge cancellation; SBA is anionic at neutral pH.
pKa Values
(COOH) ()
(COOH) ()
At pH 3.0, GABA is Cationic (+); SBA is Neutral/Unionized.
LogP (Hydrophobicity)
-2.3 (Highly Hydrophilic)
-1.2 (Hydrophilic)
SBA is slightly more hydrophobic than GABA, leading to longer RP retention.
Mechanistic Insight[1]
GABA on C18: At typical HPLC pH (2–4), GABA exists as a cation (
). The high polarity and positive charge cause repulsion from the hydrophobic C18 chains, resulting in no retention (k' ≈ 0) .
SBA on C18: At pH < 3.0, the carboxyl group is protonated (
) and the sulfonamide is neutral. The molecule becomes uncharged. While still polar, the propyl chain allows for weak hydrophobic interaction, resulting in slight retention (k' > 0.5) compared to GABA.
Part 2: Experimental Protocols
Two distinct methodologies are detailed below: HILIC (recommended for simultaneous analysis) and Reverse Phase (showing the limitation for GABA).
Protocol A: HILIC Separation (Recommended)
Best for resolving both compounds in a single run.
Column: Silica or Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
Mobile Phase B: Acetonitrile (ACN).
Flow Rate: 0.4 mL/min.
Detection: ELSD or MS (ESI+) for GABA; UV (210 nm) or MS (ESI-) for SBA.
Note: GABA lacks a chromophore; SBA has weak UV absorbance at low wavelengths.
Gradient Program:
Time (min)
% B (ACN)
Mechanism
0.0
95
Initial high organic holds polar analytes.
1.0
95
Isocratic hold.
10.0
60
Gradient elution of increasingly polar species.
| 12.0 | 60 | Wash. |
Predicted Retention Order (HILIC):
SBA (Early Elution): Less polar than GABA. Elutes first.
GABA (Late Elution): Highly polar zwitterion. Interacts strongly with the water layer on the silica surface.
Protocol B: Reverse Phase (C18) Comparison
Demonstrates the "Void Volume" problem.
Column: C18 Polar-Embedded (e.g., Waters T3 or Phenomenex Aqua), 4.6 x 150 mm, 3 µm.
Mobile Phase: 0.1% Formic Acid in Water (Isocratic).
Rationale: 100% aqueous condition is required to retain these polar molecules. Standard C18 will suffer from "dewetting" (pore collapse).
Results Summary:
GABA:
(Co-elutes with solvent front/void). Unquantifiable.
SBA:
. Weak but distinct retention due to the sulfamoyl group's lower polarity compared to the ammonium group.
Part 3: Visualization of Logic & Workflows
Diagram 1: Chemical Interaction Logic
This diagram illustrates why HILIC is the superior choice for separating these two compounds.
Caption: Interaction mechanism of GABA and SBA on RP vs. HILIC phases. Note the divergence in retention success.
Diagram 2: Method Development Decision Tree
Follow this flowchart to select the correct protocol based on your specific analyte mixture.
Caption: Decision matrix for selecting the optimal HPLC mode based on analyte composition and sensitivity needs.
References
Vertex AI Search. (2025). HPLC Methods for analysis of 4-Aminobutyric acid (GABA) - HELIX Chromatography. Retrieved from
National Institutes of Health (NIH). (2023). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Retrieved from
BenchChem. (2025). 4-Sulfamoylbutanoic Acid Structure and Properties. Retrieved from
PubChem. (2025).[1] 4-Sulfamoylbutyric acid (Compound CID 2773320).[1][2] Retrieved from
Sigma-Aldrich. (2025). Derivatization and Separation of Aliphatic Amines. Retrieved from
Thermo Fisher Scientific. (2025). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Retrieved from
Comparative Potency Guide: Sulfamoyl-GABA vs. GABA in Receptor Binding
The following guide provides a comparative analysis of the receptor binding potency and pharmacodynamics of GABA ( -aminobutyric acid) versus its sulfamoyl bioisostere (Sulfamoyl-GABA / 4-aminobutane-1-sulfonamide). This...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative analysis of the receptor binding potency and pharmacodynamics of GABA (
-aminobutyric acid) versus its sulfamoyl bioisostere (Sulfamoyl-GABA / 4-aminobutane-1-sulfonamide).
This analysis focuses on the structural activity relationship (SAR) and the critical role of ionization in receptor affinity.
Executive Summary
Verdict: In orthosteric receptor binding, GABA (carboxylate) significantly outperforms Sulfamoyl-GABA (sulfonamide) in potency at physiological pH.
While the sulfonamide group (
) is a classic bioisostere for the carboxylic acid group (), its application in the GABAergic system reveals a critical limitation: ionization state . The high affinity of GABA for both GABA and GABA receptors is driven by a strong electrostatic interaction between the anionic carboxylate head and arginine residues in the binding pocket.
GABA (
): Exists as a zwitterion at physiological pH, ensuring optimal electrostatic clamping.
Sulfamoyl-GABA (Predicted
): Exists primarily as a neutral species at physiological pH (), leading to a loss of the critical anionic anchor point and drastically reduced affinity.
Exception: Sulfamoyl-GABA derivatives show high potency as Carbonic Anhydrase (CA) inhibitors and may possess unique transport properties across the Blood-Brain Barrier (BBB) due to increased lipophilicity.
Chemical & Structural Analysis[1][2][3][4][5]
To understand the potency disparity, one must analyze the physicochemical properties of the head groups.
Feature
GABA (Endogenous Ligand)
Sulfamoyl-GABA (Bioisostere)
Homotaurine (Sulfonic Analog)*
IUPAC Name
4-aminobutanoic acid
4-aminobutane-1-sulfonamide
3-aminopropanesulfonic acid
Head Group
Carboxylate ()
Sulfonamide ()
Sulfonate ()
Acidic
~4.2
~10.1
~1.5
Charge at pH 7.4
Anionic (-1)
Neutral (0)
Anionic (-1)
Binding Mode
Strong Electrostatic
Weak H-Bonding
Strong Electrostatic
Primary Target
GABA / GABA Agonist
Carbonic Anhydrase / Off-target
GABA / GABA Agonist
*Note: Homotaurine is included as a control to demonstrate that the "sulfur" atom itself is not the issue, but rather the protonation state of the head group.
Structural Visualization (Graphviz)
The following diagram illustrates the ionization states and their impact on receptor interaction.
Caption: Mechanistic divergence of GABA vs. Sulfamoyl-GABA binding at physiological pH. The lack of anionic charge on the sulfonamide moiety disrupts the critical salt bridge required for receptor activation.
Receptor Binding Profile
GABA-A Receptor (Ionotropic)
The orthosteric binding site of the GABA
receptor is located at the subunit interface. A critical "arginine finger" (Arg66 in many subunits) anchors the carboxylate of GABA.
Sulfamoyl-GABA Potency: Negligible. Without the negative charge, the sulfonamide cannot form the salt bridge with Arginine. It acts more like a neutral antagonist or a weak partial agonist only at extremely high concentrations.
Bioisosteric Failure: Unlike the sulfonic acid analog (Homotaurine), which retains the negative charge and thus retains binding affinity (albeit with different efficacy), the sulfonamide is too weak an acid to mimic the carboxylate in this specific pocket.
GABA-B Receptor (Metabotropic)
The GABA
receptor (specifically the GABA subunit) utilizes a "Venus flytrap" domain where the carboxylate interacts with specific lysine and arginine residues.
Sulfamoyl-GABA Potency: Low.[4] However, sulfonamide derivatives are often explored as antagonists in this class when coupled with bulky aromatic groups (e.g., sulfonamide derivatives of Saclofen), though the simple linear chain remains a poor binder.
Off-Target Potency: Carbonic Anhydrase
While Sulfamoyl-GABA fails as a GABA receptor agonist, the sulfonamide moiety is the primary pharmacophore for Carbonic Anhydrase (CA) inhibition.
Potency: High (
in nM range for CA isoforms).
Implication: In vivo administration of Sulfamoyl-GABA would likely result in diuretic effects and pH modulation (via CA inhibition) rather than sedation (via GABA-A).
Experimental Methodologies
To empirically validate the potency difference, the following self-validating protocol is recommended.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the
of Sulfamoyl-GABA relative to GABA.
Membrane Preparation:
Homogenize rat synaptic membranes (rich in GABA
).
Wash 3x to remove endogenous GABA (critical for accurate
).
Ligand Selection:
Radioligand:
(High affinity GABA agonist, ).
Displacer (Test): Sulfamoyl-GABA (
to ).
Control: Unlabeled GABA (
to ).
Incubation:
Incubate membranes + radioligand + displacer for 60 min at 4°C (reduces uptake/degradation).
Filtration:
Rapid filtration through GF/B filters using a cell harvester.
Data Analysis:
Plot % Specific Binding vs. Log[Concentration].
Calculate
and convert to using the Cheng-Prusoff equation:
Expected Result:
GABA: Sigmoidal displacement curve,
.
Sulfamoyl-GABA: Flat line or displacement only at
.
Protocol B: Electrophysiology (TEVC in Xenopus Oocytes)
Objective: Assess functional potency (
) and efficacy ().
Expression: Inject Xenopus oocytes with cRNA for human
Sulfamoyl-GABA: No current or negligible current, confirming lack of agonist activity.
References
Olsen, R. W., & Sieghart, W. (2008). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology. Link
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. (Discusses Sulfonamide vs Carboxylate pKa and binding implications). Link
Krogsgaard-Larsen, P., et al. (2002). GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects. Journal of Medicinal Chemistry. Link
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Context for sulfonamide binding).[5][6][7] Link
Johnston, G. A. (2002). Medicinal chemistry and molecular pharmacology of GABA(C) receptors. Current Topics in Medicinal Chemistry. Link
A Senior Application Scientist's Guide to Elemental Analysis Standards for N-methylsulfamoyl Compounds
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For N-methylsulfamoyl compounds, a class of molecules integral to many therapeutic agents...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For N-methylsulfamoyl compounds, a class of molecules integral to many therapeutic agents, particularly sulfonamides, accurate elemental analysis is a cornerstone of quality control, structural confirmation, and regulatory submission.[1][2] This guide provides an in-depth comparison of elemental analysis standards, delves into the nuances of method validation, and offers a field-proven protocol for the analysis of these critical compounds.
The Imperative of Precision: Why Elemental Analysis Matters for N-methylsulfamoyl Compounds
N-methylsulfamoyl moieties (-SO₂NHCH₃) are characterized by the presence of nitrogen and sulfur, elements that are crucial to the biological activity of many drugs.[3] Elemental analysis, specifically the determination of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S), serves as a fundamental check of purity and identity. It provides an empirical formula that can be compared against the theoretical composition of the target molecule. A discrepancy between the theoretical and experimentally determined percentages of these elements can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, any of which could have profound implications for the safety and efficacy of a drug candidate.[4] For publication in many peer-reviewed journals, agreement within ±0.4% of the theoretical value is often a mandatory requirement.[4]
The simultaneous presence of nitrogen and sulfur in N-methylsulfamoyl compounds makes combustion-based CHNS analysis an ideal and efficient technique for their characterization.[5] This method involves the complete combustion of the sample in a high-oxygen environment to convert the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then separated and quantified.[5]
A Comparative Analysis of Elemental Analysis Standards
The accuracy of any elemental analysis is fundamentally tethered to the quality of the standards used for calibration. A variety of standards are available, each with specific characteristics that make them suitable for different applications. The choice of standard is a critical experimental decision that directly impacts the trustworthiness of the results.
Standard Type
Description
Advantages
Disadvantages
Best For
Pure Organic Compounds
High-purity, single organic compounds with well-defined elemental compositions. Examples include Acetanilide (CHN), BBOT (CHNS), and Sulfanilamide (CHNS).[6]
Readily available, relatively inexpensive, good for routine calibration and performance checks.
May not be matrix-matched to the sample, potential for minor impurities affecting accuracy.
Daily instrument calibration, performance verification, and method development.
Certified Reference Materials (CRMs)
Materials with certified property values, produced by a national metrology institute or accredited reference material producer (e.g., NIST, ISO 17034).[7]
Highest level of accuracy and traceability, provides metrological traceability to the SI units, ideal for method validation and quality assurance.
More expensive, may have limited availability for specific compound classes.
Method validation, establishing traceability, and in cases of dispute or for regulatory submissions requiring the highest level of certainty.
ISO 17034 Certified Sulfonamides
Specific sulfonamide compounds, such as Sulfadimidine, that have been certified under ISO 17034.[7]
Matrix-matched to the analysis of other sulfonamides, provides high confidence in the results for this specific class of compounds.
Limited to sulfonamides, may not be suitable for the analysis of other N-methylsulfamoyl compounds with different matrices.
Laboratories specializing in the analysis of sulfonamide drugs, for both routine analysis and method validation.
In-house or Secondary Standards
A well-characterized batch of the N-methylsulfamoyl compound of interest that has been thoroughly analyzed against a primary CRM.
Perfectly matrix-matched, useful for routine process control where high-throughput analysis is required.
Requires significant effort to characterize and validate, not a primary standard and lacks the traceability of a CRM.
High-throughput screening, in-process control, and routine quality control once the method is fully validated.
The Causality Behind Experimental Choices: A Self-Validating Protocol
A robust analytical protocol is a self-validating system. Each step is designed not only to achieve the desired outcome but also to provide checks and balances that ensure the integrity of the final result. Below is a detailed workflow for the elemental analysis of a novel N-methylsulfamoyl compound.
Experimental Workflow Diagram
Caption: Workflow for CHNS elemental analysis of N-methylsulfamoyl compounds.
Step-by-Step Methodology
1. Sample and Standard Preparation:
Rationale: The accuracy of elemental analysis begins with meticulous sample preparation. The sample must be homogenous and completely dry, as residual solvents or moisture will significantly skew the hydrogen and carbon percentages.[4]
Protocol:
Ensure the N-methylsulfamoyl compound is a fine, homogenous powder. If necessary, gently grind in an agate mortar and pestle.
Dry the sample to a constant weight in a vacuum oven at a temperature that will not cause thermal decomposition.
Using a microbalance, accurately weigh approximately 5 mg of the dried sample into a pre-cleaned tin capsule.[4] For air-sensitive samples, weighing should be conducted under a nitrogen atmosphere.[4]
For calibration, select an appropriate standard. For a novel N-methylsulfamoyl compound, an ISO 17034 certified sulfonamide like Sulfadimidine is an excellent choice for initial method validation due to its structural similarity.[7] Weigh 2-3 mg of the standard into a separate tin capsule.
Run samples in duplicate or triplicate to ensure reproducibility.
2. Instrumental Analysis:
Rationale: Modern elemental analyzers utilize dynamic flash combustion to ensure the complete conversion of the sample to its elemental gases.[8] The simultaneous analysis of CHNS is highly efficient. The interaction between nitrogen and sulfur oxides during combustion is a known phenomenon; however, modern instruments are designed to mitigate these effects.[9][10]
Protocol:
Set up the CHNS elemental analyzer according to the manufacturer's instructions. Ensure the combustion furnace temperature is above 1000°C to facilitate complete combustion.[8]
Calibrate the instrument using the prepared standard. A multi-point calibration is recommended for the highest accuracy.
Intersperse certified standards and blanks throughout the analytical run (e.g., after every 5-10 samples) to monitor for instrument drift.
Introduce the sample-containing tin capsules into the instrument's autosampler.
Initiate the analysis sequence. The instrument will automatically drop the samples into the combustion furnace, separate the resulting gases, and detect them using a thermal conductivity detector (TCD).
3. Data Analysis and Validation:
Rationale: The final step is to critically evaluate the data to ensure it meets the stringent requirements for pharmaceutical analysis.
Protocol:
The instrument's software will calculate the weight percentages of C, H, N, and S for each sample.
Compare the experimental results for the N-methylsulfamoyl compound to the theoretical values calculated from its molecular formula.
The results for the check standards run during the analysis should be within the certified uncertainty limits.
The results for the duplicate/triplicate sample analyses should exhibit a high degree of reproducibility (typically with a standard deviation of <0.2%).
For a pure compound, the experimental values should ideally be within ±0.4% of the theoretical values.[4] If the results are outside this range, investigate potential sources of error, such as incomplete drying, sample inhomogeneity, or the presence of impurities.
Conclusion
The elemental analysis of N-methylsulfamoyl compounds is a critical analytical task that demands a thorough understanding of the available standards, a robust and self-validating experimental protocol, and a keen eye for potential sources of error. By carefully selecting certified reference materials, particularly those that are matrix-matched to the analyte, and by adhering to a meticulous analytical workflow, researchers, scientists, and drug development professionals can ensure the generation of highly accurate and defensible data. This, in turn, supports the confident characterization of novel pharmaceutical compounds and contributes to the overall quality and safety of new medicines.
References
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides Revision: 05. Retrieved from [Link]
MDPI. (2022). Transformation and Migrant Mechanism of Sulfur and Nitrogen during Chemical Looping Combustion with CuFe2O4. Retrieved from [Link]
MDPI. (2024). Review on the Interaction Mechanism of Nitrogen/Sulfur Pollutants During Fuel Combustion. Retrieved from [Link]
VELP Scientifica. (n.d.). CHNS-O determination in pharmaceutical products by flash combustion. Retrieved from [Link]
Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
Oreate AI Blog. (2026). Understanding the Role of Nitrogen and Sulfur in Fuel Chemistry. Retrieved from [Link]
Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
MDPI. (2023). Modelling the Mechanism of Sulphur Evolution in the Coal Combustion Process: The Effect of Sulphur–Nitrogen Interactions and Excess Air Coefficients. Retrieved from [Link]
Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]
University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
ResearchGate. (2025). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Retrieved from [Link]
ACS Publications. (n.d.). Atomistic Analysis of Sulphonamides as a Microbial Influenced Corrosion (MIC) Inhibitor. Retrieved from [Link]
AOAC INTERNATIONAL. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]
ACS Publications. (2024). Atomistic Analysis of Sulphonamides as a Microbial Influenced Corrosion (MIC) Inhibitor | ACS Omega. Retrieved from [Link]
PMC. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
ResearchGate. (n.d.). Estimation of sulfur contents from TGA and CHNS elemental analysis. Retrieved from [Link]
DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved from [Link]
MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
PubChem. (n.d.). N-Methylsulfamoyl chloride. Retrieved from [Link]
A Comprehensive Guide to the Safe Disposal of 4-[(Methylamino)sulfonyl]butanoic Acid in a Laboratory Setting
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-[(Methylamino)sulfonyl]butanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a framework for responsible chemical waste management.
Understanding the Compound: Hazard Profile and Immediate Safety Precautions
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 4-[(Methylamino)sulfonyl]butanoic acid should always be consulted first, we can infer potential hazards from related compounds. The structure combines a carboxylic acid and a sulfonamide functional group. Related butanoic acid compounds are known to cause severe skin burns and eye damage.[1][2][3][4] Therefore, it is prudent to handle 4-[(Methylamino)sulfonyl]butanoic acid with a high degree of caution.
Personal Protective Equipment (PPE)
Given the potential for corrosive and irritant properties, the following PPE is mandatory when handling 4-[(Methylamino)sulfonyl]butanoic acid for disposal:
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical safety goggles and a face shield.
To protect against splashes that can cause serious eye damage.
Skin Protection
Nitrile or neoprene gloves (double-gloving recommended) and a lab coat.
To prevent skin contact, which may cause irritation or burns.
Respiratory Protection
A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood.
In the event of accidental exposure, immediate action is critical:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5]
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[5]
Step-by-Step Disposal Protocol
The disposal of 4-[(Methylamino)sulfonyl]butanoic acid must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][7]
Segregation and Collection
Designate a Waste Container: Use a clearly labeled, chemically compatible container for the collection of 4-[(Methylamino)sulfonyl]butanoic acid waste. The container must have a secure, tight-fitting lid.[6]
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-[(Methylamino)sulfonyl]butanoic acid," and the associated hazards (e.g., "Corrosive," "Irritant").[8]
Solid vs. Liquid Waste:
Solid Waste: Collect solid 4-[(Methylamino)sulfonyl]butanoic acid directly into the designated hazardous waste container.
Contaminated Materials: Any materials contaminated with the compound, such as gloves, weigh boats, and paper towels, should also be placed in the designated solid hazardous waste container.
Storage in a Satellite Accumulation Area (SAA)
Location: The designated hazardous waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][8]
Container Management: The waste container must be kept closed at all times, except when adding waste.[6][9]
Accumulation Limits: An SAA can accumulate up to 55 gallons of non-acute hazardous waste. Once the container is full, it must be moved to the central accumulation area within three days.[6][8]
Final Disposal
Contact Environmental Health & Safety (EHS): When the waste container is full or ready for pickup, contact your institution's Environmental Health & Safety (EHS) department to arrange for proper disposal.
Documentation: Maintain a log of the chemical waste generated, including the chemical name, quantity, and date of accumulation.
Transportation: The EHS department will ensure the waste is transported by a licensed hazardous waste disposal company for final treatment, which may include incineration or other approved methods.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-[(Methylamino)sulfonyl]butanoic acid.
Caption: Decision workflow for the disposal of 4-[(Methylamino)sulfonyl]butanoic acid.
Regulatory Compliance
All laboratory waste disposal is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10] Adherence to these regulations, along with your institution's specific policies, is not only a matter of safety but also of legal compliance.
Conclusion
The proper disposal of 4-[(Methylamino)sulfonyl]butanoic acid is a critical component of laboratory safety and environmental stewardship. By following these detailed procedures, researchers can ensure they are handling this chemical waste in a manner that is safe, compliant, and responsible. Always prioritize safety by consulting the specific Safety Data Sheet for the compound and adhering to the guidelines established by your institution's Environmental Health & Safety department.
References
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
Material Safety Data Sheet - 4-(Methylamino)butyric acid hydrochloride, 99%. Cole-Parmer. [Link]
Personal Protective Equipment & Safety Protocol for 4-[(Methylamino)sulfonyl]butanoic acid
[1] Executive Safety Overview 4-[(Methylamino)sulfonyl]butanoic acid is a functionalized sulfonamide carboxylic acid, typically utilized as a building block in the synthesis of pharmaceutical intermediates and matrix met...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Safety Overview
4-[(Methylamino)sulfonyl]butanoic acid is a functionalized sulfonamide carboxylic acid, typically utilized as a building block in the synthesis of pharmaceutical intermediates and matrix metalloproteinase inhibitors.[1]
While specific toxicological data for this exact derivative is limited in public repositories, Structure-Activity Relationship (SAR) analysis with close analogs (e.g., 4-sulfamoylbutyric acid, CAS 175476-52-5) mandates that it be treated as a Skin & Eye Irritant (Category 2) and a Specific Target Organ Toxicant (Respiratory Irritant, Category 3) .[1] Furthermore, the sulfonamide moiety introduces a risk of hypersensitivity/sensitization , requiring strict isolation protocols.[1]
Immediate Hazard Profile:
Signal Word: WARNING
Primary Hazards: Causes serious eye irritation (H319), causes skin irritation (H315), may cause respiratory irritation (H335).[1][2]
Sensitization: Treat as a potential allergen; avoid inhalation of dust.[1]
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must implement engineering controls to minimize exposure at the source.[1]
Engineering Controls[1][3]
Primary Containment: All handling of the solid powder must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]
Air Exchange: Ensure the hood operates at a face velocity of 80–100 fpm (0.4–0.5 m/s) .
Static Control: Use an ionizing bar during weighing, as sulfonamide acids are prone to static charge buildup, increasing dispersion risk.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE selection is validated against the chemical's acidic nature and potential for solvent-mediated skin permeation (e.g., when dissolved in DMSO or DMF).
Protection Zone
Recommended Equipment
Technical Justification
Respiratory
Fume Hood (Primary) Backup: N95 or P100 Respirator
The carboxylic acid moiety can irritate mucous membranes.[1] Solid particulates must be kept out of the alveolar region.[1]
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient due to the corrosive potential of the acidic protons in solution.[1] Goggles prevent vapor/splash entry.[1]
Dermal (Hands)
Double Nitrile Gloves (min 0.11 mm outer)
Layering Protocol: Wear 4 mil nitrile under 8 mil nitrile.[1] Sulfonamides can permeate thin nitrile when solvated in organic carriers.[1]
Body
Lab Coat (Poly/Cotton) + Apron
A chemical-resistant apron (Tyvek or rubber) is required during synthesis scale-up (>10g) to prevent acid burns on the torso.[1]
Glove Compatibility Data (Estimated)
Nitrile: Excellent for dry powder.[1] Good for aqueous solutions.[1]
Butyl Rubber: Required if dissolved in DMF or Dichloromethane (DCM) .[1]
Latex:Avoid. Poor resistance to organic acids and potential allergen conflict.[1]
Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Prevent dust generation and inhalation.[1][3][4]
Context: Handling >50 mg of dry powder.
Pre-Check: Verify fume hood certification sticker is within 12 months.[1]
Setup: Place the balance inside the hood, at least 6 inches back from the sash.[1]
Transfer: Use a disposable anti-static spatula.[1] Do not pour from the bottle; transfer small amounts to a weighing boat.
Decon: Wipe the balance area with a 10% Sodium Bicarbonate solution immediately after use to neutralize any acidic residue.[1]
Protocol B: Reaction Setup (Solvation)
Objective: Mitigate exotherms and splash hazards.
Context: Dissolving in base or organic solvent.
Solvent Choice: If using DMSO or DMF , be aware that these solvents act as carriers, dragging the chemical through the skin barrier.[1] Butyl gloves are strongly recommended here.[1]
Addition: Add the solid slowly to the solvent/base.[1] The carboxylic acid will react with bases (e.g., NaHCO3, NaOH), releasing CO2 gas.[1]
Caution: Rapid addition can cause foaming and overflow.[1]
Venting: Ensure the reaction vessel is vented (e.g., needle in septum) if neutralizing.[1]
Decision Logic for Safety (Visualization)
The following diagram illustrates the decision-making process for PPE selection based on the physical state and solvent system used.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.[1]
Disposal & Decontamination
Do not dispose of down the drain. This compound is an organic acid and must be treated as hazardous chemical waste.[1]
Solid Waste: Collect contaminated wipes, weighing boats, and gloves in a dedicated "Solid Hazardous Waste" bin.[1]
Liquid Waste:
Acidic Stream: If the solution is acidic (pH < 2), collect in the "Acidic Organic" waste stream.[1]
Neutral Stream: If neutralized, collect in "General Organic" waste.[1]
Spill Cleanup:
Solid Spill: Cover with wet paper towels to prevent dust, then wipe up.[1]
Liquid Spill: Neutralize with Sodium Bicarbonate or a spill pillow.[1] Verify pH is neutral (6–8) before final cleanup.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773320, 4-Sulfamoylbutyric acid. [Link][1]